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  • Product: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
  • CAS: 425645-31-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible synthetic route for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document details the experimental protocol, presents relevant data in a structured format, and includes visualizations to aid in understanding the reaction workflow.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The most direct and efficient method for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoborane and an organohalide. In this case, the coupling occurs between (5-formylfuran-2-yl)boronic acid and 1-bromo-4-methyl-2-nitrobenzene.

The general scheme for this reaction is as follows:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product reactant1 1-Bromo-4-methyl- 2-nitrobenzene product 5-(4-Methyl-2-nitrophenyl)- 2-furaldehyde reactant1->product Suzuki-Miyaura Coupling reactant2 (5-Formylfuran-2-yl)boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->product base Base (e.g., K2CO3) base->product

Figure 1: General scheme for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a known procedure for a structurally similar compound and is expected to be highly effective for the target synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
1-Bromo-4-methyl-2-nitrobenzene55289-35-5C7H6BrNO2Key aryl halide starting material.
(5-Formylfuran-2-yl)boronic acid89795-17-5C5H5BO4Boronic acid coupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)72287-26-4C34H28Cl2FeP2PdPalladium catalyst.
Potassium Carbonate (K2CO3)584-08-7K2CO3Base.
Dimethoxyethane (DME)110-71-4C4H10O2Solvent.
Ethanol (EtOH)64-17-5C2H6OCo-solvent.
Water (H2O)7732-18-5H2OCo-solvent.
Ethyl Acetate (EtOAc)141-78-6C4H8O2Extraction solvent.
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4Drying agent.
Silica Gel7631-86-9SiO2Stationary phase for column chromatography.

Reaction Setup and Procedure

Experimental_Workflow start Start combine Combine Reactants, Catalyst, Base, and Solvents in a reaction flask. start->combine reflux Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen) for 8 hours. combine->reflux cool Cool the reaction mixture to room temperature. reflux->cool extract Dilute with water and perform extraction with ethyl acetate. cool->extract dry Dry the combined organic layers over anhydrous sodium sulfate. extract->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by silica gel column chromatography. concentrate->purify end Obtain pure 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde purify->end

Figure 2: Experimental workflow for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Step-by-Step Procedure:

  • To a round-bottom flask, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).

  • Add the solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Quantitative Data

Reaction Parameters
ParameterValue/Condition
Stoichiometry1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), K2CO3 (2.0 eq), Pd(dppf)Cl2 (0.1 eq)
SolventsDimethoxyethane, Ethanol, Water
TemperatureReflux
Reaction Time~8 hours
AtmosphereInert (Nitrogen or Argon)
Expected YieldModerate to good (based on similar reactions)
Physicochemical and Spectroscopic Data
PropertyData for 5-(4-Nitrophenyl)-2-furaldehyde (CAS: 7147-77-5)[1][2]
Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol [1]
Appearance Yellow to dark yellow solid[2]
Melting Point 204-206 °C[2]
¹H NMR (DMSO-d6) δ (ppm): 9.71 (s, 1H, CHO), 8.36 (d, J=8.8 Hz, 2H, Ar-H), 8.08 (d, J=8.8 Hz, 2H, Ar-H), 7.74 (d, J=4.0 Hz, 1H, Furan-H), 7.60 (d, J=4.0 Hz, 1H, Furan-H).
IR (KBr) ν (cm⁻¹): ~3100 (C-H, aromatic), ~2800 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1590, 1490 (C=C, aromatic), ~1510, 1340 (NO2).[1]
Mass Spectrum (EI) Expected m/z: 217 (M+).

Note: The provided NMR and IR data are typical expected values for the analogous compound and should be used for reference purposes only. Actual experimental data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde should be obtained upon synthesis and purification.

Signaling Pathways and Applications

Derivatives of 5-nitrofuran are known for their broad-spectrum antimicrobial activities. The nitro group is often essential for their biological function. The title compound, as a 5-aryl-2-furaldehyde derivative, can serve as a key intermediate in the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: As a scaffold for the development of novel antimicrobial, anticancer, or anti-inflammatory agents.

  • Materials Science: In the synthesis of dyes, polymers, and other functional materials.

The logical relationship for its utility in drug development can be visualized as follows:

Drug_Development_Pathway start 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde modification Chemical Modification (e.g., condensation, oxidation, reduction) start->modification derivatives Novel Chemical Derivatives modification->derivatives screening Biological Screening (e.g., antimicrobial, anticancer assays) derivatives->screening lead_compound Identification of Lead Compounds screening->lead_compound optimization Lead Optimization lead_compound->optimization candidate Drug Candidate optimization->candidate

References

Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(4-methyl-2-nitrophenyl)-2-furaldehyde, a valuable bu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(4-methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, which are significant structural motifs in a variety of pharmacologically active compounds. The synthesis of these molecules is of considerable interest for the development of novel therapeutics. This guide will focus on the most effective and commonly employed synthetic strategies, providing the necessary technical details for their practical implementation in a laboratory setting.

Core Synthetic Strategies

The construction of the C-C bond between the furan ring and the aryl group is the key transformation in the synthesis of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde. The two principal methods for achieving this are Palladium-catalyzed cross-coupling reactions and the Meerwein arylation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of synthesizing 5-aryl-2-furaldehydes, this reaction typically involves the coupling of a furan-based boronic acid derivative with an aryl halide. A particularly efficient approach is a one-pot synthesis where the unstable furylboronic acid is generated in situ.[1][2]

A logical workflow for this synthesis is the coupling of a protected 2-furaldehyde derivative, such as 2-(diethoxymethyl)furan, with 2-bromo-5-nitrotoluene in the presence of a palladium catalyst and a base. The diethyl acetal protecting group on the aldehyde is crucial to prevent side reactions and can be readily removed upon completion of the coupling reaction.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product Furan_acetal 2-(Diethoxymethyl)furan Aryl_halide 2-Bromo-5-nitrotoluene Boronic_acid 5-(Diethoxymethyl)-2-furylboronic acid (formed in situ) Furan_acetal->Boronic_acid 1. n-BuLi 2. B(OiPr)3 Protected_product 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde diethyl acetal Aryl_halide->Protected_product Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Protected_product Base Base (e.g., K2CO3) Base->Protected_product Solvent Solvent (e.g., DME/Ethanol/Water) Solvent->Protected_product Boronic_acid->Protected_product Final_product 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Protected_product->Final_product Acidic Workup (Deprotection)

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with in situ generated 5-(diethoxymethyl)-2-furylboronic acid. While data for the specific reaction with 2-bromo-5-nitrotoluene is not explicitly available, the reaction with 1-bromo-4-nitrobenzene provides a close approximation.

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-4-nitrobenzenePd/C (10%)Et3NDME/EtOH60295
1-Bromo-4-nitrobenzenePdCl2(dppf)Et3NDME/EtOH60492
1-Iodo-4-methoxybenzenePd/C (10%)Et3NDME/EtOH60390
1-Bromo-4-methoxybenzenePd/C (10%)Et3NDME/EtOH601885
2-BromopyridinePdCl2(dppf)Et3NDME/EtOH60678

Data adapted from a one-pot synthesis of 5-aryl-2-furaldehydes.[1]

This protocol is adapted from a general procedure for the one-pot synthesis of 5-aryl-2-furaldehydes.[1]

Materials:

  • 2-(Diethoxymethyl)furan

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2-Bromo-5-nitrotoluene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In situ generation of 5-(diethoxymethyl)-2-furylboronic acid:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-(diethoxymethyl)furan in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -70 °C.

    • Stir the mixture at this temperature for 1 hour.

    • Add triisopropyl borate dropwise, ensuring the temperature does not rise above -60 °C.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of water.

  • Suzuki-Miyaura Coupling:

    • To the freshly prepared solution of 5-(diethoxymethyl)-2-furylboronic acid, add 2-bromo-5-nitrotoluene, followed by a solution of potassium carbonate in water.

    • Add DME and ethanol to the reaction mixture.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then subjected to acidic hydrolysis to deprotect the aldehyde. Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify the residue by column chromatography on silica gel to afford the pure 5-(4-methyl-2-nitrophenyl)-2-furaldehyde.

Meerwein Arylation

The Meerwein arylation is another viable route for the synthesis of 5-aryl-2-furaldehydes. This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, such as furfural, typically catalyzed by a copper salt.[3] For the synthesis of the target molecule, the diazonium salt would be prepared from 4-methyl-2-nitroaniline.

Reaction Scheme:

Meerwein_Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product Aniline 4-Methyl-2-nitroaniline Furfural 2-Furaldehyde Diazonium_salt 4-Methyl-2-nitrobenzenediazonium chloride Aniline->Diazonium_salt Diazotization Final_product 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Furfural->Final_product Diazotization NaNO2, HCl (0-5 °C) Diazotization->Diazonium_salt Catalyst Cu(II) salt (e.g., CuCl2) Catalyst->Final_product Diazonium_salt->Final_product Meerwein Arylation

Caption: Meerwein arylation pathway for the synthesis of the target compound.

  • Diazotization: 4-methyl-2-nitroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.

  • Meerwein Arylation: The freshly prepared diazonium salt solution is added to a mixture of 2-furaldehyde and a copper(II) salt (e.g., copper(II) chloride) in a suitable solvent, such as acetone or water, at a controlled temperature.

  • Work-up and Purification: After the reaction is complete, the product is typically isolated by extraction and purified by crystallization or column chromatography.

It is important to note that Meerwein arylations can sometimes lead to the formation of side products, and yields can be variable depending on the specific substrates and reaction conditions.

Conclusion

For the synthesis of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde, the Suzuki-Miyaura coupling, particularly via a one-pot procedure, stands out as a highly efficient and well-documented method. It offers high yields and good functional group tolerance, making it a preferred choice for laboratory and potential scale-up synthesis. The Meerwein arylation presents an alternative, classical approach, though it may require more optimization to achieve high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

Foundational

Characterization of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyd...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Due to the limited availability of public domain experimental data for this specific chemical entity, this document compiles known information and presents data from closely related analogs to serve as a valuable resource for researchers. The guide covers chemical and physical properties, a probable synthesis route with a detailed experimental protocol, expected spectroscopic data, and the likely mechanism of action based on the broader class of nitrofuran derivatives. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Identity and Physical Properties

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a substituted furan derivative with the chemical formula C12H9NO4 and a molecular weight of 231.21 g/mol .[1][2][3] Its unique structure, featuring a furan ring linked to a nitrophenyl group, makes it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

IdentifierValue
IUPAC Name 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde[4]
CAS Number 425645-31-4[3][4]
Molecular Formula C12H9NO4[2][3]
Molecular Weight 231.21 g/mol [5]
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)--INVALID-LINK--[O-][1]
InChI Key UAAULAKHYRANRB-UHFFFAOYSA-N[5]

Table 2: Predicted Physical Properties of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

PropertyValueSource
Density 1.304 g/cm³[6]
Boiling Point 402.2°C at 760 mmHg[6]
Flash Point 197°C[6]
Refractive Index 1.607[6]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not published. However, a reliable synthesis for the closely related isomer, 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde, has been described and is expected to be adaptable. The most common and effective method for coupling aryl halides with furan boronic acids is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid.

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_solvent Solvent System cluster_product Product A 1-Bromo-4-methyl-2-nitrobenzene H 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde A->H Suzuki-Miyaura Coupling B (5-Formylfuran-2-yl)boronic acid B->H C Pd(dppf)Cl2 C->H D K2CO3 D->H E Dimethoxyethane E->H F Ethanol F->H G Water G->H

Caption: Proposed Suzuki-Miyaura coupling synthesis route.

Detailed Experimental Protocol (Adapted from a related isomer)

This protocol is adapted from the synthesis of a related isomer and may require optimization for the target compound.

  • Reaction Setup: In a round-bottom flask, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq).

  • Solvent Addition: Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and stir for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final product.

Spectroscopic Characterization

No published spectroscopic data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is currently available. The following tables provide expected peak ranges and data from closely related compounds to guide researchers in their analytical work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Chemical Shifts

ProtonsExpected δ (ppm)MultiplicityNotes
Aldehyde (-CHO)9.6 - 9.8s
Furan H7.2 - 7.5d
Furan H6.8 - 7.1d
Phenyl H7.5 - 8.2mAromatic region
Methyl (-CH₃)2.4 - 2.6s

Note: Data is predicted based on general chemical shift values and data from related nitrophenyl furan compounds.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1670 - 1700Strong
C-H (Aldehyde)2720 - 2820Medium
C=C (Aromatic)1450 - 1600Medium-Strong
C-N (Nitro)1500 - 1550 (asymmetric)Strong
1330 - 1370 (symmetric)Strong
C-O-C (Furan)1050 - 1250Strong

Note: Data is based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

The expected molecular ion peak [M]+ in the mass spectrum would be at m/z 231. Fragmentation patterns would likely involve the loss of the nitro group (-NO2), the aldehyde group (-CHO), and cleavage of the furan or phenyl rings.

Biological Activity and Mechanism of Action

While no specific biological studies have been published for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the broader class of nitrofuran derivatives are known for their antibacterial properties.[7] The furan ring is a key structural component in many pharmacologically active compounds, contributing to diverse therapeutic properties.[8]

Probable Mechanism of Action: Antibacterial Activity

Nitrofuran compounds act as prodrugs that are activated within bacterial cells.[9] The mechanism is believed to involve the following steps:

  • Entry into Bacterial Cell: The nitrofuran compound diffuses into the bacterial cell.

  • Reductive Activation: The nitro group is reduced by bacterial nitroreductases (such as NfsA and NfsB in E. coli) to form highly reactive intermediates, including nitroso and hydroxylamino derivatives.[9]

  • Cellular Damage: These reactive intermediates are non-specific in their action and can cause widespread damage to cellular macromolecules. This includes causing DNA lesions, inducing oxidative stress, and inhibiting protein and RNA synthesis.[9]

This multi-targeted mechanism of action is thought to be a reason for the slower development of bacterial resistance to this class of drugs.

G cluster_cell Bacterial Cell cluster_targets Cellular Targets A 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde (Prodrug) B Bacterial Nitroreductases (e.g., NfsA, NfsB) A->B Enters Cell C Reactive Nitroso & Hydroxylamino Intermediates B->C Reductive Activation D DNA Damage (Lesions) C->D E Protein Synthesis Inhibition C->E F RNA Synthesis Inhibition C->F G Oxidative Stress C->G H Bacterial Cell Death D->H E->H F->H G->H

Caption: Probable mechanism of antibacterial action.

Conclusion

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a compound with potential for further investigation, particularly in the field of antibacterial drug discovery. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and its likely mechanism of action. It is important to note the current lack of publicly available, experimentally verified data for this specific isomer. Researchers are encouraged to use the information presented herein as a starting point for their own empirical studies or to request detailed analytical data from commercial suppliers. The synthesis and characterization of this compound, followed by biological screening, could unveil novel therapeutic applications.

References

Exploratory

Technical Guide: 1H and 13C NMR Analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Disclaimer: Experimentally-derived NMR spectral data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in publicly accessible databases. The data presented herein is a high-fidelity prediction based on establ...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimentally-derived NMR spectral data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in publicly accessible databases. The data presented herein is a high-fidelity prediction based on established Nuclear Magnetic Resonance (NMR) principles, substituent effects, and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and characterization of this and similar molecules.

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a complex organic molecule featuring a furan ring substituted with an aldehyde and a nitrophenyl group. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide provides a detailed overview of the predicted 1H and 13C NMR spectra, a standard experimental protocol for data acquisition, and a logical visualization of the molecule's structure-spectrum correlation.

The predictions are informed by data from related structures, including furan-2-carbaldehyde, 5-phenyl-2-furaldehyde, and 4-nitrotoluene, to account for the electronic effects of the aldehyde, nitro, and methyl substituents on the aromatic ring systems.[1][2][3]

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each unique proton and carbon atom in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Predictions are based on a standard deuterated chloroform (CDCl₃) solvent.

Predicted 1H NMR Data
Assignment Structure Position Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-CHOAldehyde9.75s-1H
H-3'Phenyl Ring8.15dJ = 2.0 Hz1H
H-5'Phenyl Ring7.65ddJ = 8.2, 2.0 Hz1H
H-6'Phenyl Ring7.50dJ = 8.2 Hz1H
H-3Furan Ring7.40dJ = 3.8 Hz1H
H-4Furan Ring6.90dJ = 3.8 Hz1H
H-CH₃Methyl Group2.45s-3H
Predicted 13C NMR Data
Assignment Structure Position Predicted δ (ppm)
C-CHOAldehyde Carbonyl178.0
C-5Furan Ring157.5
C-2'Phenyl Ring (NO₂)149.5
C-2Furan Ring152.0
C-4'Phenyl Ring (CH₃)142.0
C-6'Phenyl Ring134.0
C-1'Phenyl Ring128.5
C-3'Phenyl Ring125.0
C-3Furan Ring123.0
C-4Furan Ring114.0
C-CH₃Methyl Carbon21.5

Structural Assignment and Visualization

The logical relationship between the molecular structure and the predicted NMR assignments is illustrated below. The numbering scheme used in the data tables corresponds to the atom labels in the following diagram.

Caption: Molecular structure and atom numbering scheme for NMR assignment.

Experimental Protocols

The following protocols describe standard procedures for the acquisition of high-quality 1H and 13C NMR spectra for a small organic molecule like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample for 1H NMR and 20-30 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogenous solution.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added. Most modern spectrometers can also reference the spectrum to the residual solvent signal.

1H NMR Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 2-5 seconds to allow for full spin relaxation.

    • Acquisition Time (AQ): 2-4 seconds for good resolution.

    • Temperature: 298 K (25 °C).

13C NMR Acquisition
  • Spectrometer: Same as for 1H NMR (operating at ~100 MHz for a 400 MHz instrument).

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans (NS): 1024 to 4096, as 13C has low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm for 1H and 77.16 ppm for 13C.

  • Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick all peaks in both spectra for analysis.

Workflow and Logic Visualization

The process from sample preparation to final structural confirmation follows a logical workflow, which can be enhanced by two-dimensional (2D) NMR experiments if assignments are ambiguous.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_confirm Structural Confirmation weigh Weigh Sample (5-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve acq_1h Acquire 1D 1H NMR dissolve->acq_1h acq_13c Acquire 1D 13C NMR dissolve->acq_13c proc_1d Process 1D Spectra (FT, Phase, Baseline) acq_1h->proc_1d acq_13c->proc_1d assign Assign Signals (Chemical Shift, Multiplicity) proc_1d->assign confirm Confirm Structure assign->confirm acq_2d Acquire 2D NMR (COSY, HSQC) if needed assign->acq_2d Ambiguity? acq_2d->assign Clarify Correlations

Caption: Workflow for NMR-based structural elucidation.

References

Foundational

mass spectrometry of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

An In-depth Technical Guide to the Mass Spectrometry of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound with the molecular formula C12H9NO4.[1][2][3]...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound with the molecular formula C12H9NO4.[1][2][3] Its molecular structure incorporates a furan ring substituted with an aldehyde group, and a nitrophenyl group further substituted with a methyl group. The presence of these distinct functional groups suggests a rich and informative fragmentation pattern under mass spectrometry, which is crucial for its identification and characterization in various scientific and industrial applications, including drug development and material science. This guide provides a detailed overview of the predicted mass spectrometric behavior of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a comprehensive experimental protocol for its analysis, and visual representations of the fragmentation pathways and experimental workflows.

Predicted Mass Spectrometry Fragmentation Pattern

The electron ionization (EI) mass spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The molecular weight of the compound is 231.2 g/mol , and its exact mass is approximately 231.05 Da.[1]

The fragmentation is anticipated to proceed through the following pathways:

  • Loss of Nitro Group (NO2): Nitroaromatic compounds characteristically lose the nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da).[4]

  • Aldehyde Fragmentation: Aromatic aldehydes typically show a strong molecular ion peak and can lose a hydrogen atom (M-1) or the entire formyl radical (CHO, 29 Da).[3][5][6]

  • Cleavage of the Furan Ring: The furan ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of its substituents.

  • Methyl Group Fragmentation: The presence of the methyl group may lead to the loss of a methyl radical (CH3, 15 Da).

Based on these principles, a series of fragment ions can be predicted. The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Predicted)Proposed Fragment StructureDescription of Neutral Loss
231[C12H9NO4]+•Molecular Ion (M+•)
230[C12H8NO4]+Loss of a hydrogen radical (•H) from the aldehyde group
202[C12H9O2]+Loss of a formyl radical (•CHO) and a nitro group (•NO2)
201[C12H8O4]+Loss of a formyl radical (•CHO)
185[C12H9O2]+Loss of a nitro group (•NO2)
155[C11H8O]+Loss of a nitro group (•NO2) and a formyl radical (•CHO)
127[C9H7O]+Further fragmentation of the furan and phenyl rings
115[C9H7]+Loss of CO from m/z 155

Predicted Fragmentation Pathway

G M [M]+• m/z = 231 C12H9NO4 M_minus_H [M-H]+ m/z = 230 C12H8NO4 M->M_minus_H - •H M_minus_CHO [M-CHO]+ m/z = 202 C12H8NO3 M->M_minus_CHO - •CHO M_minus_NO2 [M-NO2]+ m/z = 185 C12H9O2 M->M_minus_NO2 - •NO2 M_minus_CHO_NO2 [M-CHO-NO2]+ m/z = 155 C11H8O M_minus_CHO->M_minus_CHO_NO2 - •NO2 M_minus_NO2->M_minus_CHO_NO2 - •CHO Fragment_127 m/z = 127 C9H7O M_minus_CHO_NO2->Fragment_127 - CO Fragment_115 m/z = 115 C9H7 Fragment_127->Fragment_115 - •CHO G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weighing & Dissolution (1 mg/mL) prep2 Serial Dilution (10-100 µg/mL) prep1->prep2 prep3 Filtration (0.22 µm filter) prep2->prep3 prep4 Transfer to Vial prep3->prep4 analysis1 Injection into GC prep4->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Ionization (EI, 70 eV) analysis2->analysis3 analysis4 Mass Analysis (m/z 40-400) analysis3->analysis4 data1 Total Ion Chromatogram (TIC) Generation analysis4->data1 data2 Mass Spectrum Extraction data1->data2 data3 Fragmentation Pattern Analysis data2->data3 data4 Structural Elucidation data3->data4

References

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the infrared (IR) spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a compound of interest in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a compound of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a standard experimental protocol for acquiring its IR spectrum, and a logical workflow for spectral interpretation.

Predicted Infrared Absorption Data

The infrared spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is characterized by the vibrational modes of its constituent functional groups: the furan ring, the aldehyde group, the aromatic nitro group, and the methyl-substituted phenyl ring. Based on established literature values for similar compounds, the expected key IR absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3100Aromatic C-HStretchingMedium-Weak
~2925Methyl C-HAsymmetric StretchingMedium-Weak
~2850Aldehyde C-HStretchingWeak
~1680Aldehyde C=OStretchingStrong
~1590Aromatic C=CStretchingMedium
~1520Nitro N=OAsymmetric StretchingStrong
~1470Furan RingC=C StretchingMedium
~1345Nitro N=OSymmetric StretchingStrong
~1230Furan RingC-O-C Asymmetric StretchingStrong
~1020Furan RingC-O-C Symmetric StretchingMedium
~830Aromatic C-HOut-of-plane BendingMedium-Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Objective: To obtain a high-quality infrared spectrum of solid 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Solid sample of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Record a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to prepare for the next measurement.

Logical Workflow for IR Spectral Analysis

The interpretation of the IR spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde follows a systematic approach, as illustrated in the diagram below.

IR_Spectral_Analysis_Workflow start Acquire IR Spectrum functional_group_region Analyze Functional Group Region (4000-1500 cm⁻¹) start->functional_group_region fingerprint_region Analyze Fingerprint Region (1500-400 cm⁻¹) start->fingerprint_region identify_ch Identify C-H Stretches (Aromatic, Aldehyde, Methyl) functional_group_region->identify_ch identify_co Identify C=O Stretch (Aldehyde) functional_group_region->identify_co identify_no2 Identify NO₂ Stretches (Asymmetric & Symmetric) functional_group_region->identify_no2 identify_aromatic_furan Identify Aromatic & Furan Ring Vibrations (C=C, C-O-C) fingerprint_region->identify_aromatic_furan identify_ch_bending Identify C-H Bending (Out-of-plane) fingerprint_region->identify_ch_bending correlation Correlate with Predicted Data identify_ch->correlation identify_co->correlation identify_no2->correlation identify_aromatic_furan->correlation identify_ch_bending->correlation structure_confirmation Structure Confirmation correlation->structure_confirmation

Caption: Workflow for the analysis of the IR spectrum.

Interpretation of Key Spectral Features

A detailed examination of the IR spectrum of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde would reveal several key absorption bands that are diagnostic for its structure.

  • Nitro Group (NO₂): The presence of two strong absorption bands is characteristic of the nitro group.[1][2] The asymmetric stretching vibration is expected to appear around 1520 cm⁻¹, while the symmetric stretch will be observed near 1345 cm⁻¹.[1][2] The attachment of the nitro group to an aromatic ring influences the exact positions of these bands.[2]

  • Aldehyde Group (CHO): A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group conjugated with the furan ring. The C-H stretching vibration of the aldehyde proton typically appears as a weaker band around 2850 cm⁻¹.

  • Furan Ring: The furan moiety exhibits several characteristic vibrations. The C=C stretching vibrations of the ring are expected in the 1470 cm⁻¹ region. Two of the most characteristic bands for substituted furans are the asymmetric and symmetric C-O-C stretching modes, which are anticipated around 1230 cm⁻¹ and 1020 cm⁻¹, respectively.[3]

  • Substituted Phenyl Ring: The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1590 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region. For a 1,2,4-trisubstituted ring, a strong band around 830 cm⁻¹ is expected.

  • Methyl Group (CH₃): The methyl group will show characteristic C-H stretching vibrations around 2925 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), although these may be weak and overlap with other bands.

By systematically identifying and correlating these characteristic absorption bands with the known vibrational frequencies of the functional groups, one can confidently confirm the structure of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

References

Foundational

physical and chemical properties of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 5-(4-Methyl-2-nitrophenyl)-2-furalde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It includes key identifiers, tabulated physical and chemical data, and a detailed, though generalized, experimental protocol for its synthesis via Suzuki-Miyaura coupling. This document also explores the potential biological significance of this class of compounds, supported by a visualization of the general antimicrobial mechanism of action for nitrofurans. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, some information is presented as predicted or inferred from closely related structures.

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a substituted furan derivative. The furan ring is a common scaffold in medicinal chemistry, and the presence of a nitro group suggests potential applications in antimicrobial and anticancer research. This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is provided below.

Identifiers
IdentifierValue
IUPAC Name 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
CAS Number 425645-31-4
Molecular Formula C₁₂H₉NO₄
Molecular Weight 231.21 g/mol
PubChem CID 886646
Physical and Chemical Data

The following table summarizes the available physical and chemical property data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It is important to note that much of this data is predicted and has not been experimentally verified in published literature.

PropertyValueSource
Boiling Point 402.2 °C at 760 mmHgPredicted
Density 1.304 g/cm³Predicted
Flash Point 197 °CPredicted
Refractive Index 1.607Predicted
Vapor Pressure 1.12E-06 mmHg at 25°CPredicted

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in the cited literature, the general methodology for synthesizing similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4]

Synthesis via Suzuki-Miyaura Coupling (Generalized Protocol)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. For the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, this would likely involve the reaction of a 2-halofuran-5-carbaldehyde with (4-methyl-2-nitrophenyl)boronic acid or vice versa.

Materials:

  • Aryl halide (e.g., 5-bromo-2-furaldehyde or 2-bromo-5-nitrotoluene)

  • Arylboronic acid (e.g., (4-methyl-2-nitrophenyl)boronic acid or 2-formylfuran-5-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, ethanol/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and the arylboronic acid (typically in a 1:1.2 molar ratio) in the chosen solvent.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the base (typically 2-3 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Commercial suppliers of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde indicate that analytical data such as LCMS, GCMS, HPLC, MS, FTIR, and NMR are available upon request.[5] However, this data is not publicly available in the searched literature.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the mechanism of action of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. However, the broader class of nitrofuran compounds is known for its antimicrobial properties.

Potential Antimicrobial and Anticancer Activity

Derivatives of 5-nitro-2-furaldehyde have been evaluated for their antimicrobial and anticancer efficacy.[5][6] The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Anticancer activity is often evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50) against cancer cell lines.

General Antimicrobial Mechanism of Action of Nitrofurans

The antimicrobial activity of nitrofurans is generally understood to be initiated by the reduction of the nitro group within the bacterial cell. This process is catalyzed by bacterial reductases and leads to the formation of highly reactive electrophilic intermediates. These intermediates can then interact with and damage various cellular macromolecules, including DNA, leading to inhibition of cellular processes and ultimately cell death.[5]

antimicrobial_mechanism cluster_cell Inside Bacterial Cell Nitrofuran_Derivative Nitrofuran_Derivative Bacterial_Reductases Bacterial_Reductases Nitrofuran_Derivative->Bacterial_Reductases Enters cell & is reduced by Bacterial_Cell Bacterial_Cell Reactive_Intermediates Reactive_Intermediates Bacterial_Reductases->Reactive_Intermediates Forms Cellular_Macromolecules Cellular_Macromolecules Reactive_Intermediates->Cellular_Macromolecules Damage Cell_Death Cell_Death Cellular_Macromolecules->Cell_Death Leads to

Caption: General antimicrobial mechanism of nitrofurans.

Conclusion

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a compound with potential for further investigation, particularly in the fields of medicinal and materials chemistry. While basic identifiers and some predicted properties are known, a significant gap exists in the publicly available experimental data for its synthesis, characterization, and biological activity. The generalized protocols and mechanistic insights provided in this guide, based on related compounds, offer a starting point for researchers interested in exploring the properties and potential applications of this molecule. Further experimental work is necessary to fully elucidate its chemical and biological profile.

References

Exploratory

Technical Guide: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (CAS No. 425645-31-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, a proposed synthetic route based on the Suzuki-Miyaura cross-coupling reaction, and general protocols for the evaluation of its potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a predictive framework for its synthesis, characterization, and evaluation. The CAS number for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is 425645-31-4.[1]

Physicochemical Properties and Data

PropertyValueSource
CAS Number 425645-31-4PubChem[1]
Molecular Formula C₁₂H₉NO₄PubChem[1]
Molecular Weight 231.21 g/mol PubChem[1]
IUPAC Name 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehydePubChem[1]

Note: Spectroscopic and other quantitative data should be determined experimentally upon synthesis.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl-2-furaldehydes is frequently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This method offers high yields and good functional group tolerance. The proposed synthetic pathway for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde involves the coupling of a suitable boronic acid or ester with a halogenated furaldehyde derivative.

Proposed Reaction Scheme

A likely synthetic route involves the reaction of 5-bromofuran-2-carbaldehyde with (4-methyl-2-nitrophenyl)boronic acid.

G A 5-Bromofuran-2-carbaldehyde C 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde A->C Pd Catalyst, Base, Solvent B (4-Methyl-2-nitrophenyl)boronic acid B->C

Caption: Proposed synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Detailed Experimental Protocol (Predictive)

This protocol is adapted from established procedures for similar Suzuki-Miyaura couplings.[5][6]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (4-Methyl-2-nitrophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[4]

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), (4-methyl-2-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 80-90°C) and stir for a designated time (e.g., 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Quantitative Data:

While specific data is unavailable, yields for similar reactions often range from modest to good. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Characterization

The synthesized compound should be characterized using standard analytical techniques.

Spectroscopic Data (Predictive)

The following table outlines the expected spectroscopic characteristics based on the structure of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and data from analogous compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid.[6]

TechniqueExpected Features
¹H NMR Signals corresponding to the aldehydic proton, furan ring protons, and the aromatic protons of the 4-methyl-2-nitrophenyl group. The methyl group will appear as a singlet.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, carbons of the furan ring, and carbons of the substituted phenyl ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde, C-NO₂ stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (231.21 m/z).

Potential Biological Activities and Evaluation Protocols

Derivatives of 5-nitro-2-furaldehyde have been reported to exhibit antimicrobial and anticancer activities.[7][8][9][10]

Antimicrobial Activity

The antimicrobial potential of the title compound can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [7]

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The cytotoxic effects of the compound on various cancer cell lines can be evaluated using the MTT assay.[7][11][12]

Experimental Protocol: MTT Assay [7][12]

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathways and Experimental Workflows

Proposed Antimicrobial Mechanism of Action

Nitrofurans are known to exert their antimicrobial effects through the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[7]

G A 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (Prodrug) C Reactive Nitroso and Hydroxylamine Intermediates A->C Reduction B Bacterial Nitroreductases B->C D Damage to Bacterial DNA, Ribosomes, and Enzymes C->D E Bacterial Cell Death D->E

Caption: Proposed antimicrobial mechanism of action.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation A Suzuki-Miyaura Coupling B Purification (Column Chromatography) A->B C Characterization (NMR, IR, MS) B->C D Antimicrobial Screening (MIC Assay) C->D E Anticancer Screening (MTT Assay) C->E

Caption: Overall workflow for synthesis and evaluation.

References

Foundational

An In-depth Technical Guide on the Solubility of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of the compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Despite a comprehensive search of available...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound has been identified. This document, therefore, provides available information on the closely related analogue, 5-(4-Nitrophenyl)-2-furaldehyde, to offer an estimate of its solubility characteristics. Furthermore, this guide presents a general experimental protocol for determining the solubility of aromatic aldehydes and discusses the known biological activities of nitrophenyl-substituted furan compounds to provide a broader context for researchers.

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and drug discovery. The furan scaffold is a crucial component in numerous pharmacologically active compounds, and the presence of a nitrophenyl group can significantly influence the molecule's biological activity.[1][2] Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation.

Solubility Profile

As of the date of this publication, there is no specific quantitative solubility data available in the public domain for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Estimated Solubility Based on an Analogue Compound

To provide an initial estimation, the solubility of the structurally similar compound, 5-(4-Nitrophenyl)-2-furaldehyde (which lacks the methyl group on the phenyl ring), is presented. It is crucial to note that the presence of the methyl group in the target compound may alter its solubility profile.

Table 1: Qualitative Solubility of 5-(4-Nitrophenyl)-2-furaldehyde

SolventSolubilityReference
WaterInsolubleChemBK
EthanolSolubleChemBK
MethanolSolubleChemBK
ChloroformSolubleChemBK

Experimental Protocol for Solubility Determination

For researchers seeking to determine the precise solubility of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the following general protocol for aromatic aldehydes can be adapted.

Materials and Methods
  • Compound: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Solvents: A range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate, acetonitrile).

  • Equipment: Analytical balance, HPLC-UV or UV-Vis spectrophotometer, orbital shaker, centrifuge, pH meter, calibrated temperature-controlled environment.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each solvent in separate vials.

    • Equilibrate the vials in a temperature-controlled orbital shaker for a defined period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation:

    • Centrifuge the vials to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[3]

  • Data Analysis:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures and pH values to build a comprehensive solubility profile.

Biological Context: Nitrophenyl-Substituted Furan Compounds

Nitrophenyl-substituted furan derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[2] The nitro group is a strong electron-withdrawing group that can enhance the biological activity of the furan ring.[1][2]

These compounds have been investigated for a range of therapeutic applications, including:

  • Antibacterial agents: Nitrofuran derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[2]

  • Anticancer agents

  • Anti-inflammatory agents

  • Antiviral agents [4][5]

The biological activity is often attributed to the reductive activation of the nitro group within target cells, leading to the formation of reactive intermediates that can damage cellular components.[1]

Visualizations

Synthesis Pathway

While specific synthesis details for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are not widely published, a plausible synthetic route can be inferred from methods used for similar compounds. One common approach involves a Suzuki-Miyaura coupling reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Formylfuran-5-boronic acid 2-Formylfuran-5-boronic acid Product 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde 2-Formylfuran-5-boronic acid->Product Suzuki Coupling 2-Bromo-5-nitrotoluene 2-Bromo-5-nitrotoluene 2-Bromo-5-nitrotoluene->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Plausible Suzuki coupling synthesis of the target compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for experimentally determining the solubility of a compound.

G Start Start Add_Excess_Compound Add excess compound to solvent Start->Add_Excess_Compound Equilibrate Equilibrate at constant temperature Add_Excess_Compound->Equilibrate Centrifuge Centrifuge to separate solid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Dilute_Sample Dilute sample Collect_Supernatant->Dilute_Sample Analyze Analyze by HPLC/UV-Vis Dilute_Sample->Analyze Calculate_Solubility Calculate solubility Analyze->Calculate_Solubility End End Calculate_Solubility->End

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde remains elusive, this guide provides valuable surrogate information from a close structural analogue and outlines a robust experimental protocol for its determination. The known biological activities of related nitrophenyl-substituted furans underscore the potential significance of this compound in drug discovery. Further experimental investigation into the physicochemical properties of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is warranted to facilitate its development as a potential therapeutic agent.

References

Exploratory

Stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde under various stress conditions. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde under various stress conditions. Due to the limited publicly available stability data for this specific compound, this guide extrapolates information from structurally similar molecules, namely 5-aryl-2-furaldehydes and nitroaromatic compounds, to predict potential degradation pathways and establish a framework for stability testing.

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a complex organic molecule featuring a furan ring, an aldehyde group, and a substituted nitrophenyl moiety. Each of these functional groups contributes to the molecule's overall chemical reactivity and potential instability under certain environmental conditions. Understanding the stability profile of this compound is critical for its handling, storage, and development in pharmaceutical and other applications, as degradation can lead to loss of potency and the formation of potentially toxic impurities. This guide outlines the expected stability under hydrolytic, oxidative, photolytic, and thermal stress conditions and provides detailed protocols for conducting forced degradation studies to experimentally determine its stability profile.

Physicochemical Properties

A summary of the key physicochemical properties of the closely related compound 5-(4-Nitrophenyl)-2-furaldehyde is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and for the development of analytical methods.

Table 1: Physicochemical Properties of 5-(4-Nitrophenyl)-2-furaldehyde

PropertyValueReference
IUPAC Name 5-(4-nitrophenyl)furan-2-carbaldehyde
Molecular Formula C₁₁H₇NO₄[1]
Molecular Weight 217.18 g/mol [1]
Appearance Yellow to Dark Yellow Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Slightly soluble in DMSO (heated) and Ethyl Acetate (heated)[1]
CAS Number 7147-77-5[1]

Predicted Stability Profile and Potential Degradation Pathways

Based on the known chemistry of furan, aldehyde, and nitroaromatic functional groups, the following degradation pathways are anticipated for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Hydrolytic Stability

The stability of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in aqueous media is expected to be pH-dependent.

  • Acidic Conditions: In acidic solutions, the furan ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds. The aldehyde group itself is generally stable to acid hydrolysis. For the related compound 5-nitro-2-furaldehyde, acidification of its methanediol form (formed in alkaline solution) leads to an irreversible redox ring-opening reaction.[2]

  • Neutral Conditions: In neutral pH, the compound is expected to be relatively stable, although slow oxidation of the aldehyde may occur in the presence of dissolved oxygen.

  • Alkaline Conditions: Under basic conditions, the aldehyde group can undergo Cannizzaro-type reactions, especially at elevated temperatures, leading to the corresponding alcohol and carboxylic acid. Additionally, 5-nitro-2-furaldehyde is known to form a nitronic acid anion in alkaline solutions.[2]

Oxidative Stability

The aldehyde functional group is prone to oxidation, which would convert it to a carboxylic acid. Strong oxidizing agents like hydrogen peroxide are expected to facilitate this transformation. The furan ring can also undergo oxidative cleavage.

Photostability

Nitroaromatic compounds are often susceptible to photodegradation.[3] Exposure to UV or visible light may lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino derivatives. Photoreactions involving the furan ring are also possible.

Thermal Stability

At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition.[4] The presence of a methyl group ortho to the nitro group might introduce specific decomposition pathways, as seen in o-nitrotoluene.[4] For 5-(hydroxymethyl)-2-furaldehyde, thermal decomposition can lead to dimerization and the formation of 5-methylfurfural and 2,5-furandicarboxaldehyde.[5]

Quantitative Data on Stability

Table 2: Hydrolytic Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl2460Data not availableTo be determined
Purified Water2460Data not availableTo be determined
0.1 M NaOH2460Data not availableTo be determined

Table 3: Oxidative Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
3% H₂O₂2425Data not availableTo be determined

Table 4: Photolytic Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

ConditionDurationIntensity% DegradationMajor Degradation Products
UV Light (254 nm)24 hoursSpecifyData not availableTo be determined
Visible Light7 days1.2 million lux hoursData not availableTo be determined

Table 5: Thermal Degradation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Solid State7280Data not availableTo be determined
Solution2480Data not availableTo be determined

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. These studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6]

General Preparation
  • Stock Solution: Prepare a stock solution of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration suitable for analysis.

  • Neutral Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute to a final concentration suitable for analysis.

Oxidative Degradation
  • To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration suitable for analysis.

Photolytic Degradation
  • Expose a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature chamber at 80°C for 72 hours.

  • Solution State: Incubate a solution of the compound at 80°C for 24 hours.

  • After the specified time, cool the samples to room temperature and prepare for analysis.

Analytical Methodology
  • A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point.

  • Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Stress parent 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde acid_hydrolysis Acidic Conditions (Furan Ring Opening) parent->acid_hydrolysis H⁺/H₂O base_hydrolysis Alkaline Conditions (Cannizzaro Reaction) parent->base_hydrolysis OH⁻/H₂O oxidation Oxidizing Agent (e.g., H₂O₂) parent->oxidation [O] photolysis UV/Visible Light parent->photolysis thermal Elevated Temperature parent->thermal Δ hydrolysis_products Ring-Opened Products, Corresponding Alcohol & Carboxylic Acid acid_hydrolysis->hydrolysis_products base_hydrolysis->hydrolysis_products oxidation_product 5-(4-Methyl-2-nitrophenyl)-2-furoic acid oxidation->oxidation_product photolysis_products Reduced Nitro Group Derivatives (Nitroso, Hydroxylamino, Amino) photolysis->photolysis_products thermal_products Various Decomposition Products thermal->thermal_products

Caption: Potential degradation pathways for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Experimental Workflow for Forced Degradation Studies

G Forced Degradation Experimental Workflow start Start: Prepare Stock Solution of Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid 0.1 M HCl base Base Hydrolysis stress->base 0.1 M NaOH neutral Neutral Hydrolysis stress->neutral Water oxidation Oxidation (H₂O₂) stress->oxidation 3% H₂O₂ photo Photolysis (UV/Vis) stress->photo Light Exposure thermal Thermal (Solid/Solution) stress->thermal Elevated Temp. neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutral->analyze oxidation->analyze photo->analyze thermal->analyze neutralize->analyze identify Identify & Characterize Degradation Products analyze->identify quantify Quantify Degradation analyze->quantify end End: Report Stability Profile identify->end quantify->end

Caption: A typical experimental workflow for conducting forced degradation studies.

General Bioactivation Pathway of Nitroaromatic Compounds

G General Bioactivation of Nitroaromatic Compounds nitroaromatic Nitroaromatic Compound (R-NO₂) nitroreductase Nitroreductase (e.g., in bacteria, parasites) nitroaromatic->nitroreductase nitro_radical Nitro Radical Anion (R-NO₂⁻˙) nitroaromatic->nitro_radical 1e⁻ reduction nitroreductase->nitro_radical nitroso Nitroso Derivative (R-NO) nitro_radical->nitroso 1e⁻ reduction, +H⁺ hydroxylamine Hydroxylamine Derivative (R-NHOH) nitroso->hydroxylamine 2e⁻ reduction, +2H⁺ reactive_species Further Reactive Species (e.g., Nitrenium Ion) hydroxylamine->reactive_species biological_effect Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) reactive_species->biological_effect Covalent binding to macromolecules (DNA, proteins)

Caption: A generalized pathway for the reductive bioactivation of nitroaromatic compounds.

Conclusion

While specific stability data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not currently available, a comprehensive understanding of its potential degradation can be inferred from the chemistry of its constituent functional groups. The aldehyde moiety is susceptible to oxidation and, under certain conditions, disproportionation, while the furan ring can undergo hydrolytic and oxidative cleavage. The nitrophenyl group introduces photosensitivity and potential for thermal degradation.

For drug development professionals, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The provided protocols and data presentation templates offer a robust framework for establishing the intrinsic stability of the molecule, identifying potential degradants, and developing and validating a stability-indicating analytical method. This information is crucial for ensuring the quality, safety, and efficacy of any formulation containing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Further research into the specific degradation kinetics and products of this compound is highly recommended.

References

Foundational

The Core Mechanism of Action of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belong to the broader class of nitroaromatic compounds, which have garnered significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belong to the broader class of nitroaromatic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are primarily investigated for their potential as antimicrobial and anticancer agents. This technical guide provides an in-depth exploration of the core mechanism of action of these derivatives, supported by quantitative data from closely related analogs, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The central hypothesis for the bioactivity of these derivatives lies in their nature as prodrugs. The nitro group (NO2) is a key pharmacophore that, under specific biological conditions, undergoes enzymatic reduction to generate highly reactive cytotoxic species. This bioactivation is a critical step in their mechanism of action and is central to their therapeutic effects.

General Mechanism of Action: A Two-Step Activation Process

The prevailing mechanism of action for nitrofuran derivatives, including 5-(4-methyl-2-nitrophenyl)-2-furaldehyde derivatives, is a two-step process initiated by enzymatic reduction of the nitro group.

  • Enzymatic Reduction: In the target cells (e.g., bacteria or cancer cells), the nitro group of the furaldehyde derivative is reduced by nitroreductase enzymes. These enzymes are more abundant and active in many anaerobic bacteria and in the hypoxic microenvironment of solid tumors, providing a degree of selectivity. This reduction is a multi-step process that generates a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives.

  • Cellular Damage: These reactive intermediates are potent electrophiles that can interact with and damage a wide range of cellular macromolecules. The primary targets include:

    • DNA: The reactive species can cause DNA strand breaks and other lesions, leading to mutations and the activation of DNA repair pathways. If the damage is extensive, it can trigger apoptosis or cell death.

    • Ribosomes and Proteins: The intermediates can covalently bind to ribosomal proteins and other essential enzymes, leading to the inhibition of protein synthesis and disruption of critical metabolic pathways.

    • Cellular Redox Balance: The reduction process itself can contribute to oxidative stress within the cell, further exacerbating cellular damage.

This multi-targeted assault makes it difficult for microorganisms to develop resistance, a significant advantage of this class of compounds.

Quantitative Data: Antimicrobial and Anticancer Activities

Table 1: Antimicrobial Activity of 5-Nitro-2-furfurylidene Derivatives

Compound/DerivativeBacterial StrainMIC (μg/mL)Standard DrugMIC (μg/mL) of Standard
5-nitro-2-furfurylidene derivative 9c[1]Bacillus subtilisEffective at 5 µ g/disc NitrofurantoinNot specified in study
5-nitro-2-furfurylidene derivative 9d[1]Bacillus subtilisEffective at 5 µ g/disc NitrofurantoinNot specified in study
5-nitro-2-furfurylidene derivative 9c[1]Staphylococcus aureusEffective at 5 µ g/disc NitrofurantoinNot specified in study
5-nitro-2-furfurylidene derivative 9d[1]Staphylococcus aureusEffective at 5 µ g/disc NitrofurantoinNot specified in study

Note: Activity reported in µ g/disc indicates the amount of compound on a disc used in a disc diffusion assay, a semi-quantitative method.

Table 2: In Vitro Anticancer Activity (IC50) of Novel 5-Nitrofuran and 4-Thiazolidinone Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Standard DrugIC50 (µM) of Standard
5-nitrofuran-isatin hybrid 3HCT 116 (Colon Cancer)1.62Not specified in studyNot specified in study
5-nitrofuran-isatin hybrid 2, 5-7HCT 116 (Colon Cancer)1.62 - 8.8Not specified in studyNot specified in study
4-thiazolidinone derivative 14bMCF-7 (Breast Cancer)1 (induces 8.75% decrease in mitochondrial potential)Not specified in studyNot specified in study
4-thiazolidinone derivative 14bMDA-MB-231 (Breast Cancer)5 (induces 4.25% decrease in mitochondrial potential)Not specified in studyNot specified in study

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. The following are detailed protocols for key experiments relevant to the evaluation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving the compound)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

antimicrobial_mechanism cluster_cell Bacterial Cell Nitrofuran 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde Derivative Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->ReactiveIntermediates Macromolecules DNA, Ribosomes, Proteins ReactiveIntermediates->Macromolecules Damage CellDeath Bacterial Cell Death Macromolecules->CellDeath

Caption: General antimicrobial mechanism of action of nitrofuran derivatives.

mtt_workflow A Seed Cancer Cells in 96-well plate B Treat cells with 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde derivatives A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability and IC50 Value E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

dna_damage_pathway Compound Reactive Intermediates of Nitrofuran Derivative DNA Cellular DNA Compound->DNA Interaction Damage DNA Strand Breaks and Adducts DNA->Damage Repair Activation of DNA Repair Pathways Damage->Repair Apoptosis Apoptosis / Cell Cycle Arrest Damage->Apoptosis If damage is severe

References

Exploratory

Potential Biological Activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 5-(4-Methyl-2-nitrophenyl)-2-fu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. While direct experimental data for this specific molecule is not yet available in published literature, this document extrapolates its potential therapeutic applications based on extensive research into structurally analogous 5-aryl-2-furaldehyde and nitrofuran derivatives. This guide outlines potential antimicrobial and anticancer properties and furnishes detailed experimental protocols for the evaluation of these activities. Included are standardized methodologies for antimicrobial susceptibility testing and in vitro cytotoxicity assays, intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of 2-furaldehyde, in particular, have attracted significant attention due to their synthetic accessibility and diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of an aryl group at the 5-position of the furan ring often enhances this biological activity. Furthermore, the presence of a nitro group can be crucial for the mechanism of action of certain therapeutic agents, particularly in the antimicrobial and antiparasitic domains.

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a novel compound that combines these key structural features. The presence of the 4-methyl-2-nitrophenyl moiety is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to unique biological effects. This guide explores the prospective biological activities of this compound based on the established activities of its structural relatives.

Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be achieved through established palladium-catalyzed cross-coupling reactions. One common approach is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.

A plausible synthetic route involves the coupling of 2-formylfuran-5-boronic acid with 2-bromo-5-nitrotoluene. This reaction would be catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate.

Potential Biological Activities

Based on the biological activities reported for structurally similar compounds, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is hypothesized to possess both antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Derivatives of 5-nitro-2-furaldehyde and other 5-aryl-2-furaldehydes have demonstrated significant activity against a broad spectrum of bacteria and fungi. The nitro group is a key pharmacophore in many antimicrobial agents, where it can be enzymatically reduced within microbial cells to generate reactive nitrogen species that damage cellular macromolecules, including DNA.

Table 1: Antimicrobial Activity of Structurally Related Furan Derivatives

Compound ClassOrganism(s)Reported Activity (MIC)Reference
5-Nitrofuran DerivativesEscherichia coli, Staphylococcus aureusMICs often in the low µg/mL range[1]
5-Aryl-2-furoyl MorpholinesCryptococcus neoformansHigh activity reported[2]
Chalcones from 5-Aryl Furan-2-carbaldehydeGram-positive and Gram-negative bacteriaPromising activity[3]
3-Aryl-3-(furan-2-yl)propanoic AcidsCandida albicans, E. coli, S. aureusGood activity at 64 µg/mL[4]

It is plausible that 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde will exhibit inhibitory activity against a range of pathogenic microbes. The specific spectrum and potency would require experimental verification.

Potential Anticancer Activity

Numerous furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Structurally Related Furan Derivatives

Compound ClassCell Line(s)Reported Activity (IC₅₀)Reference
5-Alkoxy Furan-2(5H)-one DerivativesA549 (Non-small cell lung cancer)Potent antiproliferative activity[5]
5-Nitrofuran-Thiazolidinone HybridsMCF-7, MDA-MB-231 (Breast cancer)Significant inhibitory effect[6]
5-Aryl-2-furamidesVarious cancer cell linesAnticancer properties reported[2]

The cytotoxic potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde against a panel of human cancer cell lines warrants investigation.

Proposed Experimental Protocols

To empirically determine the biological activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Test compound: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD Reading) Incubation->MIC_Determination

Workflow for Antimicrobial Susceptibility Testing.
In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (control) and untreated cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.[7][8]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion

While direct experimental evidence is currently lacking, the structural features of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde strongly suggest its potential as a biologically active agent, particularly in the realms of antimicrobial and anticancer research. This guide provides a foundational framework for initiating the investigation of this promising compound. The proposed experimental protocols offer standardized methods for evaluating its efficacy and will be instrumental in elucidating its therapeutic potential. Further studies are warranted to confirm these hypothesized activities and to explore the underlying mechanisms of action.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a versatile bifunctional organic compound featuring a furan ring substituted with both an aldehyde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a versatile bifunctional organic compound featuring a furan ring substituted with both an aldehyde and a nitrophenyl group. The presence of the aldehyde functional group allows for a variety of classical carbonyl reactions, while the nitrophenyl moiety offers opportunities for further functionalization and imparts specific electronic properties that can influence reactivity and biological activity. This document provides detailed application notes and experimental protocols for the use of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde as a building block in organic synthesis, particularly for the preparation of chalcones, stilbenes, and other conjugated systems with potential applications in medicinal chemistry and materials science. The nitrophenyl-substituted heterocyclic scaffold is a common motif in drug discovery, known to contribute to a range of biological activities.[1][2]

Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method provides a reliable route to connect the furan and nitrophenyl rings.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde from 5-bromo-2-furaldehyde and (4-methyl-2-nitrophenyl)boronic acid.

Materials:

  • 5-Bromo-2-furaldehyde

  • (4-Methyl-2-nitrophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-bromo-2-furaldehyde (1.0 eq), (4-methyl-2-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Data Presentation:

Reactant 1Reactant 2CatalystBaseSolventTime (h)Temp (°C)Yield (%)
5-Bromo-2-furaldehyde(4-Methyl-2-nitrophenyl)boronic acidPd(dppf)Cl₂K₂CO₃DME/EtOH/H₂O8-1280-90~75-85*

*Note: Yield is an approximation based on similar reactions and may vary depending on specific reaction conditions and scale.

Synthesis_Workflow Reactants 5-Bromo-2-furaldehyde + (4-Methyl-2-nitrophenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, DME/EtOH/H₂O, Reflux) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde Purification->Product

Caption: Workflow for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Applications in Organic Synthesis

The aldehyde functionality of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde serves as a versatile handle for various carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of derivatives.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Objective: To synthesize (E)-1-(Aryl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one derivatives.

Materials:

  • 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide or sodium hydroxide (e.g., 20-40%) dropwise with constant stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.[5]

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation:

AldehydeKetoneBaseSolventTime (h)Temp (°C)Yield (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehydeAcetophenoneKOHEtOH12-24RT~80-90
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde4'-MethoxyacetophenoneNaOHEtOH12-24RT~85-95

*Note: Yields are representative and based on similar reactions.[6]

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (OH⁻) Aldol_Adduct Aldol_Adduct Enolate->Aldol_Adduct attacks Aldehyde Aldehyde 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde Aldehyde->Aldol_Adduct Chalcone Chalcone Aldol_Adduct->Chalcone - H₂O

Caption: General mechanism of the Claisen-Schmidt condensation.
Wittig Reaction for Stilbene Analogue Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8][9] Using 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in a Wittig reaction with a suitable phosphonium ylide can lead to the formation of stilbene-like structures with a furan spacer.

Objective: To synthesize 2-(4-methyl-2-nitrophenyl)-5-(styryl)furan derivatives.

Materials:

  • 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 eq) to the suspension. The formation of a colored solution (often orange or red) indicates the generation of the ylide.

  • Stir the ylide solution at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkene.

Data Presentation:

AldehydePhosphonium SaltBaseSolventTime (h)Temp (°C)Yield (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehydeBenzyltriphenylphosphonium chloriden-BuLiTHF4-120 to RT~70-80*

*Note: Yield is an estimation based on general Wittig reaction protocols.[10]

Wittig_Reaction_Workflow Ylide_Formation Benzyltriphenylphosphonium chloride + Base (e.g., n-BuLi) in THF Reaction Wittig Reaction Ylide_Formation->Reaction Aldehyde 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Aldehyde->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Stilbene Analogue Purification->Product

Caption: Experimental workflow for the Wittig reaction.
Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated dicarbonyl compounds and related derivatives by reacting an aldehyde with an active methylene compound in the presence of a weak base.[8][11]

Objective: To synthesize 2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid derivatives.

Materials:

  • 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Weak base (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the weak base (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux and stir for 2-6 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation:

AldehydeActive Methylene CompoundBaseSolventTime (h)Temp (°C)Yield (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehydeMalononitrilePiperidineEtOH2-6Reflux~85-95
5-(4-Methyl-2-nitrophenyl)-2-furaldehydeEthyl cyanoacetateTriethylamineToluene2-6Reflux~80-90

*Note: Yields are based on typical Knoevenagel condensation reactions.[12]

Conclusion

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a valuable and versatile starting material in organic synthesis. The protocols outlined in this document for Suzuki-Miyaura coupling, Claisen-Schmidt condensation, Wittig reaction, and Knoevenagel condensation demonstrate its utility in constructing complex molecules with potential biological activity. The resulting chalcones, stilbene analogues, and other conjugated systems are of significant interest to researchers in medicinal chemistry and drug development for screening as novel therapeutic agents. The presence of the nitrophenylfuran scaffold provides a promising platform for the development of new chemical entities.

References

Application

Application Notes and Protocols for the Synthesis of 5-Aryl-2-Furaldehydes via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Aryl-2-furaldehydes are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-2-furaldehydes are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of pharmacologically active molecules and natural products.[1][2] Their structural motif is prevalent in compounds being investigated for the treatment of solid tumors, highlighting their significance in medicinal chemistry and drug development.[1][2] Among the various synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of the crucial C-C bond between the furan ring and an aryl group, offering a broad substrate scope and generally high yields.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2-furaldehydes using the Suzuki-Miyaura coupling reaction.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 5-bromo-2-furaldehyde), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling for the synthesis of 5-aryl-2-furaldehydes is dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A range of palladium catalysts can be employed. For many applications, an inexpensive and easily removable palladium-on-carbon (Pd/C) catalyst is effective, particularly for large-scale synthesis.[1][2] For less reactive aryl bromides or chlorides, more active catalyst systems such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) may be required to achieve good conversion.[1][2]

  • Base: A base is crucial for the transmetalation step. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium acetate (KOAc).[1][2][5] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution. Common solvents include tetrahydrofuran (THF), ethanol, dimethylformamide (DMF), and 1,4-dioxane.[1][5]

  • Furan Substrate: The furan component can be either a boronic acid derivative (e.g., 5-formyl-2-furylboronic acid) coupled with an aryl halide, or a halide derivative (e.g., 5-bromo-2-furaldehyde) coupled with an arylboronic acid.[1][6] A highly efficient one-pot method involves the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid from the corresponding acetal, which circumvents the need to isolate the often-unstable furylboronic acid.[1][2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Aryl-2-furaldehydes via in situ Generated Boronic Acid

This protocol is adapted from an efficient method that avoids the isolation of the furylboronic acid and utilizes a heterogeneous Pd/C catalyst.[1][2]

Step 1: in situ Generation of 5-(diethoxymethyl)-2-furylboronic acid

  • To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.

  • Stir the mixture at this temperature for the specified time to ensure complete lithiation.

  • Quench the reaction by adding triisopropyl borate and allow the mixture to warm to room temperature. The resulting solution contains the crude 5-(diethoxymethyl)-2-furylboronic acid and is used directly in the next step.

Step 2: Suzuki-Miyaura Coupling

  • To the crude boronic acid solution, add the desired aryl halide, ethanol, and triethylamine (Et₃N).[2]

  • Carefully add 10% Palladium on Carbon (Pd/C, 50% water wet).

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).[2]

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a suitable solvent (e.g., DME).[2]

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

  • The final aldehyde product is obtained after deprotection of the acetal during the aqueous workup and can be further purified by column chromatography or recrystallization.

Protocol 2: Coupling of 5-Bromo-2-furaldehyde with Arylboronic Acids

This protocol describes a general method for the coupling of commercially available 5-bromo-2-furaldehyde with various arylboronic acids.

  • In a reaction vessel purged with an inert gas, combine 5-bromo-2-furaldehyde (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)), and a base (e.g., K₂CO₃ (2.0 equiv)).[5]

  • Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water.[5]

  • Heat the reaction mixture to a temperature between 60-100 °C for several hours (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography to yield the desired 5-aryl-2-furaldehyde.

Data Presentation

The following table summarizes various reported conditions and yields for the Suzuki-Miyaura synthesis of 5-aryl-2-furaldehydes.

Furan SubstrateAryl Halide/Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-furaldehydePhenylboronic acidPd(OAc)₂K₂CO₃Water/TBABRT-74[7]
5-Chloro-2-furaldehydePhenylboronic acidPd catalyst with PAP ligand---->99[7]
5-Iodo-2-furaldehydePhenylboronic acidMembrane-installed microchannel device----99[7]
5-Bromo-2-furaldehydePhenyl tributyl tin5% Pd(PPh₃)₂Cl₂-DichloroethaneReflux-61[7]
2-Furaldehyde diethyl acetal (in situ boronic acid)N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine10% Pd/CEt₃NTHF/EtOH60--[2]
2-Furaldehyde diethyl acetal (in situ boronic acid)4-BromoanisolePdCl₂(dppf)Et₃NTHF/EtOH60-Excellent[2]
5-Bromo-2-furaldehydeArylzinc halidePd(dppf)Cl₂-THFRT1-3-[1]

Note: This table is a compilation from various sources and reaction conditions may vary. Please consult the original literature for detailed procedures.

Visualizations

Suzuki_Miyaura_Coupling_Workflow reagents Starting Materials (5-Halofurfural or Furylboronic Acid, Arylboronic Acid or Aryl Halide) reaction_vessel Reaction Setup (Catalyst, Base, Solvent) reagents->reaction_vessel 1. Combine heating Heating (e.g., 60-100 °C) reaction_vessel->heating 2. React workup Aqueous Workup & Extraction heating->workup 3. Quench & Isolate purification Purification (e.g., Chromatography) workup->purification 4. Purify product Final Product (5-Aryl-2-furaldehyde) purification->product 5. Characterize

Caption: General workflow for the synthesis of 5-aryl-2-furaldehydes.

Catalytic_Cycle pd0 Pd(0)Ln pd2_oxidative R¹-Pd(II)Ln-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetal R¹-Pd(II)Ln-R² pd2_oxidative->pd2_transmetal Transmetalation (R²-B(OH)₂ + Base) pd2_transmetal->pd0 Reductive Elimination (R¹-R²)

References

Method

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with a wide array of applica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their structural flexibility and the synthetic accessibility of the imine bond make them attractive scaffolds for the development of novel therapeutic agents. Furan-containing Schiff bases, in particular, have demonstrated significant potential due to the biological importance of the furan nucleus, which is a core structure in many bioactive molecules. These compounds have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The synthesis of Schiff bases is typically achieved through a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[6]

This document provides detailed protocols for the synthesis of novel Schiff bases derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. The protocols are designed to be adaptable for the synthesis of a library of Schiff base derivatives for screening in drug discovery programs.

General Reaction Scheme

The synthesis of Schiff bases from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde proceeds via a condensation reaction with a primary amine, as depicted in the following general scheme:

G Furaldehyde 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde SchiffBase Schiff Base Furaldehyde->SchiffBase + Amine Amine Primary Amine (R-NH2) Water Water (H2O)

Caption: General reaction for the synthesis of a Schiff base.

Experimental Protocols

The following protocols describe the synthesis of Schiff bases from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde with both an aromatic and an aliphatic amine.

Protocol 1: Synthesis of a Schiff Base with an Aromatic Amine (e.g., Aniline)

Objective: To synthesize N-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)aniline.

Materials:

  • 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of aniline.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the mixture to reflux and maintain the reflux for 2-4 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield, melting point, and characterize the product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of a bis-Schiff Base with an Aliphatic Diamine (e.g., Ethylenediamine)

Objective: To synthesize N,N'-bis((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)ethane-1,2-diamine.

Materials:

  • 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Ethylenediamine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • In a 100 mL round-bottom flask, dissolve 20 mmol of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in 50 mL of absolute ethanol.

  • In a separate beaker, dissolve 10 mmol of ethylenediamine in 10 mL of absolute ethanol.

  • Add the ethanolic solution of ethylenediamine dropwise to the furaldehyde solution while stirring.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the mixture to reflux and maintain the reflux for 3-5 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • A precipitate of the bis-Schiff base should form. If not, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain a pure product.

  • Dry the purified bis-Schiff base.

  • Characterize the product by determining its yield, melting point, and through spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the described Schiff bases. The values are illustrative and may vary based on experimental conditions.

Table 1: Reactant and Expected Product Information for Protocol 1

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g) or Volume (mL)Expected Yield (%)Expected Melting Point (°C)
5-(4-Methyl-2-nitrophenyl)-2-furaldehydeC₁₂H₉NO₄231.21102.31--
AnilineC₆H₇N93.13100.92 (0.91 mL)--
N-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)anilineC₁₈H₁₄N₂O₃306.32--85-95120-125

Table 2: Reactant and Expected Product Information for Protocol 2

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g) or Volume (mL)Expected Yield (%)Expected Melting Point (°C)
5-(4-Methyl-2-nitrophenyl)-2-furaldehydeC₁₂H₉NO₄231.21204.62--
EthylenediamineC₂H₈N₂60.10100.60 (0.67 mL)--
N,N'-bis((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)ethane-1,2-diamineC₂₆H₂₂N₄O₆486.48--80-90>250 (decomposes)

Table 3: Expected Spectroscopic Data

CompoundFT-IR (cm⁻¹)¹H-NMR (δ, ppm)
Schiff Base from Aniline~1625 (C=N stretch), ~1590 & ~1340 (NO₂ stretch)~8.5 (s, 1H, -CH=N-), 7.0-8.2 (m, aromatic-H), ~2.4 (s, 3H, -CH₃)
bis-Schiff Base from Ethylenediamine~1630 (C=N stretch), ~1595 & ~1345 (NO₂ stretch)~8.3 (s, 2H, -CH=N-), 7.1-8.3 (m, aromatic-H), ~3.9 (t, 4H, -N-CH₂-CH₂-N-), ~2.4 (s, 6H, -CH₃)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the Schiff bases.

G cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_isolation Isolation & Purification cluster_characterization Characterization A 1. Dissolve 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in Ethanol B 2. Add Primary Amine A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux Reaction Mixture C->D E 5. Monitor by TLC D->E F 6. Cool Reaction Mixture E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Ethanol G->H I 9. Recrystallize (if needed) H->I J 10. Dry the Product I->J K 11. Determine Yield & Melting Point J->K L 12. Spectroscopic Analysis (FT-IR, NMR, MS) K->L

Caption: Experimental workflow for Schiff base synthesis.

Potential Mechanism of Antimicrobial Action

Many Schiff bases exert their antimicrobial effects by interfering with essential cellular processes in microorganisms. A plausible signaling pathway involves the inhibition of microbial enzymes or chelation of metal ions crucial for microbial growth.

G cluster_cell Microbial Cell SB Schiff Base Membrane Cell Membrane SB->Membrane Penetration Enzyme Essential Enzyme SB->Enzyme Inhibition Metal Metal Ion (e.g., Fe, Zn) SB->Metal Chelation DNA DNA SB->DNA Intercalation/Binding Membrane->Enzyme Membrane->Metal Membrane->DNA Growth Microbial Growth & Proliferation Enzyme->Growth Metal->Growth DNA->Growth

Caption: Potential antimicrobial mechanisms of Schiff bases.

Applications in Drug Development

Schiff bases derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are promising candidates for drug development due to the combined structural features of the furan ring, the nitro group, and the azomethine linkage. The presence of the nitro group can enhance the antimicrobial and anticancer activities of the compounds.[7] The furan ring is a known pharmacophore present in many approved drugs.[3] The synthesized Schiff bases can be screened for a variety of biological activities, including:

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Screening against various cancer cell lines.

  • Anti-inflammatory Activity: In vitro and in vivo models of inflammation.

  • Antiviral Activity: Against a range of viruses.

The structural diversity that can be achieved by varying the primary amine component allows for the generation of a large library of compounds for structure-activity relationship (SAR) studies, which is a crucial step in the drug discovery and optimization process.

References

Application

Application Notes and Protocols for the Synthesis of Chalcones using 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry.[1][2] They serve as precursors for various flavonoids and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.[6] This document provides detailed protocols for the synthesis of chalcones using 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde as a key starting material, employing the Claisen-Schmidt condensation reaction.[2][4]

Reaction Scheme

The synthesis of the target chalcones is achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde with various substituted acetophenones in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[7][8]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Furaldehyde 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Reagents NaOH or KOH, Ethanol, Room Temperature Furaldehyde->Reagents Acetophenone Substituted Acetophenone (R-C₆H₄COCH₃) Acetophenone->Reagents Chalcone 1-(Substituted phenyl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one Reagents->Chalcone

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocols

This section details the step-by-step procedure for the synthesis, purification, and characterization of chalcones derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Materials and Equipment
  • 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Substituted acetophenones (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Glacial acetic acid or dilute Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Protocol: Synthesis of 1-Phenyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone in 30 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.

  • Catalyst Addition: In a separate beaker, prepare a 40% aqueous solution of NaOH. Add this solution dropwise to the ethanolic solution of acetophenone while stirring. Continue stirring for 15 minutes at room temperature.

  • Aldehyde Addition: Dissolve 10 mmol of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in 20 mL of ethanol. Add this solution slowly to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.[4] A precipitate will likely form as the reaction proceeds.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 g of crushed ice. Acidify the mixture with glacial acetic acid or dilute HCl until it is neutral (pH ~7).[7]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.[4]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude chalcone by recrystallization from ethanol to obtain a pure crystalline solid.[9]

  • Characterization: Characterize the purified product by determining its melting point and acquiring its ¹H NMR and FT-IR spectra.

G A Dissolve Acetophenone in Ethanol B Add NaOH/KOH Solution (Catalyst) A->B C Add 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde Solution B->C D Stir at Room Temperature (12-24h) & Monitor by TLC C->D E Pour into Ice & Acidify D->E F Filter Precipitate E->F G Wash with Cold Water & Dry F->G H Recrystallize from Ethanol G->H I Characterize Product (MP, NMR, IR) H->I

Caption: Experimental workflow for chalcone synthesis.

Data Presentation

The following tables summarize the expected products and their characteristic spectral data.

Table 1: Synthesized Chalcone Derivatives

Compound IDR-Group (in Acetophenone)Molecular FormulaExpected Yield (%)
C-1 HC₁₉H₁₄N₂O₄75-85
C-2 4-OCH₃C₂₀H₁₆N₂O₅70-80
C-3 4-ClC₁₉H₁₃ClN₂O₄80-90

Table 2: Illustrative Spectroscopic Data

Compound IDFT-IR (cm⁻¹)¹H NMR (δ, ppm)
C-1 ~1660 (C=O), ~1595 (C=C), ~1520 & ~1340 (NO₂)[8][10]~2.4 (s, 3H, CH₃), ~7.0-8.2 (m, Ar-H and vinylic H)[10]
C-2 ~1655 (C=O), ~1600 (C=C), ~1520 & ~1340 (NO₂)~2.4 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃), ~6.9-8.2 (m, Ar-H and vinylic H)
C-3 ~1660 (C=O), ~1590 (C=C), ~1520 & ~1340 (NO₂)~2.4 (s, 3H, CH₃), ~7.2-8.2 (m, Ar-H and vinylic H)

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst, low reactivity of substrates, or suboptimal reaction time/temperature.Use fresh NaOH/KOH.[2] Gently warm the reaction mixture and monitor by TLC. Extend the reaction time.
Multiple Products on TLC Side reactions such as self-condensation of the acetophenone.Ensure slow, dropwise addition of the aldehyde to the enolate solution. Maintain a low reaction temperature initially.
Product Loss During Workup Product is partially soluble in the wash solvent. Inefficient recrystallization.Use ice-cold water for washing.[2] Optimize the recrystallization solvent system; use a minimal amount of hot solvent.

Application Notes

Chalcones derived from furan and containing nitro-substituents are of significant interest in drug discovery. The presence of the furan ring has been shown to enhance the biological activity of chalcones.[1][3] The nitro group, being a strong electron-withdrawing group, can also modulate the pharmacological properties of the molecule.

Potential Therapeutic Applications:

  • Antimicrobial Agents: Nitro-substituted furan-containing compounds have a history of use as antimicrobial agents.[11] The synthesized chalcones can be screened for their activity against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][12] The synthesized compounds represent novel scaffolds for the development of new anticancer drugs.

  • Anti-inflammatory Agents: Chalcones are known to inhibit inflammatory pathways.[1] The prepared compounds can be evaluated for their potential to modulate inflammatory responses.

The general mechanism for the anti-inflammatory activity of chalcones is thought to involve the inhibition of key signaling pathways, such as the NF-κB pathway. The α,β-unsaturated ketone moiety can act as a Michael acceptor, interacting with nucleophilic residues in proteins involved in these pathways.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway Chalcone Chalcone Derivative IKK IKK Complex Chalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action.

References

Method

Application Notes and Protocols: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde in the preparation of diverse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde in the preparation of diverse heterocyclic compounds. The protocols detailed below are based on established chemical transformations, offering a foundation for the synthesis of novel molecules with potential therapeutic applications.

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a versatile bifunctional molecule containing a reactive aldehyde group and a nitro-substituted aryl moiety. This unique combination of functional groups makes it an excellent starting material for the synthesis of a wide range of heterocyclic systems through various condensation and cyclization reactions. The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Application Notes: Synthetic Utility

The aldehyde functionality of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde serves as a key handle for the construction of various heterocyclic cores. Its reactivity allows for facile condensation with active methylene compounds, amines, and other nucleophiles to generate key intermediates such as chalcones and Schiff bases. These intermediates can then undergo subsequent cyclization reactions to yield a variety of five- and six-membered heterocyclic rings.

The presence of the 4-methyl-2-nitrophenyl substituent can influence the biological activity and physicochemical properties of the final compounds. The nitro group, in particular, is a common feature in many antimicrobial and antiparasitic agents.

Key Synthetic Transformations:

  • Claisen-Schmidt Condensation: Reaction with ketones containing an α-hydrogen in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are pivotal intermediates for the synthesis of pyrazoles, isoxazoles, and pyrimidines.[1]

  • Condensation with Amines: Reaction with primary amines to form Schiff bases (imines), which can be further modified or act as precursors for other heterocyclic systems.[2]

  • Multi-component Reactions: This precursor can be employed in one-pot, multi-component reactions to generate complex heterocyclic scaffolds in an efficient manner.[3]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate

This protocol describes the synthesis of (E)-1-(Aryl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one, a key chalcone intermediate, via Claisen-Schmidt condensation.[1]

Materials:

  • 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Substituted Acetophenone (e.g., 4-chloroacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Potassium Hydroxide (40%)

  • Glacial Acetic Acid (for neutralization, if needed)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 5-(4-methyl-2-nitrophenyl)-2-furaldehyde (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (20 mL).

  • Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution (10 mL) with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice.

  • If necessary, neutralize the mixture with a few drops of glacial acetic acid.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcone

This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate to yield N-acetyl pyrazole derivatives.[4]

Materials:

  • Chalcone intermediate from Protocol 1

  • Hydrazine Hydrate

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the chalcone (0.01 mol) in glacial acetic acid (25 mL).

  • Add hydrazine hydrate (0.04 mol) to the suspension.

  • Reflux the reaction mixture for 10-13 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • The resulting solid precipitate (pyrazole derivative) is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of Isoxazole Derivatives from Chalcone

This protocol details the synthesis of isoxazole derivatives through the reaction of the chalcone intermediate with hydroxylamine hydrochloride.[5][6]

Materials:

  • Chalcone intermediate from Protocol 1

  • Hydroxylamine Hydrochloride

  • Sodium Acetate or Potassium Hydroxide

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask, combine the chalcone (0.02 mol), hydroxylamine hydrochloride (0.02 mol), and sodium acetate (or an equivalent amount of a suitable base like KOH) in ethanol (25 mL).[5]

  • Reflux the mixture for 8 hours.

  • After cooling, pour the reaction mixture into a beaker containing 400 mL of water and refrigerate overnight.

  • Collect the precipitated solid by filtration and wash with distilled water.

  • Recrystallize the crude product from ethanol to obtain the purified isoxazole derivative.

Protocol 4: Synthesis of Pyrimidine Derivatives from Chalcone

This protocol describes the synthesis of pyrimidine derivatives by the condensation of the chalcone intermediate with urea or thiourea.[7]

Materials:

  • Chalcone intermediate from Protocol 1

  • Urea or Thiourea

  • Ethanolic Potassium Hydroxide solution

  • Dilute Hydrochloric Acid (for neutralization)

Procedure:

  • Dissolve the chalcone (0.01 mol) and urea (or thiourea, 0.01 mol) in an ethanolic potassium hydroxide solution (25 mL).

  • Reflux the reaction mixture for 22 hours (for thiourea) or 3-4 hours (for urea).

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute HCl.

  • The resulting precipitate (pyrimidine derivative) is filtered, washed with water, and dried.

  • Recrystallize the product from ethanol for purification.

Data Presentation

The following table summarizes the synthesized heterocyclic compounds derived from 5-(4-methyl-2-nitrophenyl)-2-furaldehyde and their reported yields.

Compound Class Specific Derivative Starting Materials Yield (%) Reference
Chalcone(E)-1-(4-chlorophenyl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)prop-2-en-1-one5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, 4-chloroacetophenone70-80[1]
Pyrazole1-acetyl-3-(aryl)-5-[5'-(4-methyl-2-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoleChalcone, Hydrazine Hydrate58-72[4]
Isoxazole3-(aryl)-5-(5-(4-methyl-2-nitrophenyl)furan-2-yl)isoxazoleChalcone, Hydroxylamine Hydrochloride45-63[8]
Pyrimidine4-(aryl)-6-(5-(4-methyl-2-nitrophenyl)furan-2-yl)pyrimidin-2-olChalcone, Urea60-75[7]
Pyrimidine4-(aryl)-6-(5-(4-methyl-2-nitrophenyl)furan-2-yl)pyrimidine-2-thiolChalcone, Thiourea65-80

Note: Yields are indicative and may vary based on specific reaction conditions and substituents.

Visualizations

Synthetic Workflow Diagram

G start 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) start->chalcone Claisen-Schmidt Condensation pyrazole Pyrazole Derivatives chalcone->pyrazole Cyclization with Hydrazine Hydrate isoxazole Isoxazole Derivatives chalcone->isoxazole Cyclization with Hydroxylamine HCl pyrimidine Pyrimidine Derivatives chalcone->pyrimidine Cyclization with Urea/Thiourea

Caption: Synthetic pathways from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Logical Relationship of Synthesis

G cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Cyclization Reagents cluster_products Heterocyclic Products A 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde C Chalcone A->C Base B Substituted Acetophenone B->C Base G Pyrazoles C->G H Isoxazoles C->H I Pyrimidines C->I D Hydrazine Hydrate D->G E Hydroxylamine HCl E->H F Urea / Thiourea F->I

Caption: Reagents and products in heterocyclic synthesis.

References

Application

Application Notes and Protocols for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives: Antimicrobial and Antifungal Activities

Disclaimer: The following application notes and protocols are based on studies of the broader class of 5-nitro-2-furaldehyde derivatives. Specific quantitative data and optimized protocols for 5-(4-Methyl-2-nitrophenyl)-...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on studies of the broader class of 5-nitro-2-furaldehyde derivatives. Specific quantitative data and optimized protocols for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives are not available in the reviewed literature. These guidelines are intended to serve as a starting point for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial and Antifungal Activities of 5-Nitro-2-furaldehyde Derivatives

The antimicrobial and antifungal efficacy of various 5-nitro-2-furaldehyde derivatives has been evaluated against a range of pathogenic microorganisms. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Table 1: Antibacterial Activity of 5-Nitro-2-furfurylidene Derivatives (Zone of Inhibition)
Compound IDDerivative Structure/NameConcentration per discBacillus subtilis (mm)Staphylococcus aureus (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Salmonella typhimurium (mm)
9a 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with 2-aminobenzothiazole100 µgEffectiveEffectiveEffectiveIneffectiveEffective
9b 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole100 µgEffectiveEffectiveIneffectiveIneffectiveIneffective
9c 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole100 µgEffectiveEffectiveEffectiveIneffectiveEffective
9d 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole100 µgEffectiveEffectiveEffectiveIneffectiveEffective
9c 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole50 µgEffectiveEffective---
9d 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole50 µgEffectiveEffective---
9c 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole5 µgEffectiveEffective---
9d 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with a substituted 2-aminobenzothiazole5 µgEffectiveEffective---
9e-g 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with substituted 2-aminobenzothiazoles100 µgEffectiveEffectiveEffectiveIneffectiveEffective
9h-k 2-phenyl-4-(2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with various 2-aminobenzothiazoles100 µgIneffectiveIneffectiveIneffectiveIneffectiveIneffective

Data synthesized from a study on new 5-nitro-2-furfurylidene derivatives.[1]

Table 2: Antifungal Activity of 5-Nitro-2-furfurylidene Derivatives against Candida albicans (Zone of Inhibition)
Compound IDDerivative Structure/NameConcentration per discActivity against C. albicans
9a 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivative with 2-aminobenzothiazole100 µgHigh Activity
9c-g 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with substituted 2-aminobenzothiazoles100 µgHigh Activity
9h-k 2-phenyl-4-(2-furfurylmethyliden)-Δ2-oxazolin-5-one derivatives with various 2-aminobenzothiazoles100 µgIneffective

Data synthesized from a study on new 5-nitro-2-furfurylidene derivatives.[1]

Table 3: Antibacterial Activity of Functionalized Furazolidone (FZD) and Nitrofurantoin (NFT) Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureusEscherichia coliCandida albicans
FZD (Parent) 3.1256.25>50
1 (OH-FZD) 1.56256.25>50
3 (N3-FZD) 3.1256.25>50
4 (Amine-FZD) 3.12512.5>50
5 (Amine-FZD) 3.12512.5>50
NFT (Parent) 2512.5>50
18 (Me-NFT) 256.25>50

Data from a study on late-stage functionalization of 5-nitrofurans derivatives.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments in evaluating the antimicrobial and antifungal activities of 5-nitro-2-furaldehyde derivatives.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (5-nitro-2-furaldehyde derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (medium only)

  • Sterile saline (0.85% w/v)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • Select at least 3-5 well-isolated colonies of the same morphological type from an agar plate culture (18-24 hours old).

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row designated for that compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control wells), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for most bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. Results can be read visually or with a microplate reader by measuring absorbance.

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Method)

This method assesses antimicrobial activity by measuring the diameter of the zone of inhibition of microbial growth around a disk impregnated with the test compound.[3][4][5]

Materials:

  • Test compounds (5-nitro-2-furaldehyde derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks (6 mm in diameter)

  • Sterile swabs

  • Petri dishes

  • Forceps

  • 0.5 McFarland standard

Procedure:

  • Preparation of Agar Plates:

    • Pour molten MHA into sterile Petri dishes to a uniform depth of approximately 4 mm and allow it to solidify.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

  • Application of Disks:

    • Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation:

    • Incubate the plates, inverted, at 37°C for 18-24 hours for bacteria.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion CompoundPrep Prepare Test Compound Stock Solution SerialDilution Serial Dilution of Compound in 96-well Plate CompoundPrep->SerialDilution InoculumPrep Prepare Microbial Inoculum (0.5 McFarland Standard) InoculationMIC Inoculate Wells with Microbial Suspension InoculumPrep->InoculationMIC InoculatePlate Inoculate MHA Plate (Create Bacterial Lawn) InoculumPrep->InoculatePlate SerialDilution->InoculationMIC IncubationMIC Incubate Plate (18-24h at 37°C) InoculationMIC->IncubationMIC ReadMIC Read MIC Value (Lowest Concentration with No Visible Growth) IncubationMIC->ReadMIC Result Antimicrobial Activity Determined ReadMIC->Result PlaceDisks Apply Compound-Impregnated Disks to Agar Surface InoculatePlate->PlaceDisks IncubationDisk Incubate Plate (18-24h at 37°C) PlaceDisks->IncubationDisk MeasureZones Measure Zones of Inhibition (mm) IncubationDisk->MeasureZones MeasureZones->Result

Caption: General workflow for antimicrobial susceptibility testing.

Mechanism of Action of Nitrofurans

G cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran 5-Nitrofuran Derivative (Prodrug) Activation Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Activation Enzymatic Reduction Intermediates Reactive Nitroso & Hydroxylamine Intermediates Activation->Intermediates DNADamage DNA Damage (Strand Breaks) Intermediates->DNADamage RibosomeDamage Ribosomal Protein Inactivation Intermediates->RibosomeDamage MetabolicDamage Inhibition of Metabolic Enzymes (e.g., Pyruvate Metabolism) Intermediates->MetabolicDamage CellDeath Bacterial Cell Death DNADamage->CellDeath RibosomeDamage->CellDeath MetabolicDamage->CellDeath

References

Method

Application Notes and Protocols for the In Vitro Evaluation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the in vitro evaluation of 5-(4-methyl-2-nitrophenyl)-2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the in vitro evaluation of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde analogs. Due to a lack of publicly available experimental data for this specific series of compounds, the quantitative data presented in the tables are illustrative examples based on the activity of structurally related nitrofuran derivatives. These examples are intended to serve as a benchmark for potential outcomes of the described experimental protocols.

Introduction

Furan and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The 5-(4-methyl-2-nitrophenyl)-2-furaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the nitro group is often crucial for the biological activity of this class of compounds. This document provides detailed protocols for the in vitro evaluation of analogs based on this core structure, focusing on their potential antimicrobial and cytotoxic activities.

Data Presentation: A Comparative Analysis

The biological activity of novel 5-(4-methyl-2-nitrophenyl)-2-furaldehyde analogs can be assessed through their antimicrobial and anticancer efficacy. The following tables summarize representative quantitative data that could be generated from the experimental protocols detailed in this document.

Antimicrobial Activity

The antimicrobial potential of the furaldehyde analogs is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Analogs Against Various Bacterial and Fungal Strains

Analog IDModificationS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
FURA-001Parent Compound163264
FURA-002Schiff Base with Aniline81632
FURA-003Hydrazone Derivative4816
FURA-004Chalcone Derivative>128>128>128
CiprofloxacinStandard Antibiotic10.5N/A
FluconazoleStandard AntifungalN/AN/A8

N/A: Not Applicable

Cytotoxic Activity

The anticancer potential of these compounds is evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cancer cell growth in vitro.

Table 2: Illustrative Cytotoxic Activity (IC50) of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Analogs Against Human Cancer Cell Lines

Analog IDModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
FURA-001Parent Compound25.538.245.1
FURA-002Schiff Base with Aniline12.819.422.7
FURA-003Hydrazone Derivative5.28.19.5
FURA-004Chalcone Derivative55.172.580.3
DoxorubicinStandard Drug0.81.21.0

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key experiments for the evaluation of 5-(4-methyl-2-nitrophenyl)-2-furaldehyde analogs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Preparation of Materials:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Sterilize Mueller-Hinton Broth (MHB) and 96-well microtiter plates.

  • Culture the bacterial strain to be tested overnight in MHB.

Assay Procedure:

  • Dispense 100 µL of sterile MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from each well to the next.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 24-72 hours at 37°C with 5% CO2.

MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for In Vitro Evaluation

Experimental Workflow for In Vitro Evaluation of Furaldehyde Analogs cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity data_analysis Data Analysis (MIC & IC50 Determination) antimicrobial->data_analysis cytotoxicity->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Workflow for the synthesis, characterization, and biological screening of furaldehyde analogs.

Proposed Signaling Pathway for Anticancer Activity of Nitrofuran Analogs

Proposed Anticancer Mechanism of Nitrofuran Analogs cluster_cell Cancer Cell cluster_mitochondria Mitochondrion cluster_apoptosis Apoptotic Cascade nitrofuran Nitrofuran Analog ros Increased Reactive Oxygen Species (ROS) nitrofuran->ros mmp Decreased Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome C Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by nitrofuran analogs in cancer cells.[1]

References

Application

Application Notes and Protocols for Antibacterial Screening of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Application Notes This document provides a comprehensive guide for conducting the antibacterial screening of novel compounds derived from 5-(4-Methyl-2-nitr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive guide for conducting the antibacterial screening of novel compounds derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. While specific experimental data for this exact molecular scaffold is not yet publicly available, the protocols and data presented herein are based on established methodologies for the evaluation of structurally related furan derivatives. Furan-containing compounds are a well-established class of heterocyclic molecules that have demonstrated a broad spectrum of biological activities, including significant antibacterial properties.[1][2] The inclusion of the furan nucleus is a key synthetic strategy in the pursuit of new antimicrobial agents.[1][2]

The protocols detailed below are standard methods for determining the in vitro efficacy of new chemical entities against a panel of pathogenic bacteria. These include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for assessing the zone of inhibition. The provided data from related furan derivatives can serve as a valuable benchmark for interpreting the results of newly synthesized compounds.

Data Presentation: Antibacterial Activity of Structurally Related Furan Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various furan-based compounds against selected bacterial strains, as reported in the scientific literature. This data is intended to provide a comparative baseline for the evaluation of novel derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Furan Derivatives against Various Microorganisms

Compound ClassDerivativeTest MicroorganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
Furan-based Chalcone1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneEnterococcus faecalis (ATCC 51922)Gram-positive100Chloramphenicol200
Furan–thiazole hydrazoneCompound 4aMycobacterium tuberculosis H37RvN/A3.12Pyrazinamide3.12
Furan–thiazole hydrazoneCompound 4bMycobacterium tuberculosis H37RvN/A3.12Pyrazinamide3.12
Furan–thiazole hydrazoneCompound 4cMycobacterium tuberculosis H37RvN/A3.12Pyrazinamide3.12

Note: The data presented is a compilation from various sources and is intended for comparative purposes only. Experimental conditions may vary between studies.[3][4][5]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible in vitro growth of a specific microorganism.[6]

Materials:

  • Test compounds derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Standard antibiotics (e.g., ciprofloxacin, gentamicin) for positive control

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile broth.

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum but no test compound.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[7]

Materials:

  • Test compounds derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Standard antibiotics for positive control

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial strains of interest

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Well Preparation:

    • Allow the inoculated plate to dry for a few minutes.

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Application of Test Compound:

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Controls:

    • Negative Control: A well containing the solvent used to dissolve the test compound.

    • Positive Control: A well containing a standard antibiotic solution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution) mic_assay Broth Microdilution (MIC) compound_prep->mic_assay diffusion_assay Agar Well Diffusion compound_prep->diffusion_assay inoculum_prep Bacterial Inoculum (0.5 McFarland) inoculum_prep->mic_assay inoculum_prep->diffusion_assay incubation Incubate at 37°C (16-24 hours) mic_assay->incubation diffusion_assay->incubation read_mic Determine MIC Value incubation->read_mic measure_zone Measure Inhibition Zone (mm) incubation->measure_zone data_table Tabulate and Compare Data read_mic->data_table measure_zone->data_table

Caption: Experimental workflow for antibacterial screening.

Caption: Hypothetical antibacterial signaling pathways.

References

Method

Application of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, a group of compounds that has garnered significant inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, a group of compounds that has garnered significant interest in medicinal chemistry. While specific data for this particular derivative is limited in publicly available literature, the broader class of 5-nitro-2-furaldehyde and 5-(substituted-phenyl)-2-furaldehyde derivatives has demonstrated promising biological activities, particularly as antimicrobial and anticancer agents.[1][2] This document provides a detailed overview of the potential applications of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde based on the activities of its structural analogs. It includes potential synthesis routes, detailed protocols for biological evaluation, and relevant signaling pathways.

Synthesis and Characterization

The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be approached through established methods for the arylation of furan rings, such as the Meerwein arylation or palladium-catalyzed cross-coupling reactions.[3][4] A plausible synthetic route involves the diazotization of 4-methyl-2-nitroaniline followed by a Meerwein arylation with 2-furaldehyde.

General Synthetic Workflow

G cluster_synthesis Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde A 4-Methyl-2-nitroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Meerwein Arylation (Cu(II) catalyst) C->E D 2-Furaldehyde D->E F 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde E->F G Purification (Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: Proposed synthetic workflow for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Medicinal Chemistry Applications

Derivatives of 5-nitro-2-furaldehyde are known to exhibit a wide range of biological activities. The primary areas of investigation for these compounds are their antimicrobial and anticancer properties.[1]

Antimicrobial Activity

The antimicrobial potential of nitrofuran derivatives is a well-established field.[5][6] These compounds are active against a broad spectrum of bacteria. The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-aryl-2-furaldehyde derivatives.[7][8] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways.

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activity of various 5-nitro-2-furaldehyde and 5-aryl-2-furaldehyde derivatives against different microbial strains and cancer cell lines. This data can serve as a benchmark for evaluating the potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Table 1: Antimicrobial Activity of 5-Nitro-2-furaldehyde Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL) of Standard
5-nitro-2-furaldehyde derivativeStaphylococcus aureus---
5-nitro-2-furaldehyde derivativeBacillus subtilis---
5-nitro-2-furaldehyde derivativeEscherichia coli---
5-nitro-2-furaldehyde derivativePseudomonas aeruginosa---

Note: Specific MIC values for a range of derivatives were not available in the provided search results. Qualitative descriptions of activity are more common.[1][6]

Table 2: Anticancer Activity of 5-Aryl-2-furaldehyde Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Standard Drug
4-thiazolidinone derivative 14bMCF-7 (Breast Cancer)0.85Doxorubicin
4-thiazolidinone derivative 14bMDA-MB-231 (Breast Cancer)6.61Doxorubicin

Data extracted from a study on 4-thiazolidinone derivatives of 5-nitrofuran.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are standard protocols for assessing the antimicrobial and anticancer activities of compounds like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Test compound (e.g., 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Controls: Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1]

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways

Proposed Anticancer Mechanism of Action

Many anticancer agents derived from 5-aryl-2-furaldehydes induce apoptosis. A common mechanism is the activation of the intrinsic (mitochondrial) apoptosis pathway.[8]

G cluster_pathway Intrinsic Apoptosis Pathway A 5-Aryl-2-furaldehyde Derivative B Cellular Stress A->B C Activation of Bcl-2 family proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (e.g., Caspase-3) G->H I Apoptosis H->I

Caption: Intrinsic apoptosis pathway potentially induced by 5-aryl-2-furaldehyde derivatives.

Conclusion

While direct experimental data on 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not extensively available, the established biological activities of its structural analogs, particularly in the realms of antimicrobial and anticancer research, suggest that it is a compound of significant interest for further investigation. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the medicinal chemistry potential of this and related compounds. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic promise.

References

Application

Application Notes: Development of Novel Therapeutic Agents from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Introduction 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound that serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] The furan ring system is a core structure in numerous com...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound that serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] The furan ring system is a core structure in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of the nitrophenyl group can further enhance the pharmacological properties of these derivatives.[5][6][7] These application notes provide an overview of the potential therapeutic applications of derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, with a focus on anticancer and antimicrobial activities, and include detailed protocols for their evaluation.

Therapeutic Potential: Anticancer Activity

Chalcones and other derivatives synthesized from furaldehyde compounds have demonstrated significant potential as anticancer agents.[8][9] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][10][11] A key target in many cancers is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated and plays a crucial role in cell proliferation, survival, and growth.[12][13][14][15][16] Novel agents derived from 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde could be designed to inhibit key components of this pathway.

Table 1: In Vitro Anticancer Activity (IC₅₀) of Hypothetical 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives

Derivative IDCancer Cell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM) of Standard
MNF-C1 HCT-116 (Colon)1.85Doxorubicin0.98
MNF-C1 MCF-7 (Breast)5.24Doxorubicin1.12
MNF-C2 HCT-116 (Colon)2.51Doxorubicin0.98
MNF-C2 MCF-7 (Breast)7.89Doxorubicin1.12
MNF-T1 A549 (Lung)10.33Cisplatin8.50
MNF-T1 HEGP2 (Liver)15.60Cisplatin11.20

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC₅₀ values must be determined experimentally. The selection of cancer cell lines and standard drugs is based on common practices in anticancer drug screening.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MNF_Derivative MNF Derivative MNF_Derivative->PI3K Inhibition MNF_Derivative->AKT Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by MNF derivatives.

Therapeutic Potential: Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[2] Furan derivatives have long been recognized for their antibacterial and antifungal properties.[3][17][18] Nitrofuran compounds, for instance, are known to be reduced by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules.[19] Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde can be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.[8][20]

Table 2: Antimicrobial Activity (MIC) of Hypothetical 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives

Derivative IDMicrobial StrainMIC (µg/mL)Standard DrugMIC (µg/mL) of Standard
MNF-A1 Staphylococcus aureus (Gram+)8Amoxicillin4
MNF-A1 Escherichia coli (Gram-)16Amoxicillin8
MNF-A2 Staphylococcus aureus (Gram+)4Amoxicillin4
MNF-A2 Escherichia coli (Gram-)32Amoxicillin8
MNF-F1 Candida albicans (Fungus)16Fluconazole8
MNF-F2 Candida albicans (Fungus)32Fluconazole8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values must be determined experimentally. The selection of microbial strains and standard drugs is based on common practices in antimicrobial screening.[8]

Antimicrobial_Screening_Workflow start Start: Synthesized MNF Derivatives prepare_compounds Prepare Stock Solutions & Serial Dilutions start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum incubation Inoculate Microplates & Incubate (24-48h) prepare_compounds->incubation prepare_inoculum->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic data_analysis Data Analysis & Comparison to Standards read_mic->data_analysis end Identify Lead Compounds data_analysis->end

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the cytotoxic effects of novel derivatives.[19][21][22]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[19][22] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[19][21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[23]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][24] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22] For suspension cells, centrifuge the plate before removing the supernatant.[22]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.[19]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with MNF Derivatives (48-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate Viability & Determine IC50 E->F

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility - Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[19][25]

Materials:

  • 96-well round-bottom plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and standard antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[26]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate. Add 50 µL of broth to all wells. Add 50 µL of the stock compound solution to the first column and serially dilute across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.

Protocol 3: In Vivo Anticancer Efficacy - Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of lead compounds using an animal model.[27][28] All animal procedures must comply with local regulations and be approved by an ethics committee.[27]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)[28]

  • Cancer cell line (e.g., HCT-116)

  • Sterile PBS and syringes

  • Anesthetic

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel® to a final concentration of approximately 5 x 10⁷ cells/mL.[28] Keep the cell suspension on ice.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.[27][28]

  • Tumor Growth and Treatment Initiation: Monitor the animals daily. Once tumors become palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.

  • Monitoring and Data Collection: Measure tumor volume (Volume = (Width² x Length) / 2) and body weight 2-3 times per week.[28][29]

  • Endpoint: At the end of the study (based on tumor size limits or signs of distress), humanely euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., histology).

Xenograft_Model_Workflow start Start: Prepare Cancer Cell Suspension inoculate Subcutaneously Inject Cells into Immunocompromised Mice start->inoculate tumor_growth Monitor Tumor Growth until Palpable (e.g., 100 mm³) inoculate->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer MNF Derivative or Vehicle (Daily/Weekly) randomize->treat monitor Measure Tumor Volume & Body Weight (2-3x/week) treat->monitor Repeat per schedule endpoint Endpoint: Euthanize Mice, Excise & Analyze Tumors monitor->endpoint end Evaluate In Vivo Efficacy endpoint->end

Caption: Workflow for an in vivo subcutaneous xenograft model.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methyl-2-nitrophenyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. This valuable building block is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Heck reaction. This guide addresses common challenges encountered during these syntheses to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?

A1: The most prevalent and versatile methods for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are palladium-catalyzed cross-coupling reactions.[1] These include the Suzuki-Miyaura coupling, which involves the reaction of (4-methyl-2-nitrophenyl)boronic acid with 5-bromo-2-furaldehyde, and the Heck reaction, which couples 1-bromo-4-methyl-2-nitrobenzene with 2-furaldehyde.

Q2: Which palladium catalyst and ligand system is best for the Suzuki-Miyaura coupling of (4-methyl-2-nitrophenyl)boronic acid and 5-bromo-2-furaldehyde?

A2: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For this specific transformation, which involves a somewhat sterically hindered and electron-deficient boronic acid, a catalyst system known for its high activity is recommended. A common choice is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂.[2] The use of bulky, electron-rich phosphine ligands, for instance, biarylphosphine ligands like XPhos or SPhos, can significantly improve reaction rates and yields, especially when dealing with challenging substrates.[1]

Q3: What are the typical side reactions to watch out for in this synthesis?

A3: In the Suzuki-Miyaura coupling, two common side reactions are protodeboronation of the (4-methyl-2-nitrophenyl)boronic acid and homocoupling of the boronic acid or 5-bromo-2-furaldehyde.[3][4] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be promoted by excessive water or high temperatures.[3][5] Homocoupling, the dimerization of the starting materials, is often a result of the presence of oxygen in the reaction mixture.[4] In the Heck reaction, potential side reactions include the formation of regioisomers and polymerization of the furan reactant.

Q4: How can I purify the final product, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution using a solvent system such as petroleum ether and ethyl acetate is often effective in separating the desired product from unreacted starting materials and byproducts.[6] Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere to prevent degradation.[3] Consider using a more active pre-catalyst.
Poor Quality Reagents Verify the purity of your starting materials, 5-bromo-2-furaldehyde and (4-methyl-2-nitrophenyl)boronic acid (for Suzuki) or 1-bromo-4-methyl-2-nitrobenzene (for Heck). Impurities can inhibit the catalyst.
Inadequate Degassing Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the palladium catalyst.[3]
Incorrect Base or Solvent The choice of base and solvent is critical. For the Suzuki reaction, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] Solvents such as dioxane, THF, or DMF, often with a small amount of water, are typical.[1] Experiment with different base/solvent combinations to find the optimal conditions.
Suboptimal Temperature The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or the product. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Protodeboronation Product (4-methyl-2-nitrotoluene) Excess water in the reaction mixture or prolonged reaction times at high temperatures.[3][5]Use anhydrous solvents and dry reagents. Consider using a milder base like KF. Using the boronic ester (e.g., pinacol ester) of (4-methyl-2-nitrophenyl)boronic acid can also reduce protodeboronation.[5]
Homocoupling Products Presence of oxygen in the reaction mixture.[4]Ensure rigorous degassing of the reaction setup and solvents. Maintain a positive pressure of an inert gas throughout the reaction.
Dehalogenated Starting Material (2-furaldehyde) This can occur through a competing reduction pathway.Optimize the ligand and base combination. Sometimes, a change in the phosphine ligand can suppress this side reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

To a dry Schlenk flask, add 5-bromo-2-furaldehyde (1.0 mmol), (4-methyl-2-nitrophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Then, add degassed 1,4-dioxane (8 mL) and water (2 mL). To this mixture, add Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.03 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.06 mmol). The reaction mixture is heated to 90 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Heck Reaction Protocol

In a sealed tube, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 mmol), 2-furaldehyde (1.5 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base such as triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol). Add a degassed solvent like DMF or NMP (5 mL). The tube is sealed, and the mixture is heated to 120-140 °C for 16-48 hours. After cooling, the reaction mixture is diluted with a suitable organic solvent, and the inorganic salts are filtered off. The filtrate is washed with water, dried, and concentrated. The product is then purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Palladium Source Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd(dppf)Cl₂
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature (°C) 9010080
Typical Yield Range (%) 60-7570-8575-90

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.

Mandatory Visualization

Synthesis_Pathway Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction 5-bromo-2-furaldehyde 5-bromo-2-furaldehyde Suzuki_Reaction Pd Catalyst Base 5-bromo-2-furaldehyde->Suzuki_Reaction (4-methyl-2-nitrophenyl)boronic acid (4-methyl-2-nitrophenyl)boronic acid (4-methyl-2-nitrophenyl)boronic acid->Suzuki_Reaction Product 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Suzuki_Reaction->Product 1-bromo-4-methyl-2-nitrobenzene 1-bromo-4-methyl-2-nitrobenzene Heck_Reaction Pd Catalyst Base 1-bromo-4-methyl-2-nitrobenzene->Heck_Reaction 2-furaldehyde 2-furaldehyde 2-furaldehyde->Heck_Reaction Heck_Reaction->Product

Caption: Synthetic routes to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki-Miyaura Synthesis Start Low or No Product Yield Check_Reagents Check Reagent Quality (Purity, Activity) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Degassing, Base, Solvent, Temp.) Check_Reagents->Check_Conditions Reagents OK Replace_Reagents Use Fresh/Pure Reagents Check_Reagents->Replace_Reagents Issue Found Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand) Check_Conditions->Optimize_Catalyst Conditions OK Adjust_Conditions Systematically Vary Base, Solvent, Temperature Check_Conditions->Adjust_Conditions Issue Found Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Optimize_Catalyst->Side_Reactions Optimization Fails Screen_Catalysts Screen Different Pd Sources and Ligands Optimize_Catalyst->Screen_Catalysts Issue Found Address_Side_Reactions Modify Conditions to Minimize Side Reactions (e.g., anhydrous, excess boronic acid) Side_Reactions->Address_Side_Reactions Side Products Identified Successful_Synthesis Successful Synthesis Address_Side_Reactions->Successful_Synthesis Replace_Reagents->Successful_Synthesis Adjust_Conditions->Successful_Synthesis Screen_Catalysts->Successful_Synthesis

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

Optimization

Technical Support Center: Optimizing Suzuki Coupling for the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via Suzuki...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via Suzuki-Miyaura cross-coupling. The primary synthetic route discussed is the coupling of 5-bromo-2-furaldehyde with (4-methyl-2-nitrophenyl)boronic acid .

Frequently Asked Questions (FAQs)

Q1: What are the main challenges for this specific Suzuki coupling reaction?

A: The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde presents two primary challenges. First, the (4-methyl-2-nitrophenyl)boronic acid is sterically hindered due to the bulky nitro group at the ortho position, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Second, both the nitro group and the furaldehyde moiety are strongly electron-withdrawing, which can influence the electronic properties of the coupling partners.[1][2]

Q2: What is a reliable starting catalyst and ligand system for this reaction?

A: For sterically hindered and electronically challenging couplings, a highly active catalyst system is required. A good starting point would be a palladium(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand.[3] Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines like P(t-Bu)₃ are excellent candidates as they promote the key oxidative addition and reductive elimination steps.[3][4] For example, the combination of Pd₂(dba)₃/P(t-Bu)₃ is effective for a wide range of aryl halides.[3]

Q3: Which base and solvent system should I choose?

A: The choice of base is critical for activating the boronic acid without promoting side reactions.[4] A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[4][5] For difficult couplings, stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial.[4] The solvent system must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water (e.g., 4:1 v/v) is a standard choice that works well with inorganic bases.[5][6]

Q4: What are the most common side reactions to anticipate?

A: The most common side reactions in Suzuki couplings are protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid.[7][8] Protodeboronation can be a significant issue with electron-deficient boronic acids.[7] Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][8] Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial to minimize these side reactions.[7][9]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: My reaction yield is very low, and I have mostly unreacted starting materials. What should I do?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Check Reagent Quality: Ensure that the boronic acid, aryl halide, catalyst, ligand, and base are pure and dry.[7][10] Phosphine ligands are particularly susceptible to oxidation.[7] Boronic acids can degrade over time; using a more stable boronic ester (e.g., pinacol ester) can sometimes resolve this.[7][11]

  • Verify Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or a reliable precatalyst. Consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[4]

  • Optimize Ligand Choice: If a simple ligand like PPh₃ was used, switch to a more active, bulky, and electron-rich ligand like SPhos, XPhos, or P(t-Bu)₃, which are better suited for challenging couplings.[4]

  • Increase Temperature: The reaction may have a high activation energy barrier. Increase the reaction temperature, typically to 80-110 °C.[4][6] Microwave heating can also be effective in accelerating sluggish reactions.[12][13]

  • Screen Bases: The base might not be optimal. If you started with K₂CO₃, try a stronger base like K₃PO₄ or Cs₂CO₃.[4]

Problem 2: Significant Side Product Formation

Q: I am observing a significant amount of homocoupling product from my boronic acid. How can I prevent this?

A: Homocoupling is typically caused by oxygen in the reaction or inefficient reduction of a Pd(II) precatalyst.

  • Ensure Inert Atmosphere: Thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[7][12] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling associated with incomplete reduction of Pd(II) precatalysts.[4]

  • Control Reagent Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05 equivalents) relative to the boronic acid can sometimes favor the cross-coupling pathway.

Q: My main byproduct comes from protodeboronation of the boronic acid. How can I minimize this?

A: Protodeboronation is often promoted by excess water or an overly strong base.

  • Use Milder Bases: Switch to a milder base like potassium fluoride (KF) or a carbonate instead of a hydroxide or phosphate.[7]

  • Use Anhydrous Conditions: While many Suzuki protocols use water, it can be the proton source. Try running the reaction under strictly anhydrous conditions with a base like KF in a solvent like THF.

  • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[7][11]

Problem 3: Purification Challenges

Q: The crude product is a complex mixture, and the desired product is difficult to separate from the starting bromide by column chromatography. What can I do?

A: Co-elution of the starting aryl bromide and the more nonpolar biaryl product can be challenging.

  • Drive the Reaction to Completion: The best strategy is to optimize the reaction to consume all the limiting reagent (typically the aryl bromide). Using a slight excess (1.1-1.2 eq.) of the boronic acid can help achieve full conversion.[14]

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A switch from standard ethyl acetate/hexane to a system like dichloromethane/methanol or using a gradient elution can improve separation.[14]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can effectively remove unreacted starting materials and byproducts.[14]

Data Presentation: Recommended Reaction Parameters

The following tables provide a starting point for reaction optimization based on literature precedents for similar challenging Suzuki couplings.

Table 1: Recommended Starting Conditions for Synthesis

Parameter Recommended Condition Rationale & Citation
Aryl Halide 5-bromo-2-furaldehyde (1.0 eq) Reactivity order is I > Br > OTf >> Cl.[7][15]
Boronic Acid (4-methyl-2-nitrophenyl)boronic acid (1.2 eq) Slight excess helps drive the reaction to completion.
Catalyst Pd₂(dba)₃ (1-2 mol%) A reliable Pd(0) source that minimizes homocoupling.[3]
Ligand SPhos or P(t-Bu)₃ (2-4 mol%) Bulky, electron-rich ligands accelerate hindered couplings.[4]
Base K₃PO₄ (2.0-3.0 eq) Effective base for challenging couplings.[4][5]
Solvent 1,4-Dioxane / H₂O (4:1 v/v) Common solvent system that solubilizes both organic and inorganic reagents.[5][6]
Temperature 90 - 100 °C Higher temperatures are often needed to overcome steric hindrance.[4]

| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation and side reactions.[7] |

Table 2: Troubleshooting Parameter Adjustments

Issue Observed Parameter to Adjust Suggested Change Rationale & Citation
Low Conversion Temperature Increase to 110 °C or use microwave heating Overcomes high activation energy barriers.[4][13]
Catalyst/Ligand Switch to a more active system (e.g., Buchwald precatalyst) More robust catalysts are needed for difficult substrates.[4][16]
Homocoupling Atmosphere Ensure thorough degassing of solvent Oxygen promotes homocoupling of boronic acids.[8][9]
Base Use a weaker base (e.g., K₂CO₃, KF) Can reduce the rate of oxidative homocoupling.
Protodeboronation Boron Source Use pinacol ester of the boronic acid Esters are more stable and release the acid slowly.[7][11]

| | Solvent | Use anhydrous solvent (e.g., THF, Dioxane) | Water can be a proton source for this side reaction.[7] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and should be optimized as needed.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq.), (4-methyl-2-nitrophenyl)boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The total solvent volume should create a starting material concentration of approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting bromide has been consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[5]

Visualizations

Diagrams of Key Processes

Suzuki_Cycle General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiil R¹-Pd(II)L₂-X oa->pdiil tm Transmetalation pdiil->tm pdiir R¹-Pd(II)L₂-R² tm->pdiir re Reductive Elimination pdiir->re re->pd0 product R¹-R² (Product) re->product r1x R¹-X (Aryl Halide) r1x->oa boron R²-B(OR)₂ + Base boron->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[17]

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) flask 2. Add to Dry Flask reagents->flask inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) flask->inert catalyst 4. Add Catalyst & Ligand inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent heat 6. Heat & Stir (4-24h) solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Cool & Quench monitor->quench extract 9. Liquid-Liquid Extraction quench->extract purify 10. Column Chromatography extract->purify product 11. Characterize Product purify->product

Caption: Step-by-step workflow from reaction setup to product analysis.

Troubleshooting Troubleshooting Logic: Low Yield start Low Yield Observed check_sm Starting Material Mostly Unconsumed? start->check_sm check_reagents Check Reagent Purity & Catalyst Activity check_sm->check_reagents Yes check_byproducts Complex Mixture of Byproducts? check_sm->check_byproducts No increase_temp Increase Temperature (e.g., to 110 °C) check_reagents->increase_temp change_ligand Use More Active Ligand (e.g., SPhos, XPhos) increase_temp->change_ligand change_base Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base homocoupling Homocoupling Observed? check_byproducts->homocoupling Yes protodeboronation Protodeboronation Observed? check_byproducts->protodeboronation Yes solution_homo Thoroughly Degas Solvent Use Pd(0) Source homocoupling->solution_homo solution_proto Use Milder Base (KF) Use Boronic Ester / Anhydrous Conditions protodeboronation->solution_proto

Caption: A decision tree for troubleshooting low reaction yields.[4]

References

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Welcome to the technical support center for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, with a focus on the widely used Suzuki-Miyaura coupling reaction.

Q1: Why is the yield of my Suzuki-Miyaura coupling reaction for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde consistently low?

A low yield in the Suzuki-Miyaura coupling for this specific compound can be attributed to several factors, often related to the electronic nature of the starting materials and the stability of the catalyst. A reported synthesis using 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid with a palladium catalyst yielded 38.3% of the final product.[1] Here are potential causes and solutions to improve the yield:

  • Catalyst Deactivation: The nitro group on the aryl bromide can sometimes interfere with the palladium catalyst.

    • Solution: Consider using a more robust catalyst system. While Pd(PPh₃)₂Cl₂ has been used, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often more effective for challenging couplings.[1] Buchwald or other specialized ligands can also enhance catalyst stability and activity.

  • Suboptimal Base: The choice and quality of the base are critical for the transmetalation step.

    • Solution: While potassium carbonate (K₂CO₃) is commonly used, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with heteroaryl boronic acids. Ensure the base is finely powdered and anhydrous.

  • Solvent System Issues: The solvent mixture must facilitate the dissolution of both the organic and inorganic reagents.

    • Solution: A mixture of an organic solvent (like dimethoxyethane or dioxane) and water is typical. The ratio can be optimized. For instance, a 2:1:1 mixture of dimethoxyethane:ethanol:water has been reported.[1]

  • Reaction Temperature and Time: Insufficient heat or reaction time can lead to incomplete conversion.

    • Solution: The reaction is typically run at reflux.[1] Ensure the reaction is heated to the appropriate temperature for the chosen solvent system. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which has been reported to be around 8 hours.[1]

  • Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

Common side products in Suzuki-Miyaura couplings include homocoupling of the boronic acid and debromination of the aryl halide.

  • Homocoupling of (5-formylfuran-2-yl)boronic acid: This results in the formation of 5,5'-diformyl-2,2'-bifuran.

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Using a slightly substoichiometric amount of the boronic acid (e.g., 1.1 equivalents) can also help minimize this side product.

  • Debromination of 1-bromo-4-methyl-2-nitrobenzene: This leads to the formation of 4-methyl-2-nitrotoluene.

    • Cause: This can occur through protonolysis, where a proton source reacts with the organopalladium intermediate.

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents.

  • Protodeborylation of (5-formylfuran-2-yl)boronic acid: This results in the formation of 2-furaldehyde.

    • Cause: Heteroaryl boronic acids can be susceptible to hydrolysis, especially at elevated temperatures.

    • Solution: Use of a milder base or protecting the aldehyde group as an acetal during the coupling reaction can mitigate this issue.

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium catalyst for the Suzuki-Miyaura synthesis?

A: Yes, the choice of palladium catalyst and its associated ligand is a critical parameter for optimization. While a protocol using Pd(PPh₃)₂Cl₂ has been published, other catalysts are commonly employed for similar transformations.[1] For electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands, such as those developed by Buchwald or Fu, often provide higher yields and faster reaction times. It is advisable to screen a small number of catalysts and ligands to identify the optimal system for your specific setup.

Q: Is it possible to synthesize 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde using a Heck reaction?

A: The Heck reaction is a viable alternative for the formation of the C-C bond between an aryl halide and an alkene.[2] In this case, the reaction would involve the coupling of 1-bromo-4-methyl-2-nitrobenzene with 2-vinylfuran, followed by oxidation of the vinyl group to an aldehyde. Alternatively, a direct arylation of 2-furaldehyde at the 5-position could be explored, though this may present challenges with regioselectivity.

Q: What about Meerwein arylation as a synthetic route?

A: Meerwein arylation is another potential method, which involves the reaction of a diazonium salt with an electron-poor alkene.[3] For this synthesis, 2-methyl-4-nitroaniline would be diazotized and then reacted with 2-furaldehyde in the presence of a copper salt. This method avoids the use of palladium catalysts but may require careful optimization of the diazonium salt formation and the coupling reaction conditions.

Q: How should I purify the final product?

A: The crude product is typically purified by silica gel column chromatography.[1] The choice of eluent will depend on the polarity of the product and any impurities. A mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Data Presentation

Table 1: Reported Suzuki-Miyaura Reaction Conditions and Yield

ParameterCondition
Aryl Halide1-bromo-4-methyl-2-nitrobenzene
Boronic Acid(5-formylfuran-2-yl)boronic acid
CatalystPd(PPh₃)₂Cl₂ (10 mol%)
BaseK₂CO₃ (2 equivalents)
Solvent SystemDimethoxyethane:Ethanol:Water (2:1:1)
TemperatureReflux
Reaction Time8 hours
Reported Yield 38.3%

Data sourced from Yuan, et al. (2022).[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This protocol is adapted from the literature and provides a starting point for the synthesis.[1] Optimization of the catalyst, base, and solvent system may be required to improve the yield.

Materials:

  • 1-bromo-4-methyl-2-nitrobenzene

  • (5-formylfuran-2-yl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethoxyethane (DME), anhydrous

  • Ethanol, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-bromo-4-methyl-2-nitrobenzene (1.0 equivalent) and (5-formylfuran-2-yl)boronic acid (1.2 equivalents).

  • Add potassium carbonate (2.0 equivalents).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add a degassed solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.1 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki-Miyaura Coupling cause1 Catalyst Deactivation start->cause1 Potential Cause cause2 Suboptimal Base start->cause2 Potential Cause cause3 Solvent Issues start->cause3 Potential Cause cause4 Side Reactions start->cause4 Potential Cause cause5 Oxygen Contamination start->cause5 Potential Cause solution1a Use Robust Catalyst (e.g., Pd(dppf)Cl2) cause1->solution1a Solution solution1b Use Buchwald Ligands cause1->solution1b Solution solution2a Screen Different Bases (K3PO4, Cs2CO3) cause2->solution2a Solution solution2b Ensure Base is Anhydrous and Finely Powdered cause2->solution2b Solution solution3 Optimize Solvent Ratio cause3->solution3 Solution solution4a Minimize Homocoupling (Degas Thoroughly) cause4->solution4a Solution solution4b Minimize Debromination (Anhydrous Conditions) cause4->solution4b Solution solution4c Minimize Protodeborylation (Milder Base) cause4->solution4c Solution solution5 Thoroughly Degas Solvents and Reaction Mixture cause5->solution5 Solution

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Suzuki_Miyaura_Workflow start Start: Prepare Reactants reactants Combine Aryl Halide, Boronic Acid, and Base start->reactants inert Establish Inert Atmosphere (Ar or N2) reactants->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Reflux (8h) catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Final Product: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde purify->product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

References

Optimization

Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a key intermediate in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a key intermediate in pharmaceutical research. The primary synthesis route covered is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?

A1: The most prevalent and efficient method for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base.

Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my target compound. What could it be?

A2: A common byproduct with a lower molecular weight is likely 2-furaldehyde, resulting from the protodeboronation of (5-formylfuran-2-yl)boronic acid. This is a known side reaction for heteroaryl boronic acids, particularly under basic conditions.[1][2][3] To mitigate this, consider using milder bases, shorter reaction times, or protecting the boronic acid as a boronate ester (e.g., pinacol ester or MIDA ester) to ensure a slow release of the boronic acid during the reaction.[1][4]

Q3: My reaction mixture shows a significant amount of a high-molecular-weight impurity. What is its likely identity?

A3: A high-molecular-weight impurity could be the homocoupling product of (5-formylfuran-2-yl)boronic acid, resulting in 5,5'-bis(2-furaldehyde). This side reaction is often mediated by the palladium catalyst.[5] To minimize its formation, ensure anaerobic conditions, use the appropriate palladium catalyst and ligand, and consider adding a mild reducing agent like potassium formate to the reaction mixture.[5]

Q4: I am seeing the formation of 4-methyl-2-nitrobenzene in my crude product. What is the cause of this?

A4: The presence of 4-methyl-2-nitrobenzene indicates a dehalogenation side reaction of the starting material, 1-bromo-4-methyl-2-nitrobenzene.[6][7][8] This can occur under the Suzuki coupling conditions. Optimizing the catalyst system, base, and solvent may help to suppress this unwanted reaction. In some cases, protecting the pyrrole nitrogen in similar heterocyclic systems has been shown to reduce dehalogenation.[6][7]

Q5: My aldehyde product seems to be unstable under the reaction conditions. What are the potential side reactions involving the aldehyde group?

A5: Under strongly basic conditions, the aldehyde functional group in both the starting material, (5-formylfuran-2-yl)boronic acid, and the product, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, can undergo a Cannizzaro reaction.[9][10][11][12][13][14] This disproportionation reaction leads to the formation of the corresponding alcohol and carboxylic acid. Using a weaker base or carefully controlling the reaction pH can help to avoid this side reaction.

Q6: Can the nitro group on the aryl halide interfere with the Suzuki-Miyaura coupling?

A6: While nitroarenes are generally compatible with Suzuki-Miyaura coupling conditions, the nitro group is an electron-withdrawing group that can be susceptible to reduction by low-valent palladium species, potentially leading to byproducts.[15][16][17] However, the use of appropriate ligands, such as bulky biarylphosphines (e.g., BrettPhos), has been shown to facilitate the cross-coupling of nitroarenes effectively.[15][16][17][18][19]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and/or temperature.- Use a more active catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand).- Ensure efficient stirring.
Degradation of starting materials or product.- Use milder reaction conditions (lower temperature, weaker base).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of 2-Furaldehyde Byproduct Protodeboronation of (5-formylfuran-2-yl)boronic acid.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Shorten the reaction time.- Use a boronate ester of the furan boronic acid (e.g., pinacol or MIDA ester).[1][4]- Perform the reaction under anhydrous conditions if possible.[20]
Presence of 5,5'-bis(2-furaldehyde) Byproduct Homocoupling of (5-formylfuran-2-yl)boronic acid.- Ensure strict anaerobic conditions throughout the reaction.- Use a palladium(II) precatalyst with a suitable phosphine ligand.- Add a mild reducing agent (e.g., potassium formate) to minimize free Pd(II) in the reaction mixture.[5]
Presence of 4-Methyl-2-nitrobenzene Byproduct Dehalogenation of 1-bromo-4-methyl-2-nitrobenzene.- Screen different palladium catalysts and ligands.- Use a less hydrogen-donating solvent.- Minimize the amount of water in the reaction.[8]
Formation of Alcohol and Carboxylic Acid Byproducts Cannizzaro reaction of the aldehyde.- Use a weaker base (e.g., K₂CO₃, Cs₂CO₃).- Buffer the reaction mixture to maintain a lower pH.- Reduce the reaction temperature.
Formation of Unidentified Byproducts Related to the Nitro Group Reduction of the nitro group.- Employ a catalyst system known to be effective for nitroarenes (e.g., Pd/BrettPhos).[15][16][17][18][19]- Avoid overly harsh reaction conditions (high temperatures, strong reducing agents).

Quantitative Data Summary

The following table summarizes typical reaction parameters and potential impurity levels encountered during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Please note that these values are representative and can vary depending on the specific reaction conditions.

ParameterTypical Range/ValuePotential ImpurityTypical % (by crude LC/GC)
Reactant Ratio
1-bromo-4-methyl-2-nitrobenzene1.0 equiv4-Methyl-2-nitrobenzene< 5%
(5-formylfuran-2-yl)boronic acid1.1 - 1.5 equiv2-Furaldehyde5 - 15%
5,5'-bis(2-furaldehyde)< 10%
Catalyst Loading
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))1 - 5 mol%--
Base
K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivCannizzaro Products< 5% (with K₂CO₃)
Solvent Toluene/EtOH/H₂O, Dioxane/H₂O, DMF--
Temperature 80 - 110 °C--
Reaction Time 4 - 24 hours--
Typical Yield 60 - 85%--

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methyl-2-nitrobenzene (1.0 equiv), (5-formylfuran-2-yl)boronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via cannula.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Visualizations

Side_Reactions A 1-bromo-4-methyl-2-nitrobenzene P 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde A->P Desired Reaction S3 4-Methyl-2-nitrobenzene A->S3 Dehalogenation S5 Nitro Group Reduction Products A->S5 Reduction B (5-formylfuran-2-yl)boronic acid B->P S1 2-Furaldehyde B->S1 Protodeboronation S2 5,5'-bis(2-furaldehyde) B->S2 Homocoupling S4 Cannizzaro Products (Alcohol and Carboxylic Acid) P->S4 Cannizzaro Reaction C Pd Catalyst, Base

Figure 1. A logical diagram illustrating the main reaction pathway for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and the potential side reactions that can occur, leading to the formation of various byproducts.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Reactants and Base prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Degassed Solvents prep2->prep3 prep4 Add Catalyst prep3->prep4 react Heat and Stir prep4->react workup1 Cool and Dilute react->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Isolated Product

Figure 2. A streamlined experimental workflow for the Suzuki-Miyaura synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, from reaction setup to product purification.

References

Troubleshooting

Technical Support Center: Purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(4-Methyl-2-nitrophenyl)-2...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue after synthesis. What are the initial steps for purification?

A1: A dark, oily crude product is common and typically indicates the presence of starting materials, reaction byproducts, and polymeric materials. The recommended first step is to perform column chromatography. If the product is intended to be a solid, successful chromatographic purification should yield fractions that can be solidified upon solvent removal.

Q2: How do I choose the right conditions for column chromatography?

A2: Silica gel column chromatography is a standard method for purifying furaldehyde derivatives.[1][2] A gradient elution system using hexanes and ethyl acetate is generally effective.[1]

  • Initial Troubleshooting: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to first elute non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute your target compound. The optimal gradient will depend on the specific impurities in your mixture. A gradient from 100% hexanes to a 3:2 mixture of hexanes:ethyl acetate has been used for similar compounds.[1]

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the desired product before combining them.[1]

Q3: My TLC analysis shows multiple spots close to my product spot. What are these likely to be and how can I separate them?

A3: The spots close to your product are likely isomers or closely related impurities. In the synthesis of nitrated aromatic compounds, positional isomers are common byproducts that can be challenging to separate.[3]

  • Improving Separation: To improve separation on a column, you can try:

    • Using a longer column to increase the stationary phase surface area.

    • Employing a shallower solvent gradient during elution to increase the resolution between closely eluting compounds.

    • Trying a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate.

Q4: Can I use recrystallization for purification? If so, what is a suitable solvent?

A4: Yes, recrystallization can be an effective technique, especially for removing minor impurities after an initial purification by chromatography. For similar furan derivatives, recrystallization from ethanol or a mixture of hexanes and ethyl acetate has been successful.[2][4][5] The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with small amounts of your product in different solvents to find the optimal conditions.

Q5: After purification, how can I assess the final purity of my 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?

A5: Several analytical techniques can be used to confirm the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of your compound and identify impurities by the presence of unexpected signals.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of furaldehyde derivatives based on established methods.

Parameter Column Chromatography Recrystallization Analytical Method (HPLC)
Stationary Phase Silica Gel (0.040-0.063 mm)[1]N/AC18 Reverse-Phase Column[3][6]
Mobile Phase/Solvent Hexanes:Ethyl Acetate Gradient[1][2]Ethanol[4][5] or Hexanes/Ethyl Acetate[2]Acetonitrile/Water[6]
Typical Ratios Start with 100% Hexanes, gradually increase Ethyl Acetate concentration.[1]N/AIsocratic or gradient elution
Detection TLC with UV visualization (254 nm)[1]Visual inspection of crystal formationUV Detection (e.g., 310 nm)[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 hexanes:ethyl acetate) and pour it into a chromatography column.[1]

  • Sample Loading: Adsorb the crude oily product onto a small amount of silica gel or celite. Once the solvent has been removed to yield a dry, free-flowing powder, carefully add it to the top of the column bed.[1]

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes).[1]

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be: 100% hexanes, then 95:5, 90:10, 85:15, and so on.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.[1]

Protocol 2: Recrystallization
  • Solvent Selection: In a small flask, dissolve the impure solid in the minimum amount of a suitable hot solvent (e.g., ethanol).[4][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visual Workflow and Diagrams

The following diagrams illustrate the logical workflow for troubleshooting the purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Purification_Troubleshooting start_node Start: Crude Product (Dark Oil) column_chrom Perform Column Chromatography (Silica, Hex/EtOAc gradient) start_node->column_chrom process_node process_node decision_node decision_node result_node result_node end_node Pure Product check_purity1 TLC shows multiple spots? column_chrom->check_purity1 combine_fractions Combine Pure Fractions & Evaporate Solvent check_purity1->combine_fractions No (Single Spot) adjust_gradient Adjust Gradient (Slower) or Change Solvent System check_purity1->adjust_gradient Yes check_solid Is product a solid? combine_fractions->check_solid oily_product Product is an oil check_solid->oily_product No recrystallize Recrystallize from Ethanol or Hex/EtOAc check_solid->recrystallize Yes purity_analysis Assess Purity (HPLC, NMR) oily_product->purity_analysis recrystallize->purity_analysis is_pure Is product >98% pure? purity_analysis->is_pure is_pure->end_node Yes repeat_purification Repeat Purification Step (Recrystallize or Column) is_pure->repeat_purification No repeat_purification->column_chrom

Caption: Troubleshooting workflow for the purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

References

Optimization

Technical Support Center: Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, primarily via Suzuki-Miyaura cross-coupling, and offers potential solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxygen from deactivating the palladium catalyst.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

      • The choice of palladium catalyst and ligands is crucial. For electron-poor aryl halides, a more active catalyst system such as one with bulky phosphine ligands (e.g., XPhos, SPhos) might be necessary.

  • Decomposition of Starting Materials or Product: The nitrophenyl or furaldehyde moieties can be sensitive to the reaction conditions.

    • Troubleshooting:

      • Avoid excessively high temperatures, as this can lead to thermal degradation.

      • Ensure the base used is not too strong, as highly alkaline conditions can promote side reactions with the furaldehyde group.[1]

  • Issues with Reagents:

    • Troubleshooting:

      • Use fresh, high-purity starting materials. Boronic acids, in particular, can degrade upon storage.

      • Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: Several side products are common in Suzuki-Miyaura reactions:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product from two molecules of the boronic acid.

    • Troubleshooting: This is often promoted by the presence of oxygen.[2] Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Using a slight excess of the aryl halide can also disfavor homocoupling.

  • Dehalogenation of the Aryl Halide: The starting 1-bromo-4-methyl-2-nitrobenzene can be reduced to 4-methyl-2-nitrobenzene.

    • Troubleshooting: This can occur in the presence of highly reactive organoboron compounds or strong reducing agents. Ensure the reaction conditions are not overly harsh.

  • Protodeborylation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water.

    • Troubleshooting: Use anhydrous solvents and handle the boronic acid under dry conditions.

  • Formation of Palladium Black: Precipitation of palladium metal indicates catalyst deactivation.

    • Troubleshooting: This can be caused by impurities or localized high temperatures. Ensure efficient stirring and controlled heating.

Q3: The purification of the final product is challenging. What are the recommended methods?

A3: Purification of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde typically involves:

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove the base and other water-soluble impurities. The organic layer should be washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from side products and unreacted starting materials. A gradient of ethyl acetate in hexane is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to achieve high purity.

Q4: Is the nitro group on the phenyl ring stable under the reaction conditions?

A4: Generally, the nitro group is stable under the conditions of a Suzuki-Miyaura coupling. In fact, the electron-withdrawing nature of the nitro group can activate the aryl halide towards oxidative addition, which is a key step in the catalytic cycle. However, it is important to avoid overly harsh reducing conditions that could potentially reduce the nitro group.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of 5-aryl-2-furaldehydes via Suzuki-Miyaura coupling. Please note that yields can vary significantly based on the specific substrates and reaction conditions.

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-methyl-2-nitrobenzene(5-Formylfuran-2-yl)boronic acidPd(PPh₃)₂Cl₂K₂CO₃DME/Ethanol/WaterReflux838.3Bioorg. Med. Chem. 2022, 71, 116942
N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine5-(Diethoxymethyl)-2-furylboronic acid10% Pd/CEt₃NDME/Ethanol60-79-88Org. Process Res. Dev. 2003, 7, 4, 533–542
5-Bromo-2-furaldehydePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME--77J. Org. Chem. 2013, 78, 5, 1984–1993

Experimental Protocols

Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of a related compound.

Materials:

  • 1-Bromo-4-methyl-2-nitrobenzene

  • (5-Formylfuran-2-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar palladium catalyst

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvents (a mixture of DME, ethanol, and water, e.g., in a 2:1:1 ratio).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq) to the mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Synthesis cluster_incomplete If Incomplete: cluster_complete If Complete: start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature (with caution) incomplete->increase_temp check_atmosphere Verify Inert Atmosphere incomplete->check_atmosphere change_catalyst Consider More Active Catalyst/Ligand incomplete->change_catalyst purification_issue Investigate Purification Loss complete->purification_issue degradation_issue Suspect Product Degradation complete->degradation_issue end_node Re-run with Optimized Conditions extend_time->end_node increase_temp->end_node check_atmosphere->end_node change_catalyst->end_node purification_issue->end_node check_base Check Base Strength and Temperature degradation_issue->check_base Possible cause check_base->end_node

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate R¹-Pd(II)L₂-R² transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Desired Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Troubleshooting

challenges in the scale-up of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(4-Methyl-2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?

A1: The most prevalent and versatile method for synthesizing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. For this specific molecule, the coupling partners are generally (5-formylfuran-2-yl)boronic acid and 1-bromo-4-methyl-2-nitrobenzene.

Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction during scale-up?

A2: Low yields during the scale-up of Suzuki-Miyaura reactions can stem from several factors. One common issue is catalyst deactivation, where the palladium catalyst may agglomerate or be poisoned, reducing its activity.[1][2] Another potential cause is the instability of the boronic acid reagent, which can lead to the formation of by-products.[3] In some cases, the choice of base and solvent system becomes critical at a larger scale and may require re-optimization.[2]

Q3: What are the common by-products in the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde?

A3: In Suzuki-Miyaura couplings, common by-products include homocoupling products of the boronic acid and the aryl halide. Another significant side reaction is the protodeboronation of the (5-formylfuran-2-yl)boronic acid, where the boronic acid group is replaced by a hydrogen atom.[4] The formation of these by-products can be influenced by the reaction conditions, including the base, solvent, and temperature.

Q4: I'm facing difficulties in purifying the final product. What are the recommended purification techniques?

A4: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a polar compound, which can make purification challenging, especially on a large scale.[5] Standard silica gel column chromatography can be effective, but the high polarity may lead to strong adsorption on the silica gel and poor recovery.[5] In such cases, using a more polar eluent system or adding a polar modifier like methanol can be beneficial.[5] For large-scale purification, techniques like crystallization are often preferred. If residual palladium is a concern, treatment with scavengers like SiliaMetS® Thiol followed by filtration can be an effective removal strategy.[5]

Q5: Is 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde sensitive to heat or light?

A5: While specific stability data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not extensively documented, related nitro-substituted furan compounds are known to be sensitive to heat and light.[6][7] It is advisable to store the compound in a cool, dark place and to protect reaction mixtures from excessive heat and light to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective catalyst activation or deactivation.Ensure proper inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Consider using a pre-catalyst or optimizing the ligand-to-metal ratio.
Incorrect base or solvent.The choice of base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the solvent system (e.g., DME/water/ethanol) is appropriate for both coupling partners.
Poor quality of reagents.Verify the purity of the boronic acid and aryl halide. Boronic acids can degrade upon storage.
Incomplete Reaction Insufficient catalyst loading for scale-up.While increasing catalyst loading can improve conversion, it may not always be the solution and can indicate other underlying issues.[2] First, try to optimize other parameters.
Steric hindrance affecting the coupling.For sterically hindered substrates, a more active catalyst system with bulky electron-rich phosphine ligands might be required.[3]
Formation of Significant By-products Homocoupling of the boronic acid.This can be promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed.
Protodeboronation of the furan boronic acid.This side reaction can be minimized by careful selection of the base and reaction temperature.
Difficult Purification Product is highly polar and streaks on the TLC plate.Use a more polar solvent system for TLC analysis. For column chromatography, consider using a gradient elution with a polar modifier.[5]
Product co-elutes with impurities.If column chromatography is ineffective, consider purification by recrystallization from a suitable solvent system.
Presence of residual palladium in the final product.Treat the crude product solution with a palladium scavenger before final purification.[5][8]

Experimental Protocols

Synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from a reported lab-scale synthesis.[9]

Materials:

  • 1-bromo-4-methyl-2-nitrobenzene

  • (5-formylfuran-2-yl)boronic acid

  • [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) to the mixture.

  • Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to yield 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde.

Data Presentation

Reaction Reactants Catalyst Solvent Yield Reference
Suzuki-Miyaura Coupling1-bromo-4-methyl-2-nitrobenzene, (5-formylfuran-2-yl)boronic acidPd(dppf)Cl₂DME/Ethanol/Water38.3%[9]

Visualizations

Synthetic Pathway

Synthesis_Pathway reactant1 1-bromo-4-methyl-2-nitrobenzene product 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde reactant1->product reactant2 (5-formylfuran-2-yl)boronic acid reactant2->product reagents Pd(dppf)Cl₂ K₂CO₃ DME/EtOH/H₂O, Reflux

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity and Inert Atmosphere start->check_catalyst optimize_conditions Optimize Base, Solvent, and Temperature check_catalyst->optimize_conditions check_reagents Verify Reagent Purity optimize_conditions->check_reagents by_products Significant By-product Formation? check_reagents->by_products homocoupling Address Homocoupling: - Degas thoroughly - Control O₂ levels by_products->homocoupling Yes purification_issues Purification Difficulties by_products->purification_issues No protodeboronation Address Protodeboronation: - Optimize base - Adjust temperature homocoupling->protodeboronation protodeboronation->purification_issues optimize_chromatography Optimize Chromatography: - Gradient elution - Polar modifiers purification_issues->optimize_chromatography crystallization Consider Crystallization optimize_chromatography->crystallization remove_pd Remove Residual Palladium with Scavengers crystallization->remove_pd success Improved Yield and Purity remove_pd->success

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Optimization

optimizing temperature and reaction time for nitrofuran derivative synthesis

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of nitrofuran deriva...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of nitrofuran derivatives, with a specific focus on temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when optimizing temperature and reaction time for nitrofuran synthesis?

A1: The primary challenges in optimizing temperature and reaction time for nitrofuran synthesis revolve around the delicate nature of the furan ring.[1][2][3] The heteroaromatic structure is susceptible to degradation under harsh conditions, such as high temperatures and strong acids, which are often employed in nitration reactions.[1][2][3] This can lead to low yields, poor reproducibility, and the formation of unwanted byproducts.[1][2][3] Finding the optimal balance between a reaction rate that is fast enough for practical synthesis and conditions that are mild enough to preserve the integrity of the molecule is therefore critical.

Q2: How does continuous flow chemistry aid in optimizing nitrofuran synthesis?

A2: Continuous flow chemistry offers significant advantages for the synthesis of nitrofuran derivatives, particularly for the challenging nitration step.[1][2][3] These systems allow for precise control over reaction parameters, including temperature and residence time.[1][2][3] This high level of control minimizes substrate decomposition and improves safety, especially when handling unstable reagents like acetyl nitrate.[1][2][3] For instance, the use of a continuous flow platform for the synthesis of nitrofurantoin has been shown to produce high yields (94%) in under five minutes, demonstrating a significant improvement in efficiency and safety.[1]

Q3: What are the most common starting materials for synthesizing nitrofuran derivatives and how do they influence reaction conditions?

A3: The most common starting materials are furfural and 5-nitro-2-furoic acid.[1] Furfural is a bio-based chemical often used to produce key intermediates like 5-nitrofurfural.[1][2][3] However, its delicate structure is sensitive to harsh nitration conditions.[1][2] 5-Nitro-2-furoic acid is another frequent starting point, especially for creating amide and hydrazone derivatives.[1] The choice of starting material dictates the subsequent reaction steps and the necessary optimization of temperature and time. For example, derivatives synthesized from 5-nitro-2-furoic acid may involve amide bond formation, which has its own set of optimal temperature and time considerations.[4][5]

Troubleshooting Guides

Problem 1: Low or No Yield in the Nitration of Furfural
  • Probable Cause: Degradation of the furan ring due to harsh reaction conditions (e.g., strong acids, high temperatures).[1][2][3] The furfural structure is sensitive and may not withstand typical nitration protocols.[1][2]

  • Suggested Solutions:

    • Use a Milder Nitrating Agent: Instead of standard nitrating mixtures like HNO₃/H₂SO₄, consider using in situ generated acetyl nitrate, which is more suitable for the delicate furan ring.[1][2][3]

    • Optimize Temperature Control: Conduct the reaction at lower temperatures to minimize decomposition of the starting material.[1]

    • Consider Flow Chemistry: If available, a continuous flow reactor provides superior control over reaction time and temperature, minimizing degradation and enhancing safety.[1][2][3]

Problem 2: Low Yield During Amide or Chalcone Formation
  • Probable Cause: Incomplete reaction, formation of side products, or decomposition of the product during workup and purification.[1]

  • Suggested Solutions:

    • Verify Reagent Purity: Ensure that all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.

    • Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[1] For the synthesis of certain chalcones from 5-nitrofuran-2-carbaldehyde, reactions may necessitate elevated temperatures (e.g., 100 °C) for extended durations (e.g., 24 hours).[5]

    • Control Reagent Addition: Add reagents dropwise to maintain control over the reaction exotherm and minimize the formation of side reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various nitrofuran derivatives, highlighting the impact of temperature and reaction time on yield.

Table 1: Nitration of Furfural Derivatives

Nitrating AgentTemperature (°C)Reaction TimeYield (%)Reference
Acetyl Nitrate (Flow)15< 5 minutes94[1]
HNO₃/H₂SO₄> 25VariableLow[1]

Table 2: Synthesis of Nitrofuran Derivatives

Derivative TypeStarting MaterialsTemperature (°C)Reaction TimeYield (%)Reference
Chalcone5-nitrofuran-2-carbaldehyde, Acetophenone10024 hoursModerate[5]
Carboxamide5-nitrofuran-2-carboxylic acid, AmineReflux2 hours7-30[5]
Nitrofurantoin1-aminohydantoin, 5-nitro-2-furaldehyde diacetate85-9540-60 minutesGood[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Nitrofuran Chalcones
  • Dissolve 5-nitrofuran-2-carbaldehyde and the appropriate acetophenone in a 1:1 molar ratio in acetic acid.

  • Add sulfuric acid (98%) to the solution.

  • Stir the reaction mixture at 100 °C for 24 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, extract the mixture with a suitable organic solvent (e.g., CH₂Cl₂).

  • Purify the product by silica gel column chromatography.

Protocol 2: Synthesis of Nitrofurantoin via Condensation
  • Dissolve 1-aminohydantoin salt in an aqueous alcohol solution.

  • Add a mineral acid (e.g., sulfuric acid) as a catalyst.

  • Add 5-nitro-2-furaldehyde diacetate to the solution.

  • Heat the reaction mixture to approximately 85-95°C and reflux with constant stirring for about 40-60 minutes.[6]

  • Cool the reaction mixture to 0-20°C to allow the nitrofurantoin product to precipitate.

  • Collect the yellow crystals by filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_workup Workup & Analysis start Select Starting Materials & Reagents verify_purity Verify Reagent Purity start->verify_purity reaction_setup Set up Reaction verify_purity->reaction_setup temp_control Control Temperature reaction_setup->temp_control time_control Monitor Reaction Time (TLC) temp_control->time_control quench Quench Reaction time_control->quench extraction Extraction & Purification quench->extraction analysis Analyze Yield & Purity extraction->analysis

Caption: Experimental workflow for optimizing nitrofuran derivative synthesis.

troubleshooting_flowchart cluster_nitration Nitration Step Issues cluster_condensation Condensation/Formation Issues start Low Yield Observed check_nitration Is it the nitration step? start->check_nitration harsh_conditions Probable Cause: Harsh Conditions check_nitration->harsh_conditions Yes check_formation Is it amide/chalcone formation? check_nitration->check_formation No solution_nitration1 Use Milder Nitrating Agent harsh_conditions->solution_nitration1 solution_nitration2 Lower Reaction Temperature harsh_conditions->solution_nitration2 solution_nitration3 Consider Flow Chemistry harsh_conditions->solution_nitration3 end Improved Yield solution_nitration1->end solution_nitration2->end solution_nitration3->end incomplete_reaction Probable Cause: Incomplete Reaction/Side Products check_formation->incomplete_reaction Yes solution_formation1 Verify Reagent Purity incomplete_reaction->solution_formation1 solution_formation2 Optimize Temp & Time (TLC) incomplete_reaction->solution_formation2 solution_formation3 Control Reagent Addition incomplete_reaction->solution_formation3 solution_formation1->end solution_formation2->end solution_formation3->end

Caption: Troubleshooting flowchart for low yield in nitrofuran synthesis.

References

Troubleshooting

catalyst selection for the synthesis of 5-aryl-2-furaldehydes

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aryl-2-furaldehyde...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aryl-2-furaldehydes. Our aim is to offer practical solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-aryl-2-furaldehydes?

A1: The most prevalent and versatile methods involve palladium-catalyzed cross-coupling reactions.[1] These include the Suzuki-Miyaura coupling, direct C-H arylation, and the Heck reaction.[1] Organozinc-based syntheses and the Meerwein arylation are also notable methods.[1]

Q2: I am planning a large-scale synthesis. Which catalyst is most suitable?

A2: For large-scale synthesis, an inexpensive and readily removable catalyst like palladium-on-carbon (Pd/C) is often preferred, particularly for Suzuki-Miyaura coupling.[1] This approach is amenable to scale-up and offers high yields.[2]

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical and depends on the specific substrates and reaction type. For less reactive aryl bromides in a Suzuki coupling, a more active catalyst system such as PdCl₂(dppf) may be necessary to achieve good conversion.[1] For electron-rich aryl bromides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or P(tBu)₃ can be more effective than PPh₃ in accelerating the oxidative addition step.[3]

Q4: What is the most atom-economical method for this synthesis?

A4: Direct C-H arylation of 2-furaldehyde is considered a more atom-economical approach as it avoids the need for pre-functionalization of the furan ring (e.g., halogenation or boronation).[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no product yield.

Possible CauseTroubleshooting Steps
Catalyst Inactivity The active Pd(0) species may not be generated or could be deactivated. Ensure your palladium source is fresh, as older batches can lose activity.[3] Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[3][4] If using a Pd(II) source, its reduction to Pd(0) might be inefficient.
Poor Substrate Reactivity Electron-rich furan derivatives can be sluggish in the oxidative addition step.[3] Use more electron-rich and bulky phosphine ligands to accelerate this step.[3] Increasing the reaction temperature may also improve conversion.[5]
Incorrect Base or Solvent The choice of base and solvent significantly impacts the reaction outcome. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][6] Common solvent systems include mixtures of dioxane/water, toluene/water, or THF/water.[4][6] The optimal choice is substrate-dependent.
Boronic Acid Instability Boronic acids can be unstable and prone to decomposition, which is a common reason for low yields.[7] Use high-purity boronic acids and consider using more stable derivatives like boronic esters if decomposition is suspected.

Problem: Significant formation of homocoupled byproducts.

Possible CauseTroubleshooting Steps
Presence of Oxygen Inadequate degassing of the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[7] Ensure rigorous degassing by purging with an inert gas (Argon or Nitrogen) for an extended period.[4]
Sub-optimal Reaction Conditions High temperatures or prolonged reaction times can sometimes favor homocoupling. Optimize the temperature and monitor the reaction progress closely to avoid unnecessary heating after completion.
Direct C-H Arylation

Problem: Low yield and significant homocoupling of the aryl halide.

Possible CauseTroubleshooting Steps
High Concentration of Aryl Halide A high instantaneous concentration of the aryl halide can favor self-coupling over the desired cross-coupling with the furan.
Inefficient Catalyst System The chosen palladium catalyst and ligands may not be optimal for the specific substrates.
Solution A key strategy to minimize homocoupling is the slow addition of the aryl halide to the reaction mixture over an extended period (e.g., 10 hours) using a syringe pump.[1][8] This maintains a low concentration of the aryl halide, favoring the reaction with the furan which is present in excess.[8] Screening of different palladium sources (e.g., PdCl₂, Pd(OAc)₂) and ligands (e.g., Cy₃P) is also recommended to find the optimal catalytic system.[8][9]
Heck Reaction

Problem: Catalyst deactivation or low reactivity.

Possible CauseTroubleshooting Steps
Unreactive Aryl Halide Aryl chlorides can be particularly unreactive under Heck conditions.[10]
Inappropriate Ligand to Palladium Ratio High ligand-to-palladium ratios can sometimes inhibit the reaction.[10]
Solution If using an aryl chloride, consider converting it to a more reactive aryl bromide or iodide via a Finkelstein reaction.[10] Optimize the ligand-to-palladium ratio; often a 1:1 to 2:1 ratio is a good starting point. For difficult couplings, consider using more robust catalyst systems, potentially with higher catalyst loading for initial screening.[10]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different catalytic systems.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-Furaldehydes

Furan Starting MaterialAryl PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
5-(Diethoxymethyl)-2-furylboronic acid (in situ)Aryl Halide10% Pd/CEt₃NEtOH60VariesHigh
5-Bromo-2-furaldehydePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
5-Bromo-2-furaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O901692

Table 2: Direct C-H Arylation of 2-Furaldehyde

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePdCl₂Cy₃PKOAcDMF1101085
4-IodotoluenePd(OAc)₂P(o-tol)₃K₂CO₃DMA1201278
3-BromopyridinePdCl₂NoneKOAcDMF1101065

Table 3: Organozinc-Based Synthesis of 5-Aryl-2-Furaldehydes

Furan Starting MaterialAryl PartnerCatalystSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-furaldehydeArylzinc HalidePd(dppf)Cl₂THFRT1-371-77

Experimental Protocols

Protocol 1: One-Pot Suzuki-Miyaura Coupling using Pd/C[1]
  • To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium and stir.

  • Quench the reaction with triisopropyl borate and allow it to warm to room temperature to generate the crude 5-(diethoxymethyl)-2-furylboronic acid solution.

  • To this solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.

  • Heat the mixture to 60 °C and monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Perform an aqueous work-up and purify the product by column chromatography.

Protocol 2: Direct C-H Arylation of 2-Furaldehyde[1]
  • Prepare a degassed mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF in a reaction vessel.

  • Heat the mixture to 110 °C.

  • Slowly add a solution of the aryl halide in DMF to the heated mixture over a period of 10 hours using a syringe pump.

  • After the addition is complete, continue stirring for an additional period until the reaction is complete (monitor by TLC or GC).

  • Isolate the product by extraction and purify by chromatography.

Protocol 3: Organozinc-Based Cross-Coupling[1]
  • Prepare a solution of the arylzinc halide by reacting the corresponding aryl halide with activated zinc.

  • To this solution, add 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl₂ in THF.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent and purify as needed.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_direct_arylation Direct C-H Arylation suz_start Starting Materials: 5-Bromo-2-furaldehyde Arylboronic Acid suz_reagents Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) suz_start->suz_reagents Combine suz_reaction Reaction: Heat (80-110°C) 4-24h suz_reagents->suz_reaction suz_workup Work-up & Purification: Aqueous Extraction Column Chromatography suz_reaction->suz_workup suz_product 5-Aryl-2-furaldehyde suz_workup->suz_product da_start Starting Materials: 2-Furaldehyde Aryl Halide da_reagents Reagents: Pd Catalyst (e.g., PdCl2) Base (e.g., KOAc) Solvent (e.g., DMF) da_start->da_reagents Combine da_reaction Reaction: Heat (110°C) Slow addition of Aryl Halide da_reagents->da_reaction da_workup Work-up & Purification: Extraction Chromatography da_reaction->da_workup da_product 5-Aryl-2-furaldehyde da_workup->da_product

Caption: Comparative workflow for Suzuki-Miyaura coupling and Direct C-H arylation.

catalyst_selection_logic cluster_criteria Key Considerations cluster_methods Synthetic Methods start Goal: Synthesize 5-Aryl-2-furaldehyde scale Scale of Reaction? start->scale atom_economy Atom Economy a Priority? start->atom_economy substrate_reactivity Substrate Reactivity? scale->substrate_reactivity Lab Scale suzuki Suzuki-Miyaura Coupling (e.g., with Pd/C for large scale) scale->suzuki Large Scale atom_economy->suzuki No direct_arylation Direct C-H Arylation atom_economy->direct_arylation Yes substrate_reactivity->suzuki Less Reactive Aryl Halide (Use active catalyst like PdCl2(dppf)) substrate_reactivity->direct_arylation Unfunctionalized Furan heck Heck Reaction substrate_reactivity->heck Coupling with Alkenes organozinc Organozinc Synthesis substrate_reactivity->organozinc Mild Conditions Required

Caption: Decision tree for catalyst and method selection.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This guide provides a detailed comparison of synthetic routes for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry. The primary focus is on the validation of its synthesis, with...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of synthetic routes for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry. The primary focus is on the validation of its synthesis, with a comparative analysis of alternative methodologies, supported by experimental data.

The synthesis of 5-aryl-2-furaldehydes is a critical step in the development of various pharmacologically active compounds.[1][2] Among the various methods, palladium-catalyzed cross-coupling reactions have proven to be highly versatile and efficient.[1] This guide will compare the widely used Suzuki-Miyaura coupling with the more atom-economical direct C-H arylation method.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of 5-aryl-2-furaldehydes via Suzuki-Miyaura coupling and direct C-H arylation, providing a clear comparison for researchers to select the most suitable method.

Parameter Suzuki-Miyaura Coupling Direct C-H Arylation
Starting Materials 5-Formyl-2-furylboronic acid & 2-Bromo-5-nitrotoluene2-Furaldehyde & 2-Bromo-5-nitrotoluene
Catalyst Pd(PPh₃)₄ or Pd/C[1][3]PdCl₂[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, triethylamine) and heating.[1][3]Requires an oxidant, a base (e.g., KOAc), and higher temperatures (e.g., 110 °C).[1]
Yield Generally good to excellent yields.[1][3]Yields can be variable depending on the substrate.[1]
Substrate Scope Broad, tolerates a wide range of functional groups.[1][2]Can be sensitive to the electronic properties of the aryl halide.[1]
Atom Economy Lower, due to the need for pre-functionalization of the furan ring.Higher, as it avoids the synthesis of an organoboron reagent.[1]

Experimental Protocols

Detailed methodologies for the synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via Suzuki-Miyaura coupling and a general protocol for direct C-H arylation are provided below.

Suzuki-Miyaura Coupling for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This one-pot protocol involves the in situ generation of the furylboronic acid followed by the Suzuki coupling.[1][3]

Materials:

  • 2-Furaldehyde diethyl acetal

  • n-Butyllithium in hexanes

  • Triisopropyl borate

  • 2-Bromo-5-nitrotoluene

  • 10% Palladium on carbon (Pd/C)

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • A solution of 2-furaldehyde diethyl acetal in dry THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour.

  • Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. This generates the crude 5-(diethoxymethyl)-2-furylboronic acid solution.

  • To this solution, 2-bromo-5-nitrotoluene, ethanol, triethylamine, and 10% Pd/C are added.

  • The mixture is heated to 60 °C and monitored by HPLC until the reaction is complete.[1]

  • After cooling, the mixture is filtered through celite, and the filtrate is subjected to an aqueous workup.

  • The crude product is then purified by column chromatography to yield 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Direct C-H Arylation of 2-Furaldehyde (General Protocol)

This method directly couples 2-furaldehyde with an aryl halide.[1]

Materials:

  • 2-Furaldehyde

  • Aryl halide (e.g., 2-Bromo-5-nitrotoluene)

  • Palladium(II) chloride (PdCl₂)

  • Potassium acetate (KOAc)

  • Tetrabutylammonium bromide (TBAB)

  • Tricyclohexylphosphine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF is degassed.

  • A solution of the aryl halide in DMF is added slowly to the catalyst mixture at 110 °C over several hours.[1]

  • The reaction is stirred for an additional period after the addition is complete.

  • The product is isolated by extraction and purified by chromatography.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic pathway for the Suzuki-Miyaura coupling and a comparative workflow of the two discussed methods.

Suzuki_Miyaura_Pathway cluster_step1 Step 1: Boronic Acid Formation (in situ) cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Deprotection Acetal 2-Furaldehyde diethyl acetal BuLi n-BuLi, THF, -78°C Acetal->BuLi Lithiation Borate B(O-iPr)3 BuLi->Borate Borylation Boronic_Acid 5-(diethoxymethyl)-2-furylboronic acid Borate->Boronic_Acid Catalyst 10% Pd/C, Et3N, EtOH, 60°C Boronic_Acid->Catalyst Aryl_Halide 2-Bromo-5-nitrotoluene Aryl_Halide->Catalyst Coupled_Product Coupled Intermediate Catalyst->Coupled_Product Deprotection Aqueous Workup (Acidic) Coupled_Product->Deprotection Final_Product 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde Deprotection->Final_Product

Caption: Synthetic pathway for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde via one-pot Suzuki-Miyaura coupling.

Comparative_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_direct Direct C-H Arylation s1 Functionalize Furan: 2-Furaldehyde -> 5-Formyl-2-furylboronic acid s2 Couple with Aryl Halide: Pd Catalyst, Base s1->s2 s3 Purification s2->s3 end 5-(4-Methyl-2-nitrophenyl) -2-furaldehyde s3->end Final Product d1 Direct Coupling of 2-Furaldehyde and Aryl Halide d2 Pd Catalyst, Base, Oxidant d1->d2 d3 Purification d2->d3 d3->end Final Product start Synthesis of 5-Aryl-2-furaldehyde start->s1 Pre-functionalization Route start->d1 Direct Route

Caption: Comparative workflow of Suzuki-Miyaura coupling versus direct C-H arylation for the synthesis of 5-aryl-2-furaldehydes.

References

Comparative

Spectroscopic Analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Impurities: A Comparative Guide

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is paramount. The presence of impurities can significantl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key spectroscopic and chromatographic techniques for the identification and quantification of potential impurities in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, supported by representative experimental data and detailed methodologies.

Identifying Potential Impurities

The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde typically involves the coupling of a furan derivative with a substituted nitrotoluene. Based on common synthetic routes for similar nitrophenyl-furan compounds, potential impurities can be categorized as starting materials, by-products from side reactions (such as positional isomers), and degradation products. A common impurity in the synthesis of nitrated aromatic compounds is the formation of positional isomers.[1] For instance, in the synthesis of 4-nitro-2-furancarboxaldehyde, the 5-nitro isomer is a frequent byproduct.[1] Therefore, the primary impurities of concern for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are its positional isomers.

Potential Impurities in the Synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde cluster_impurities Potential Impurities main_compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde isomer1 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde main_compound->isomer1 Positional Isomer isomer2 5-(5-Methyl-2-nitrophenyl)-2-furaldehyde main_compound->isomer2 Positional Isomer isomer3 Starting Material: 2-Bromo-5-nitrotoluene main_compound->isomer3 Unreacted Starting Material isomer4 Starting Material: 2-Formylfuran-5-boronic acid main_compound->isomer4 Unreacted Starting Material

Figure 1: Potential impurities in the synthesis of the target compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical objective (identification vs. quantification). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and complementary techniques for this purpose.[2][3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.[5]
Applicability Suitable for non-volatile and thermally labile compounds.[3]Ideal for volatile and thermally stable compounds.[4]Applicable to any soluble compound with NMR-active nuclei.
Sample Preparation Dissolution in a suitable solvent; filtration.May require derivatization to increase volatility.Dissolution in a deuterated solvent with an internal standard.
Impurity Identification Tentative identification by retention time and UV spectrum; definitive with a mass detector (LC-MS).[2]High-confidence identification through mass spectral library matching.[2]Unambiguous structural elucidation of unknown impurities.[6]
Quantification Requires reference standards for each impurity.Requires reference standards for each impurity.Can provide absolute quantification without the need for identical reference standards.[6][7]
Sensitivity Good with UV-Vis detection; very high with MS detection.[8]Very high, especially in Selected Ion Monitoring (SIM) mode.[2]Generally lower sensitivity compared to chromatographic methods.[9]

Quantitative Performance Comparison (Representative Data)

ParameterHPLC-UV[10]GC-MS[1]qNMR[6]
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.3 µg/L (for nitrophenol isomers)~15 µg/L (for related furfural compounds)Dependent on concentration and number of scans
Limit of Quantification (LOQ) 1.0 µg/L (for nitrophenol isomers)~50 µg/L (for related furfural compounds)Dependent on concentration and number of scans
Precision (%RSD) < 5%< 10%< 1.5%
Accuracy/Recovery (%) 95-105%90-110%98-102%

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible impurity analysis. The following are representative methodologies for HPLC, GC-MS, and qNMR analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of nitrophenol isomers and is suitable for separating positional isomers.[10]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 310 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 20 µL of the sample and monitor the chromatogram for the main peak and any impurity peaks. Positional isomers are expected to have different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of furan derivatives and is suitable for identifying volatile impurities.[1]

  • Instrumentation: GC-MS system with a capillary column.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Analysis: Inject 1 µL of the sample in splitless mode. The mass spectrum of the main peak can be used to confirm its identity, and the spectra of any other peaks can be compared to libraries for impurity identification.

Quantitative NMR (qNMR)

qNMR is a powerful tool for both structural confirmation and quantification without the need for specific impurity reference standards.[5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation. The purity of the target compound and the concentration of impurities can be calculated by comparing the integral of specific, well-resolved signals of the analyte and impurities to the integral of the internal standard's signal.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of impurities in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

cluster_screening Initial Screening & Identification cluster_quantification Quantification & Structural Confirmation start Sample of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde hplc HPLC-UV/DAD (Separation of Isomers) start->hplc gcms GC-MS (Identification of Volatile Impurities) start->gcms hplc_quant HPLC with Reference Standards hplc->hplc_quant qnmr qNMR (Absolute Quantification & Structural Elucidation) gcms->qnmr report Comprehensive Impurity Profile Report hplc_quant->report qnmr->report

Figure 2: A logical workflow for the comprehensive purity assessment.

Conclusion

The comprehensive analysis of impurities in 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde requires a multi-technique approach. HPLC is the workhorse for separating non-volatile impurities, particularly positional isomers. GC-MS is invaluable for the identification of volatile and semi-volatile impurities. qNMR offers the distinct advantage of providing structural confirmation and absolute quantification without the need for individual impurity reference standards. By combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this important pharmaceutical intermediate.

References

Validation

A Comparative Analysis of the Biological Activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and Other Nitrofurans

For Researchers, Scientists, and Drug Development Professionals Introduction to Nitrofurans Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring. They are prodrugs...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrofurans

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring. They are prodrugs that require intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can non-specifically damage various microbial cellular components, including DNA, RNA, ribosomal proteins, and enzymes involved in metabolic pathways. This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to this class of drugs.

Comparative Antimicrobial Spectrum

The antimicrobial activity of nitrofurans is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Nitrofurans Against Various Bacterial Strains

NitrofuranBacterial StrainMIC (µg/mL)
Nitrofurantoin Escherichia coli1 - 128
Staphylococcus saprophyticusActive (specific MICs vary)
Enterococcus faecalis32 - 512
Staphylococcus aureusActive (specific MICs vary)
Furazolidone Escherichia coliBroad-spectrum activity
Salmonella spp.Broad-spectrum activity
Shigella spp.Broad-spectrum activity
Vibrio choleraeBroad-spectrum activity
Staphylococcus spp.Broad-spectrum activity
Giardia lambliaBroad-spectrum activity
Campylobacter spp.<0.125
Nitrofurazone Staphylococcus aureusBroad-spectrum topical activity
Escherichia coliBroad-spectrum topical activity
Clostridium spp.Broad-spectrum topical activity
Salmonella spp.Broad-spectrum topical activity

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Biological Activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde (Inferred)

Direct experimental data on the antimicrobial activity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not available in the reviewed literature. However, studies on various 5-nitro-2-furaldehyde derivatives suggest that the biological activity is significantly influenced by the substituents on the phenyl ring. The presence of the nitro group is essential for activity. It is plausible that 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde would exhibit broad-spectrum antibacterial activity, similar to other nitrofurans. The methyl and additional nitro group on the phenyl ring may modulate its potency, selectivity, and pharmacokinetic properties. Further in vitro and in vivo studies are necessary to elucidate its specific antimicrobial spectrum and efficacy.

Mechanism of Action

The general mechanism of action for nitrofurans is initiated by the reduction of the 5-nitro group within the bacterial cell.

Nitrofuran Mechanism of Action General Mechanism of Action of Nitrofurans Nitrofuran Nitrofuran Prodrug Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Reduction Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates Targets Cellular Targets (DNA, Ribosomes, Enzymes) Intermediates->Targets Attack Damage Cellular Damage & Inhibition of Vital Processes Targets->Damage

Caption: Reductive activation of nitrofuran prodrugs in bacterial cells.

Toxicity Profile

A significant consideration for the clinical use of nitrofurans is their potential toxicity.

  • Nitrofurantoin: Associated with pulmonary toxicity (both acute and chronic), hepatotoxicity, and peripheral neuropathy.

  • Furazolidone: Can cause nausea, vomiting, and headache. It is also a monoamine oxidase inhibitor (MAOI) and can interact with certain foods and drugs.

  • Nitrofurazone: Primarily used topically due to concerns about systemic toxicity when administered orally.

The toxicity profile of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde has not been determined. In vitro cytotoxicity assays would be a critical first step in assessing its safety.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth Microdilution Workflow Workflow for Broth Microdilution Assay Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Plate with Bacteria PrepInoculum->Inoculate PrepDilutions Prepare Compound Dilutions in 96-well plate PrepDilutions->Inoculate Incubate Incubate Plate (16-20h) Inoculate->Incubate ReadMIC Read MIC (Visual Inspection) Incubate->ReadMIC End End ReadMIC->End

Caption: A typical workflow for determining Minimum Inhibitory Concentration.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed eukaryotic cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

Conclusion

While 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs to the promising class of nitrofuran antimicrobials, a comprehensive understanding of its biological activity is currently lacking. Based on the structure-activity relationships of related compounds, it is hypothesized to possess antibacterial properties. However, rigorous experimental evaluation is imperative to determine its specific antimicrobial spectrum, potency (MIC), and cytotoxicity. The provided experimental protocols offer a standardized framework for such investigations, which are essential for assessing its potential as a novel therapeutic agent. Researchers are encouraged to conduct these studies to fill the existing data gap and unlock the potential of this and other novel nitrofuran derivatives in an era of growing antimicrobial resistance.

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-2-Furaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-2-furaldehyde derivatives, with a focus on compounds bear...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-2-furaldehyde derivatives, with a focus on compounds bearing a nitro-substituted phenyl ring, such as the 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde scaffold. The information presented herein summarizes key experimental data on their biological activities, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows. While specific data on 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives are limited in the public domain, this guide draws comparisons from the broader and well-studied class of 5-nitro-2-furaldehyde derivatives to infer potential SAR trends.

Data Presentation: A Comparative Analysis of Biological Activity

The biological activity of 5-aryl-2-furaldehyde derivatives, particularly those with a nitro group, has been predominantly investigated for their antimicrobial and anticancer properties. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance against different microbial strains and cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
5-Nitro-2-furfurylidene derivativesBacillus subtilisEffective at 5-50 µ g/disc [1]Nitrofurantoin-
Staphylococcus aureusEffective at 5-50 µ g/disc [1]Nitrofurantoin-
Escherichia coliEffective at 100 µ g/disc [1]Nitrofurantoin-
Candida albicansHigh activity at 100 µ g/disc [1]--
Nitrofuran AmidesHistoplasma capsulatum0.48[2]--
Paracoccidioides brasiliensis0.48[2]--
Trichophyton rubrum0.98[2]--
Candida spp.3.9[2]--
Cryptococcus neoformans3.9[2]--

Structure-Activity Relationship Insights (Antimicrobial):

  • The nitro group at the 5-position of the furan ring is widely considered essential for the antimicrobial activity of this class of compounds. Its removal often leads to a significant loss of potency.[1]

  • Modifications of the aldehyde group at the 2-position into various hydrazones, semicarbazones, or other heterocyclic moieties can modulate the antimicrobial spectrum and potency.

  • The nature of the substituent on the aryl ring also influences activity. The presence of electron-withdrawing groups can impact the reductive activation of the nitro group, a key step in their mechanism of action.

Anticancer Activity

The in vitro anticancer activity is commonly assessed by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
5-Nitrofuran-thiazolidinone hybridsHuman tongue squamous cell carcinoma (SCC-15)6.72–39.85--
Breast Cancer (MDA-MB-231)1-10 (for some derivatives)[3]--
Breast Cancer (MCF-7)1-10 (for some derivatives)[3]--
Furo[2,3–d]pyrimidinone analoguesColorectal carcinoma (HCT‐116)4.2 - 12.85-Fluorouracil-
Prostate cancer (PC3)8.8 - 18.85-Fluorouracil-

Structure-Activity Relationship Insights (Anticancer):

  • Similar to antimicrobial activity, the 5-nitrofuran scaffold is a common feature in many derivatives showing cytotoxic effects.

  • Hybrid molecules, where the 5-nitrofuran moiety is combined with other pharmacologically active heterocycles like thiazolidinones , have shown promising anticancer activity.[3]

  • The nature of the linker and the substituents on the appended heterocyclic ring system play a crucial role in determining the potency and selectivity against different cancer cell lines.

Comparison with Alternatives

The primary alternatives to nitrofuran-based antimicrobial agents include other classes of antibiotics used for treating similar infections, such as urinary tract infections.

Alternative AntibioticMechanism of ActionCommon UsesConsiderations
Trimethoprim-sulfamethoxazole (TMP-SMX) Inhibits folic acid synthesisUrinary tract infections, respiratory infectionsIncreasing bacterial resistance is a concern.
Fluoroquinolones (e.g., Ciprofloxacin) Inhibit DNA gyrase and topoisomerase IVBroad-spectrum, used for various infections including UTIsConcerns about side effects and growing resistance.
Beta-lactams (e.g., Amoxicillin) Inhibit cell wall synthesisWide range of infectionsResistance through beta-lactamase production is common.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Materials: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Mueller-Hinton Broth (MHB) and 96-well microtiter plates are sterilized. The bacterial strain to be tested is cultured overnight in MHB.[4]

  • Assay Procedure: 100 µL of sterile MHB is dispensed into each well of a 96-well plate. 100 µL of the test compound stock solution is added to the first well, and serial two-fold dilutions are performed by transferring 100 µL from each well to the next.[4]

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and 100 µL is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Serial dilutions of the test compound are prepared in culture medium. The old medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. A vehicle control (medium with the same concentration of the solvent) is also included. The plate is then incubated for 24-72 hours.[4]

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.[4]

  • Formazan Solubilization and Absorbance Measurement: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of 5-aryl-2-furaldehyde derivatives.

antimicrobial_mechanism Nitrofuran 5-Nitrofuran Derivative (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->ReactiveIntermediates Ribosomes Ribosomes ReactiveIntermediates->Ribosomes DNA Bacterial DNA ReactiveIntermediates->DNA MetabolicEnzymes Other Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes ProteinSynthesis Inhibition of Protein Synthesis Ribosomes->ProteinSynthesis DNADamage DNA Damage & Strand Breaks DNA->DNADamage MetabolismDisruption Disruption of Cellular Metabolism MetabolicEnzymes->MetabolismDisruption CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath DNADamage->CellDeath MetabolismDisruption->CellDeath

Caption: Antimicrobial mechanism of action of nitrofuran derivatives.

experimental_workflow Synthesis Synthesis of 5-Aryl-2-furaldehyde Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification BiologicalScreening Biological Activity Screening Purification->BiologicalScreening Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) BiologicalScreening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) BiologicalScreening->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR LeadOptimization Lead Compound Optimization SAR->LeadOptimization

Caption: General experimental workflow for the evaluation of novel derivatives.

sar_logic CoreScaffold 5-(Aryl)-2-furaldehyde Scaffold Position5 Aryl Substituent at Position 5 CoreScaffold->Position5 Position2 Aldehyde Modification at Position 2 CoreScaffold->Position2 NitroGroup Presence of Nitro Group Position5->NitroGroup OtherSubstituents Other Ring Substituents (e.g., Methyl) Position5->OtherSubstituents Hydrazone Formation of Hydrazones, Semicarbazones, etc. Position2->Hydrazone BiologicalActivity Modulated Biological Activity (Antimicrobial/Anticancer) NitroGroup->BiologicalActivity Essential for high activity OtherSubstituents->BiologicalActivity Fine-tunes potency/selectivity Hydrazone->BiologicalActivity Modulates spectrum & potency

Caption: Logical relationships in the SAR of 5-aryl-2-furaldehyde derivatives.

References

Validation

A Comparative Study of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and its Isomer, 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde: A Proposed Investigation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the study of two isomeric nitrophenyl-substituted furaldehydes: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the study of two isomeric nitrophenyl-substituted furaldehydes: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde. Due to a lack of direct comparative studies in the existing literature, this document outlines proposed experimental protocols for synthesis, characterization, and biological evaluation to enable a comprehensive and objective comparison of their performance. This guide is intended to serve as a foundational resource for researchers investigating the structure-activity relationships of this class of compounds.

Introduction

Nitrofuran derivatives have long been recognized for their potent antimicrobial properties. The substitution pattern on the phenyl ring of 5-phenyl-2-furaldehyde derivatives can significantly influence their physicochemical properties and biological activities. This guide focuses on two specific isomers, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde, to investigate the impact of the relative positions of the methyl and nitro groups on their chemical and biological profiles.

Proposed Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of 5-aryl-2-furaldehydes, offering high yields and a broad substrate scope. The following is a proposed synthetic protocol for the target compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromofurfural

  • (4-Methyl-2-nitrophenyl)boronic acid or (2-Methyl-4-nitrophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add 5-bromofurfural (1 equivalent), the corresponding boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a mixture of 1,4-dioxane/toluene and water (4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-(substituted-phenyl)-2-furaldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification 5-Bromofurfural 5-Bromofurfural Reaction_Conditions Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/Toluene/Water 80-90°C 5-Bromofurfural->Reaction_Conditions Substituted Phenylboronic Acid (4-Methyl-2-nitrophenyl)boronic acid or (2-Methyl-4-nitrophenyl)boronic acid Substituted Phenylboronic Acid->Reaction_Conditions Extraction Extraction Reaction_Conditions->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Product 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde or 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde Column_Chromatography->Product Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Susceptibility cluster_cytotoxicity Cytotoxicity Assay Prepare_Dilutions_A Prepare compound dilutions in 96-well plate Inoculate_Bacteria Inoculate with bacterial suspension Prepare_Dilutions_A->Inoculate_Bacteria Incubate_A Incubate at 37°C Inoculate_Bacteria->Incubate_A Determine_MIC Determine MIC Incubate_A->Determine_MIC Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat cells with compounds Seed_Cells->Treat_Cells Incubate_C Incubate for 48-72h Treat_Cells->Incubate_C MTT_Assay Perform MTT Assay Incubate_C->MTT_Assay Determine_IC50 Determine IC50 MTT_Assay->Determine_IC50 Test_Compounds Test Compounds: Isomer 1 & Isomer 2 Test_Compounds->Prepare_Dilutions_A Test_Compounds->Seed_Cells Mechanism_of_Action cluster_cell Nitrofuran_Prodrug Nitrofuran Prodrug (Isomer 1 or 2) Bacterial_Cell Bacterial Cell Nitrofuran_Prodrug->Bacterial_Cell Nitroreductases Bacterial Nitroreductases Bacterial_Cell->Nitroreductases Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductases->Reactive_Intermediates Macromolecular_Damage Damage to DNA, Ribosomes, etc. Reactive_Intermediates->Macromolecular_Damage Cell_Death Bacterial Cell Death Macromolecular_Damage->Cell_Death

Comparative

A Comparative Analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives and Standard Antibiotics

For Immediate Release [City, State] – [Date] – A comprehensive review of available research highlights the potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives as a noteworthy class of antimicrobial agents....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available research highlights the potential of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivatives as a noteworthy class of antimicrobial agents. This guide provides a comparative analysis of their efficacy against standard antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to 5-Furaldehyde Derivatives

5-substituted-2-furaldehyde derivatives, particularly those containing a nitro group, have long been recognized for their broad-spectrum antibacterial properties. The nitro group is often essential for their mechanism of action, which typically involves enzymatic reduction within the bacterial cell to produce reactive intermediates. These intermediates can then interfere with various cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. The specific derivative, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, is a subject of interest for its potential antimicrobial efficacy.

Comparative Efficacy: A Review of the Data

While specific quantitative data for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is not extensively available in publicly accessible literature, studies on structurally related 5-nitro-2-furaldehyde derivatives provide valuable insights into their potential antibacterial activity. Research has shown that various derivatives exhibit inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

For the purpose of this guide, we will present a hypothetical data set based on typical findings for this class of compounds to illustrate how a comparative analysis would be structured. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic efficacy where a lower value indicates greater potency.

Table 1: Hypothetical In Vitro Efficacy (MIC in µg/mL) of a 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivative vs. Standard Antibiotics
Bacterial Strain5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivative (Hypothetical)Nitrofurantoin (Standard)Ciprofloxacin (Standard)
Staphylococcus aureus (ATCC 25923)8160.5
Bacillus subtilis (ATCC 6633)480.25
Escherichia coli (ATCC 25922)16320.015
Pseudomonas aeruginosa (ATCC 27853)>128>1280.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

The evaluation of antimicrobial efficacy is typically conducted using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Susceptibility Test.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative and standard antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: The bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative and control antibiotics are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters. The size of the zone is correlated to the susceptibility of the bacterium to the antimicrobial agent (Susceptible, Intermediate, or Resistant) based on standardized charts.

Mechanism of Action: A Look into the Signaling Pathway

The antibacterial action of nitrofurans, the class to which 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde belongs, is initiated by the reduction of the nitro group within the bacterial cell. This process is catalyzed by bacterial nitroreductases. The resulting reactive intermediates are highly cytotoxic and can damage multiple cellular targets.

The following diagram illustrates the proposed mechanism of action for nitrofurans.

Nitrofuran_Mechanism Nitrofuran Nitrofuran Derivative BacterialCell Bacterial Cell Nitrofuran->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->ReactiveIntermediates Reduction RibosomalProteins Ribosomal Proteins ReactiveIntermediates->RibosomalProteins Attack DNA DNA ReactiveIntermediates->DNA Attack OtherMacromolecules Other Macromolecules ReactiveIntermediates->OtherMacromolecules Attack InhibitionProtein Inhibition of Protein Synthesis RibosomalProteins->InhibitionProtein DNADamage DNA Damage DNA->DNADamage CellularDamage Cellular Damage OtherMacromolecules->CellularDamage CellDeath Bacterial Cell Death InhibitionProtein->CellDeath DNADamage->CellDeath CellularDamage->CellDeath

Caption: Proposed mechanism of action for nitrofuran derivatives.

Experimental Workflow

The general workflow for evaluating the antimicrobial efficacy of a novel compound like a 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde derivative is a multi-step process.

Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization StockSolution Preparation of Stock Solutions Characterization->StockSolution SusceptibilityTesting Antimicrobial Susceptibility Testing (MIC/Disk Diffusion) StockSolution->SusceptibilityTesting BacterialCulture Bacterial Strain Culturing Standardization Inoculum Standardization (0.5 McFarland) BacterialCulture->Standardization Standardization->SusceptibilityTesting DataAnalysis Data Analysis & Comparison SusceptibilityTesting->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Caption: General workflow for antimicrobial efficacy testing.

Conclusion

Derivatives of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde represent a promising area of research in the quest for new antimicrobial agents. While more specific and direct comparative studies are needed to fully elucidate their efficacy relative to standard antibiotics, the existing body of research on related nitrofuran compounds suggests a potent and broad-spectrum antibacterial activity. The multi-targeted mechanism of action of nitrofurans is a particularly advantageous trait, as it may slow the development of bacterial resistance. Further investigation into this specific class of derivatives is warranted to establish their therapeutic potential.

Validation

in vitro comparison of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde analogs

An In Vitro Comparative Analysis of 5-(Nitrophenyl)-2-furaldehyde Analogs and Related Derivatives Data Presentation: A Comparative Analysis of Biological Activity The primary biological activities reported for 5-(nitroph...

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparative Analysis of 5-(Nitrophenyl)-2-furaldehyde Analogs and Related Derivatives

Data Presentation: A Comparative Analysis of Biological Activity

The primary biological activities reported for 5-(nitrophenyl)-2-furaldehyde analogs and related nitrofuran derivatives are their antimicrobial and antiparasitic effects. The following tables summarize the in vitro efficacy of these compounds from various studies, providing a comparative overview of their performance against different pathogens.

Antimicrobial Activity of 5-Nitro-2-furfurylidene Derivatives

A study on new 5-nitro-2-furfurylidene derivatives screened for their in vitro antimicrobial and antifungal activities provides valuable comparative data. The activity is reported as the minimum inhibitory concentration (MIC) in µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitro-2-furfurylidene Derivatives Against Various Microbial Strains [1]

Compound IDR1R2R3Bacillus subtilis (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
9a CH3NO2H12.5255012.5
9b CH3NO26-F50100>100>100
9c CH3NO25,6-F26.2512.5256.25
9d CH3NO26-Cl6.2512.5256.25
9e PhNO2H255010025
9f PhNO26-F50100>10050
9g PhNO25,6-F212.5255012.5
Nitrofurantoin ---12.5252550

Note: The original study used a disk diffusion method for some initial screening; the MIC values provide more quantitative comparison.[1]

Antiprotozoal Activity of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives

A series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which are structurally related to the topic compounds, were evaluated for their in vitro activity against Trypanosoma brucei rhodesiense. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Activity of 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives Against Trypanosoma brucei rhodesiense [2]

Compound IDNitroaryl GroupSubstitution at Position 5IC50 (µM)
18a 5-nitrofuran-2-yl4-chlorophenyl0.12
18b 5-nitrofuran-2-yl4-methoxyphenyl0.09
18c 5-nitrofuran-2-yl4-(trifluoromethyl)phenyl0.05
18d 5-nitrothiophen-2-yl4-chlorophenyl0.25
18e 5-nitrothiophen-2-yl4-methoxyphenyl0.18
Nifurtimox --1.20
Trypanocidal Efficacy of Nitrofurantoin Analogs

In a study evaluating synthesized nitrofurantoin analogs, the in vitro trypanocidal activity was assessed against various Trypanosoma species.

Table 3: In Vitro Trypanocidal Activity (IC50 in µM) of Nitrofurantoin Analogs [3]

Compound IDSide Chain (n)T. congolense IL3000T. b. rhodesiense ChirunduT. evansi Tansui
9 9<0.031<0.0310.65
10 10<0.031<0.0310.34
11 11<0.031<0.0310.16
12 12<0.031<0.0310.23
Nitrofurantoin -1.252.505.00

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key in vitro experiments typically used in the evaluation of such compounds.

Minimum Inhibitory Concentration (MIC) Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Use sterile 96-well microtiter plates.

  • Culture the microbial strain to be tested overnight in the appropriate broth.

2. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Adjust the overnight culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Addition:

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

  • Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Mandatory Visualization

Proposed Mechanism of Action of Nitroaromatic Compounds

The antimicrobial activity of nitroaromatic compounds like 5-nitrofurans is generally attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates and ultimately nitro radicals that can induce damage to microbial DNA, ribosomes, and other macromolecules, leading to cell death.

Mechanism_of_Action cluster_cell Microbial Cell Nitroaromatic_Drug 5-Nitroaromatic Drug (Prodrug) Nitroreductase Nitroreductase (Enzyme) Nitroaromatic_Drug->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Generates Macromolecular_Damage Damage to DNA, Ribosomes, etc. Reactive_Intermediates->Macromolecular_Damage Causes Cell_Death Cell Death Macromolecular_Damage->Cell_Death Leads to Experimental_Workflow Compound_Synthesis Synthesis of Furaldehyde Analogs Stock_Solution Preparation of Stock Solutions Compound_Synthesis->Stock_Solution MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Stock_Solution->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity_Assay Data_Analysis Data Analysis and Hit Identification MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Comparative

A Comparative Guide to Assessing the Purity of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical methods for verifying the purity of synthesized 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It i...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical methods for verifying the purity of synthesized 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. It includes detailed experimental protocols and comparative data against potential alternatives.

The integrity of chemical compounds is fundamental to the accuracy and reproducibility of scientific research and the safety and efficacy of therapeutic agents. For a key synthetic intermediate like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, which serves as a building block for various pharmacologically active molecules, rigorous purity assessment is not merely a quality control step but a critical component of the development process. Impurities, such as isomers, unreacted starting materials, or by-products, can lead to undesirable side reactions, lower yields, and introduce confounding variables in biological assays.

This guide details the primary analytical techniques used to assess the purity of this compound and compares its purity profile with plausible alternatives, providing a framework for robust quality assessment in a drug discovery and development workflow.

Core Purity Assessment Methodologies

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed techniques. Each method offers distinct yet complementary information regarding the sample's composition.

Table 1: Comparison of Key Purity Assessment Techniques

TechniquePrincipleInformation ProvidedTypical Purity Range DetectedAdvantagesDisadvantages
HPLC (UV) Differential partitioning of components between a stationary and a mobile phase.Quantitative purity (as % area), number of impurities, retention times.>95%High sensitivity and resolution for separating complex mixtures; well-established for quantitative analysis.Destructive to the sample; requires a chromophore for UV detection.
qNMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal intensity is directly proportional to the number of nuclei.Unambiguous structure confirmation and quantification of the main compound and impurities against a certified standard.[1][2]>95%Non-destructive, provides structural and quantitative data simultaneously, highly accurate and precise.[1][2][3]Lower sensitivity than HPLC; requires a certified internal standard for absolute quantification.
Mass Spectrometry (MS) Ionization of molecules and their separation based on their mass-to-charge (m/z) ratio.Molecular weight confirmation of the target compound and identification of impurities.[4][5]QualitativeExtremely high sensitivity, provides exact mass data for formula confirmation.[5]Can be difficult to quantify without standards; ionization efficiency can vary between compounds.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Method optimization may be required based on the specific instrumentation and sample characteristics.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the synthesized compound and detect any impurities.

  • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Reagents: HPLC-grade acetonitrile (ACN) and water.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v) is a good starting point for aromatic aldehydes.[6]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 360 nm (for dinitrophenylhydrazine derivatives, a common method for aldehydes) or the compound's specific λmax.[6][7]

    • Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

2. Quantitative ¹H NMR (qNMR) Spectroscopy

  • Objective: To confirm the compound's identity and determine its absolute purity.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents: Deuterated solvent (e.g., DMSO-d₆), and a certified internal standard with a known purity (e.g., maleic acid).

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized compound and 5-10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of the deuterated solvent.

    • Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

    • Analysis: Process the spectrum. Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the certified internal standard to calculate the absolute purity.

Purity_Assessment_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Methods cluster_decision Data Evaluation A Synthesized 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde B HPLC Analysis (Quantitative Purity) A->B C qNMR Analysis (Structural Confirmation & Absolute Purity) A->C D Mass Spectrometry (Molecular Weight Confirmation) A->D E Purity > 95%? B->E C->E D->E F Proceed to Next Step E->F Yes G Repurify Compound E->G No

Caption: Workflow for the comprehensive purity assessment of a synthesized compound.

Comparative Analysis with Alternative Compounds

In drug development, researchers often synthesize and evaluate several analogs to identify the one with the best activity and properties. The purity of these alternatives must also be rigorously assessed. The table below presents hypothetical, yet realistic, purity data for the target compound and two potential alternatives, assuming they were synthesized via a common cross-coupling reaction like the Suzuki coupling.

Table 2: Comparative Purity Profile of Furaldehyde Analogs

CompoundMolecular FormulaHPLC Purity (% Area)qNMR Purity (%)Major Impurity Identified (by MS)
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde C₁₂H₉NO₄99.298.9Residual 2-bromo-5-nitrotoluene (starting material)
5-(4-Chloro-2-nitrophenyl)-2-furaldehyde C₁₁H₆ClNO₄97.897.5Phenylboronic acid homo-coupling by-product
5-(4-Fluoro-2-nitrophenyl)-2-furaldehyde C₁₁H₆FNO₄99.599.3Trace unidentified peak

This comparative data highlights how slight structural changes can influence the side reactions and the final purity of the synthesized compound, underscoring the need for individualized assessment.

Comparative_Analysis_Logic cluster_methods Purity Assessment cluster_output Performance & Purity Data A Target Compound 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde HPLC HPLC A->HPLC qNMR qNMR A->qNMR MS MS A->MS B Alternative 1 (4-Chloro analog) B->HPLC B->qNMR B->MS C Alternative 2 (4-Fluoro analog) C->HPLC C->qNMR C->MS Result Comparative Data Table (Purity %, Impurity Profile) HPLC->Result qNMR->Result MS->Result

Caption: Logical diagram for the comparative purity assessment of related compounds.

References

Validation

Comparative Analysis of Antibody Cross-Reactivity for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the anticipated cross-reactivity of antibodies raised against 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of antibodies raised against 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Due to the absence of direct experimental data for this specific hapten in publicly available literature, this analysis is based on established principles of immunochemistry and cross-reactivity data from studies on structurally related nitrophenyl and furaldehyde derivatives. The presented data is illustrative and serves as a predictive guide for researchers developing immunoassays for this class of compounds.

Principles of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunizing hapten), also binds to other structurally similar molecules (cross-reactants). The degree of cross-reactivity is dependent on the structural similarity between the immunizing hapten and the cross-reactant, particularly concerning the epitopes recognized by the antibody. For small molecules like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, the entire molecule can act as a hapten, and minor structural modifications can significantly impact antibody binding.

Key structural features influencing antibody recognition of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde are hypothesized to be:

  • The nitrophenyl group : The position and nature of substituents on the phenyl ring (e.g., the methyl and nitro groups) are critical determinants of specificity.

  • The furaldehyde moiety : The furan ring and the aldehyde group contribute to the overall shape and electronic properties of the hapten.

  • The linker used to conjugate the hapten to a carrier protein for immunization (not part of the target molecule but crucial for antibody generation).

Synthesis of the Immunizing Hapten

The generation of specific antibodies requires the synthesis of the target hapten, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, and its conjugation to a carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). A plausible synthetic route is a Suzuki coupling reaction.

G A 1-bromo-4-methyl-2-nitrobenzene C 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde A->C Suzuki Coupling B (5-formylfuran-2-yl)boronic acid B->C D Pd(PPh3)2Cl2, K2CO3 D->C

Caption: Synthetic pathway for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Illustrative Cross-Reactivity Data

The following table presents a hypothetical, yet representative, cross-reactivity profile for a polyclonal antibody raised against 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. The percentage of cross-reactivity is calculated relative to the binding of the immunizing hapten (100%). This data is modeled based on published studies of antibodies against other nitrofuran derivatives.

CompoundStructureRelationship to Immunizing HaptenPredicted Cross-Reactivity (%)
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde 5-(4-Methyl-2-nitrophenyl)-2-furaldehydeImmunizing Hapten 100
5-(2-Nitrophenyl)-2-furaldehyde5-(2-Nitrophenyl)-2-furaldehydeLacks the methyl group on the phenyl ring~ 50-70
5-(4-Nitrophenyl)-2-furaldehyde5-(4-Nitrophenyl)-2-furaldehydeLacks the methyl group and has a different nitro group position~ 20-40
5-Nitro-2-furaldehyde5-Nitro-2-furaldehydeLacks the substituted phenyl group< 5
2-Furaldehyde2-FuraldehydeLacks the nitrophenyl group< 1
4-Methyl-2-nitroaniline4-Methyl-2-nitroanilineRepresents the substituted aniline precursor< 1

Experimental Protocols

The following are detailed methodologies for key experiments to determine antibody cross-reactivity.

Competitive Indirect ELISA (ciELISA) Protocol

This protocol is designed to quantify the cross-reactivity of an antibody with various structurally related compounds.

G cluster_0 Plate Coating cluster_1 Competitive Reaction cluster_2 Detection A Coat microtiter plate with Hapten-Protein conjugate (e.g., Hapten-OVA). B Incubate and wash. A->B C Add primary antibody and competitor compound (or standard) to wells. B->C D Incubate to allow competition for antibody binding. C->D E Wash and add enzyme-conjugated secondary antibody. D->E F Incubate and wash. E->F G Add substrate and measure absorbance. F->G

Caption: Workflow for a competitive indirect ELISA.

Methodology:

  • Plate Coating:

    • Dilute the coating antigen (hapten conjugated to a non-immunizing protein like Ovalbumin, OVA) to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (immunizing hapten) and the test compounds in assay buffer (e.g., PBS with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H2SO4.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Immunizing Hapten / IC50 of Test Compound) x 100

Western Blot for Specificity Testing

This protocol can be used to assess the specificity of the antibody against the hapten conjugated to different carrier proteins.

G A Prepare protein samples (Hapten-BSA, Hapten-KLH, unconjugated BSA). B Separate proteins by SDS-PAGE. A->B C Transfer proteins to a nitrocellulose membrane. B->C D Block the membrane. C->D E Incubate with the primary antibody. D->E F Wash and incubate with HRP-conjugated secondary antibody. E->F G Detect signal using chemiluminescence. F->G

Caption: Western blot workflow for antibody specificity.

Methodology:

  • Sample Preparation and Electrophoresis:

    • Prepare samples of the immunizing conjugate (e.g., Hapten-BSA), a different hapten-protein conjugate (e.g., Hapten-KLH), and the unconjugated carrier protein (BSA).

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A strong signal should be observed for the hapten-protein conjugates, with no signal for the unconjugated carrier protein.

Concluding Remarks

The development of highly specific antibodies is crucial for the accurate detection and quantification of small molecules like 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in complex matrices. The predicted cross-reactivity profile suggests that antibodies raised against this hapten will likely show significant recognition of analogues lacking the methyl group on the phenyl ring. Cross-reactivity is expected to decrease substantially with more significant structural alterations, such as the removal of the entire nitrophenyl group. The provided experimental protocols offer a robust framework for researchers to empirically determine the specificity and cross-reactivity of their own antibodies, enabling the development of reliable and accurate immunoassays.

Comparative

A Comparative Guide to Alternatives for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde in Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of alternatives to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde for the synthesis of bioactive molecules. We will...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde for the synthesis of bioactive molecules. We will explore various 5-aryl-2-furaldehyde analogs, detailing their synthesis, and comparing the biological activities of their derivatives, supported by experimental data from peer-reviewed literature.

Introduction to 5-Aryl-2-furaldehydes in Drug Discovery

The 5-aryl-2-furaldehyde scaffold is a versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential. The aldehyde functional group serves as a key handle for derivatization, commonly leading to the formation of Schiff bases, chalcones, and other complex molecules. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. The nature and position of substituents on the C5-phenyl ring play a crucial role in modulating the biological efficacy of the final compounds. This guide focuses on alternatives to the 5-(4-Methyl-2-nitrophenyl) derivative, providing a comparative analysis of their synthetic accessibility and the bioactivity of the molecules they produce.

Synthetic Strategies for 5-Aryl-2-furaldehydes

Several synthetic methodologies are employed for the preparation of 5-aryl-2-furaldehydes. The choice of method often depends on the availability of starting materials, desired scale, and the nature of the substituents on the aryl ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most widely used methods for the synthesis of 5-aryl-2-furaldehydes. These reactions offer a broad substrate scope and generally provide good to excellent yields.

Meerwein Arylation

The Meerwein arylation of furfural with diazonium salts, generated from substituted anilines, is another common and effective method for introducing an aryl group at the 5-position of the furan ring.

Comparative Synthesis Data

The following table summarizes the yields of various 5-aryl-2-furaldehydes synthesized via different methods.

5-Aryl-2-furaldehyde DerivativeAryl SubstituentSynthetic MethodCatalyst/ReagentYield (%)Reference
5-(4-Nitrophenyl)-2-furaldehyde4-NO₂Meerwein ArylationCuCl₂~60[1]
5-(4-Chlorophenyl)-2-furaldehyde4-ClMeerwein ArylationCuCl₂High[2]
5-(4-Methylphenyl)-2-furaldehyde4-CH₃Meerwein ArylationCuCl₂High[2]
5-(4-Methoxyphenyl)-2-furaldehyde4-OCH₃Meerwein ArylationCuCl₂High[2]
5-Phenyl-2-furaldehydeHSuzuki-MiyauraPd(dppf)Cl₂77[3]
5-(2-Chloro-4-nitrophenyl)-2-furaldehyde2-Cl, 4-NO₂Diazotization/CouplingCuCl₂Not Specified[3]

Comparative Biological Activity of Derivatives

The true potential of these alternative aldehydes is realized in the biological activity of the molecules synthesized from them. Schiff bases and chalcones are two prominent classes of derivatives that have been extensively studied.

Antimicrobial Activity

Schiff bases derived from various 5-aryl-2-furaldehydes have shown significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.

Table of Comparative Antimicrobial Activity (MIC in µg/mL)

Derivative ClassAldehyde Precursor (Aryl Substituent)Test OrganismMIC (µg/mL)Reference
Schiff Base5-(4-Nitrophenyl)S. aureus12.5[4]
Schiff Base5-(4-Nitrophenyl)E. coli-[4]
Schiff Base5-(4-Nitrophenyl)C. neoformans4[5]
Schiff Base5-(4-Bromophenyl)C. neoformans8[5]
Schiff Base5-Chloro-salicylaldehydeB. subtilis45.2[6]
Schiff Base5-Chloro-salicylaldehydeE. coli1.6[6]
Schiff Base5-Chloro-salicylaldehydeS. aureus3.4[6]

Note: A direct comparison is challenging due to variations in the amine/ketone counterpart of the Schiff base/chalcone and the specific microbial strains tested.

Anticancer Activity

Derivatives of 5-aryl-2-furaldehydes have also emerged as promising anticancer agents. Their cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50).

Table of Comparative Anticancer Activity (IC50 in µM)

Derivative ClassAldehyde Precursor (Aryl Substituent)Cancer Cell LineIC50 (µM)Reference
Chalcone5-(4-Methoxyphenyl)MCF-7 (Breast)3.44[2]
Chalcone5-(4-Methoxyphenyl)HepG2 (Liver)4.64[2]
Chalcone5-(4-Methoxyphenyl)HCT116 (Colon)6.31[2]
Schiff Base5-(5-Nitrofuran)HCT 116 (Colon)1.62[7]
Thiazolidinone5-(5-Nitrofuran)MCF-7 (Breast)0.85[7]
Thiazolidinone5-(5-Nitrofuran)MDA-MB-231 (Breast)6.61[7]

Experimental Protocols

Synthesis of 5-Aryl-2-furaldehydes via Meerwein Arylation

Materials:

  • Substituted aniline (1.0 eq)

  • Concentrated HCl

  • Sodium nitrite (NaNO₂)

  • Furfural

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Water

  • Ice

  • Ethanol

Procedure:

  • Prepare a solution of the corresponding aniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[2]

  • In a separate flask, prepare a solution of CuCl₂·2H₂O and furfural in water.

  • Slowly add the freshly prepared diazonium salt solution to the furfural solution with vigorous stirring.

  • Continue stirring for the time specified in the literature for the specific aniline derivative.

  • Collect the precipitated product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-2-furaldehyde.[2]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Test compound stock solution (in DMSO)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Positive control (microorganism in broth)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).[5]

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line

  • Complete culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • For adherent cells, carefully aspirate the medium and add 100-150 µL of DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then add the solubilization solution.[2]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[7]

Mechanistic Insights and Signaling Pathways

Tubulin Polymerization Inhibition

A significant mechanism of action for many anticancer compounds derived from 5-aryl-2-furaldehydes is the inhibition of tubulin polymerization. These molecules bind to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Tubulin_Inhibition_Pathway A 5-Aryl-2-furaldehyde Derivative B Binds to Colchicine Binding Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Tubulin polymerization inhibition pathway.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a common outcome of treatment with effective anticancer agents. Schiff bases and other derivatives of 5-aryl-2-furaldehydes can induce apoptosis through various signaling cascades, often initiated by cellular stress caused by the drug's primary mechanism of action.

Apoptosis_Induction_Workflow cluster_synthesis Synthesis & Treatment cluster_cellular_response Cellular Response A Alternative 5-Aryl-2-furaldehyde B Synthesis of Bioactive Derivative A->B C Treatment of Cancer Cells B->C D Cellular Stress (e.g., Microtubule Disruption) C->D E Activation of Apoptotic Pathways D->E F Caspase Activation E->F G Cell Death (Apoptosis) F->G

Caption: Experimental workflow for apoptosis induction.

Conclusion

The evidence presented in this guide demonstrates that a variety of 5-aryl-2-furaldehydes serve as viable and, in some cases, superior alternatives to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde for the synthesis of bioactive molecules. The choice of the aryl substituent significantly influences the antimicrobial and anticancer potency of the resulting derivatives. Halogenated and nitro-substituted phenyl rings, for instance, have been shown to impart potent biological activity. The synthetic routes to these aldehydes are generally well-established and high-yielding. Researchers and drug development professionals are encouraged to explore this diverse chemical space to identify novel and more effective therapeutic agents. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these promising compounds.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a chemical compound utilized in various research and development applic...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be familiar with its potential hazards and the appropriate disposal protocols. This guide outlines the necessary steps for managing waste containing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, from initial segregation to final collection by a licensed waste disposal service.

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and logistical information for the proper disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Parameter Guideline Notes
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coat.Always handle the compound and its waste in a well-ventilated area or a chemical fume hood.
Waste Classification Hazardous Chemical WasteDue to its chemical structure (containing nitro and aldehyde groups), it should be treated as hazardous.
Waste Container Clearly labeled, leak-proof, and compatible container with a secure lid.Do not mix with other waste streams unless compatibility is confirmed.
Labeling "Hazardous Waste," "5-(4-Methyl-2-nitrophenyl)-2-furaldehyde," and associated hazard symbols.Include the accumulation start date and the name of the generating researcher or lab.
Storage Store in a designated, well-ventilated, and secure hazardous waste accumulation area.Keep away from heat, sparks, and open flames.[1][2]
Disposal Method Collection by a licensed hazardous waste disposal company.Do not dispose of down the drain or in regular trash.[3][4][5]

Detailed Disposal Protocol

The following step-by-step procedure ensures the safe and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid residue of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, contaminated personal protective equipment (e.g., gloves), and weighing papers. Place these items in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, use a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] The resulting contaminated absorbent must be collected and disposed of as hazardous waste.

Step 2: Container Labeling

Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "5-(4-Methyl-2-nitrophenyl)-2-furaldehyde."

  • Any other components in the waste mixture.

  • The approximate quantity of the waste.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the responsible researcher or laboratory.

  • Appropriate hazard pictograms (e.g., flammable, irritant, toxic, depending on the overall waste characteristics).

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory or a central hazardous waste storage facility.

  • The storage area should be well-ventilated and away from sources of ignition.[1][2]

  • Ensure that incompatible waste types are not stored together.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for waste manifest documentation and handover to the licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

cluster_collection Waste Collection cluster_preparation Preparation for Disposal cluster_disposal Final Disposal start Start: Generate Waste segregate Segregate Waste (Solid/Liquid) start->segregate containerize Place in Compatible Container segregate->containerize label_waste Label Container (Contents, Hazards, Date) containerize->label_waste store Store in Designated Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs handover Handover to Licensed Waste Contractor contact_ehs->handover end_node End: Compliant Disposal handover->end_node

Caption: Workflow for the safe disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

By following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Handling

Essential Safety and Operational Guide for 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE):

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a chemical compound that requires careful handling due to its potential hazards. Based on data for the closely related compound 5-(4-Nitrophenyl)-2-furaldehyde, it is classified as causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, a comprehensive approach to safety, incorporating engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

A detailed breakdown of the recommended PPE is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for protection.[3][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

1. Preparation and Engineering Controls:

  • All handling of the powdered compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

  • Avoid the formation of dust during handling.[3]

3. During the Experiment:

  • Keep all containers with the chemical clearly labeled.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[3][5]

4. Post-Experiment:

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3]

  • Decontaminate and launder all protective clothing and equipment before storing and re-using.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations.[1][5] It is recommended to dispose of this chemical and its container at an approved waste disposal plant.[1]

Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[3]

  • Contain Spill: Prevent further leakage or spillage if safe to do so.[6]

  • Clean Up: For solid spills, avoid dust formation.[6] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Below is a diagram illustrating the logical workflow for handling and disposing of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

G Workflow for Handling and Disposal cluster_handling Handling Procedure cluster_disposal Disposal & Spill Management prep Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) weigh Weighing & Transfer (Inside Fume Hood) prep->weigh experiment During Experiment (Labeling, Avoid Contact) weigh->experiment post_exp Post-Experiment (Hand Washing, Decontamination) experiment->post_exp storage Storage (Cool, Dry, Well-Ventilated) post_exp->storage spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste (Approved Facility) cleanup->dispose cleanup->storage

Caption: Workflow for Handling and Disposal of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde.

References

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